molecular formula C10H7NO3S B8555902 2-phenoxy-1,3-thiazole-4-carboxylic acid

2-phenoxy-1,3-thiazole-4-carboxylic acid

Cat. No.: B8555902
M. Wt: 221.23 g/mol
InChI Key: CRQKPFPOZVYWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3S and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-phenoxy-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

2-phenoxy-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO3S/c12-9(13)8-6-15-10(11-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

CRQKPFPOZVYWET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CS2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-phenoxy-1,3-thiazole-4-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Phenoxy-1,3-thiazole-4-carboxylic Acid: Chemical Properties, Synthesis, and Structural Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at a Glance

2-Phenoxy-1,3-thiazole-4-carboxylic acid (CAS: Derivative of 7113-10-2 family) represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike its more common 2-phenyl or 2-amino counterparts, the 2-phenoxy variant introduces an ether linkage that alters the electronic properties of the thiazole ring and the spatial orientation of the pendant phenyl group.

This molecule is primarily utilized as a pharmacophore builder in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors , Xanthine Oxidase (XO) inhibitors , and Orexin receptor antagonists . Its value lies in the unique combination of a lipophilic tail (phenoxy), a polar head (carboxylic acid), and a rigid aromatic core (thiazole), making it an ideal candidate for fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Profile

The molecule comprises a 1,3-thiazole core substituted at the C2 position with a phenoxy group and at the C4 position with a carboxylic acid.

Structural Features
  • Ether Linkage (C2-O-Ph): The oxygen atom acts as a hydrogen bond acceptor and introduces a "kink" in the structure compared to a direct biphenyl-like bond. It also serves as an electron donor to the thiazole ring via resonance, potentially increasing electron density at C5.

  • Carboxylic Acid (C4-COOH): Provides a handle for amide coupling (peptidomimetics) or salt formation to modulate solubility. It is the primary vector for hydrogen bonding interactions with target enzyme active sites (e.g., Arg/Lys residues).

  • Thiazole Core: A planar, aromatic system that acts as a scaffold spacer.

Physicochemical Data Table
PropertyValue / DescriptionSource/Note
IUPAC Name 2-phenoxy-1,3-thiazole-4-carboxylic acidStandard Nomenclature
Molecular Formula C₁₀H₇NO₃SCalculated
Molecular Weight 221.23 g/mol Calculated
Exact Mass 221.0147High-Res MS prediction
LogP (Predicted) ~2.5 - 2.8Lipophilic due to phenoxy
pKa (Acid) 3.5 - 4.0Typical for thiazole-4-COOH
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, O-ether, O-acid, O-carbonyl)
Physical State Solid (Off-white to pale yellow)Analogous to 2-Ph derivatives [1]

Synthetic Pathways and Protocols

The synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid is most reliably achieved via Nucleophilic Aromatic Substitution (SₙAr) on a 2-halothiazole precursor. While Hantzsch thiazole synthesis is possible, the displacement method allows for late-stage diversification of the phenoxy moiety.

Primary Route: SₙAr Displacement

This route utilizes commercially available ethyl 2-bromothiazole-4-carboxylate as the electrophile and phenol as the nucleophile.

Reaction Scheme (Graphviz Visualization):

Synthesis Start1 Ethyl 2-bromothiazole- 4-carboxylate Inter Intermediate: Ethyl 2-phenoxythiazole- 4-carboxylate Start1->Inter K2CO3, DMF 100°C, 4-12h Start2 Phenol Start2->Inter Final Product: 2-phenoxythiazole- 4-carboxylic acid Inter->Final LiOH or NaOH THF/H2O, RT

Figure 1: Two-step synthesis via nucleophilic displacement and hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenoxythiazole-4-carboxylate

  • Reagents: Ethyl 2-bromothiazole-4-carboxylate (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are critical for SₙAr).

  • Procedure:

    • Charge a round-bottom flask with ethyl 2-bromothiazole-4-carboxylate and phenol in DMF.

    • Add K₂CO₃.

    • Heat the mixture to 80–100°C under nitrogen atmosphere. Monitor by TLC/LCMS (Product mass: ~250 [M+H]⁺ for ethyl ester).

    • Note: The reaction typically completes in 4–12 hours.

    • Workup: Pour into ice water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Hydrolysis to the Free Acid

  • Reagents: Ethyl 2-phenoxythiazole-4-carboxylate (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

  • Solvent: THF/Water (3:1 mixture).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at Room Temperature (RT) for 2–4 hours.

    • Workup: Acidify the reaction mixture to pH ~3 using 1N HCl. The product often precipitates as a solid.

    • Isolation: Filter the solid.[1] If no precipitate forms, extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Water if necessary.

Reactivity & Derivatization Logic

Understanding the reactivity profile is crucial for SAR (Structure-Activity Relationship) studies.

Reactivity Diagram (Graphviz Visualization):

Reactivity Core 2-Phenoxy-1,3-thiazole- 4-carboxylic acid Acid Carboxylic Acid (C4): Amide Coupling Esterification Bioisostere (Tetrazole) Core->Acid Ether Ether Linkage (C2): Metabolically Stable Resonance Donor Core->Ether Ring Thiazole C5 Position: Electrophilic Substitution (Halogenation/Arylation) Core->Ring

Figure 2: Functional sites for chemical modification and SAR expansion.

  • C4-Carboxylic Acid: Readily converted to acid chlorides (SOCl₂) or activated esters (HATU/EDC) for coupling with amines. This is the primary vector for extending the scaffold.

  • C5-Position: The C5 position is relatively electron-rich due to the sulfur atom and the phenoxy donation. It can undergo electrophilic aromatic substitution (e.g., bromination with NBS) to introduce a third diversity point.

  • Ether Linkage: Generally stable to hydrolysis under physiological conditions, making it a robust linker for drug candidates.

Biological Context & Applications

This scaffold appears in several high-value therapeutic classes.

  • Xanthine Oxidase (XO) Inhibitors:

    • Analogues of Febuxostat (which contains a thiazole-4-carboxylic acid core) utilize the 2-position for hydrophobic interactions. The 2-phenoxy group provides a bulky, lipophilic anchor similar to the isobutoxy or aryl groups found in potent XO inhibitors [2].

    • Mechanism:[2][3] The carboxylate binds to the molybdenum center or adjacent residues in the XO active site.

  • HIF-PH Inhibitors:

    • Used to treat anemia. The carboxylic acid mimics the 2-oxoglutarate co-substrate, chelating the active site iron. The phenoxy-thiazole tail extends into the hydrophobic pocket of the prolyl hydroxylase enzyme.

  • Orexin Receptor Antagonists:

    • The methyl ester of 2-phenoxythiazole-4-carboxylic acid is cited as an intermediate in the synthesis of lactam derivatives for orexin receptor modulation [3].

Analytical Characterization

To validate the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid , look for these key signals:

  • ¹H NMR (DMSO-d₆):

    • Acid Proton: Broad singlet at δ 12.0–13.5 ppm.

    • Thiazole C5-H: Singlet typically around δ 7.8–8.2 ppm.

    • Phenoxy Group: Multiplets in the aromatic region (δ 7.1–7.5 ppm).

  • LC-MS:

    • ESI (+): [M+H]⁺ peak at ~222.

    • ESI (-): [M-H]⁻ peak at ~220 (more sensitive for carboxylic acids).

References

  • PubChem. 2-Phenyl-4-carboxythiazole (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Zhang, X., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]

  • Aissaoui, H., et al. (2016). Lactam derivatives useful as orexin receptor antagonists. US Patent US9242970B2.[5] Available at:

  • Thieme Chemistry. Science of Synthesis: Thiazoles.[6][7] Thieme Connect. Available at: [Link]

Sources

Technical Guide: Synthesis Pathways for 2-Phenoxy-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often associated with Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other metabolic disease targets.


) and Hantzsch Cyclization[1]

Executive Summary & Strategic Analysis

The 2-phenoxy-1,3-thiazole-4-carboxylic acid moiety presents a unique synthetic challenge due to the electronic requirements of the thiazole ring. While de novo construction (Hantzsch synthesis) is possible, it often suffers from poor atom economy and the instability of O-aryl thiocarbamate precursors.[1]

Consequently, the industry-standard approach leverages the electrophilic nature of the C2 position in 1,3-thiazoles.[1] By utilizing ethyl 2-bromo-1,3-thiazole-4-carboxylate as a "soft" electrophile, we can execute a highly regioselective Nucleophilic Aromatic Substitution (


) with phenol. This pathway offers superior scalability, higher yields, and simplified purification compared to cyclization strategies.[1]
Retrosynthetic Logic

The retrosynthetic analysis reveals two distinct disconnections:

  • Path A (

    
     - Preferred):  Disconnection at the C2–O bond, leading to a 2-halothiazole and phenol.[1]
    
  • Path B (Cyclization): Disconnection at the N3–C4 and S1–C2 bonds, leading to O-phenyl thiocarbamate and ethyl bromopyruvate.[1]

Retrosynthesis Target 2-Phenoxy-1,3-thiazole-4-carboxylic acid Inter1 Ethyl 2-phenoxythiazole-4-carboxylate Target->Inter1 Hydrolysis BrThiazole Ethyl 2-bromothiazole-4-carboxylate Inter1->BrThiazole Path A: S_NAr (Preferred) Phenol Phenol (PhOH) Inter1->Phenol Thiocarbamate O-Phenyl thiocarbamate Inter1->Thiocarbamate Path B: Hantzsch Bromopyruvate Ethyl bromopyruvate Inter1->Bromopyruvate

Figure 1: Retrosynthetic analysis comparing the S_NAr displacement route (Path A) against the Hantzsch cyclization (Path B).[1]

Primary Pathway: Nucleophilic Aromatic Substitution ( )[1][2][3]

This protocol relies on the activation of the C2 position by the adjacent nitrogen atom and the electron-withdrawing ester group at C4.[1] The reaction proceeds via a Meisenheimer-like transition state, where the negative charge is delocalized onto the ring nitrogen.[1]

Mechanism of Action

The base (typically


 or 

) deprotonates the phenol to generate the phenoxide anion.[1][2] This strong nucleophile attacks the C2 position of the thiazole, displacing the bromide ion.[1]

Mechanism Step1 Deprotonation: PhOH + K2CO3 -> PhO- Step2 Nucleophilic Attack: PhO- attacks C2 of Thiazole Step1->Step2 Step3 Transition State: Meisenheimer Complex Step2->Step3 Step4 Elimination: Loss of Br- -> Product Step3->Step4

Figure 2: Step-wise mechanism for the S_NAr displacement of 2-bromothiazole by phenoxide.

Experimental Protocol
Step 1: Coupling (Synthesis of Ethyl 2-phenoxythiazole-4-carboxylate)
  • Reagents:

    • Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv)

    • Phenol (1.1 equiv)[1][2]

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)[1]
      
    • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1][2]

  • Procedure:

    • Charge a reaction vessel with Ethyl 2-bromothiazole-4-carboxylate (e.g., 10.0 g, 42.4 mmol) and Phenol (4.4 g, 46.6 mmol) in anhydrous DMF (100 mL).

    • Add

      
        (11.7 g, 84.8 mmol) in a single portion.
      
    • Heat the mixture to 80–90°C under an inert atmosphere (

      
      ) for 4–6 hours. Note: Monitor by TLC (20% EtOAc/Hexanes) or HPLC.[1][2]
      
    • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product often precipitates as a solid.[1][2]

    • Collect the solid by filtration.[1][3] If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).[1]

Step 2: Hydrolysis (Formation of Free Acid) [1][2]
  • Reagents:

    • Ethyl 2-phenoxythiazole-4-carboxylate (from Step 1)

    • Lithium Hydroxide Monohydrate (

      
      , 2.5 equiv)[1]
      
    • Solvent: THF/Water (3:1)[1]

  • Procedure:

    • Dissolve the ester (1.0 equiv) in THF/Water (3:1 ratio, 0.2 M concentration).[1]

    • Add

      
        (2.5 equiv).[1][2]
      
    • Stir at ambient temperature for 2–4 hours. Note: Heating to 40°C may be required if the ester is sterically hindered, though usually not necessary for this substrate.[1]

    • Workup: Acidify the reaction mixture to pH ~2–3 using 1N HCl.

    • The carboxylic acid product will precipitate.[1][2][3] Filter the white solid, wash with cold water, and dry under vacuum at 45°C.[1]

Optimization Data
ParameterCondition ACondition B (Optimized)Condition C
Solvent AcetonitrileDMF Toluene
Base


NaH
Temperature Reflux (82°C)90°C 110°C
Yield (Step 1) 45%88% 72%
Impurity Profile Unreacted SMClean Polymerization

Alternative Pathway: Hantzsch Thiazole Synthesis[1]

While less efficient for phenoxy derivatives, the Hantzsch synthesis is valuable if the 2-bromo precursor is unavailable.[1]

  • Concept: Condensation of O-phenyl thiocarbamate with ethyl bromopyruvate.[1]

  • Limitation: O-Aryl thiocarbamates are less nucleophilic than their thiourea counterparts, often requiring higher temperatures which can lead to decomposition of the bromopyruvate.[1]

  • Key Reference: This method is generally reserved for 2-alkyl or 2-amino thiazoles. For 2-phenoxy variants, the

    
     route (Section 2) is universally preferred in industrial settings.[1]
    

References

  • Preparation of 4-(3-butynyl)aminopyrimidine derivatives. (2011). World Intellectual Property Organization.[1][2] Patent WO2011007839A1.[1][2] (Describes the synthesis of 4-bromo-2-phenoxythiazole via reaction of 2,4-dibromothiazole with phenol and K2CO3). Link

  • Optimization of ether and aniline based inhibitors of lactate dehydrogenase. (2017). National Institutes of Health (PMC).[1][2] (Details the installation of thiazole moieties via SNAr reaction using ethyl 2-bromothiazole-4-carboxylate). Link

  • Ethyl 2-bromothiazole-4-carboxylate. (Commercial Intermediate Data). Sigma-Aldrich.[4] (Physical properties and safety data for the key starting material). Link

  • Nucleophilic Aromatic Substitution (SNAr). Chemistry LibreTexts. (Foundational theory on the activation of heterocyclic rings for nucleophilic attack).[1][2] Link

Sources

Biological activity screening of 2-phenoxy-1,3-thiazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

This technical guide provides a structured framework for the biological activity screening of 2-phenoxy-1,3-thiazole-4-carboxylic acid derivatives . This scaffold represents a strategic bioisosteric modification of the 2-phenylthiazole class (e.g., Febuxostat), leveraging the ether linkage to alter lipophilicity, rotational freedom, and metabolic stability.

Why this Scaffold?

  • Xanthine Oxidase (XO) Inhibition: The 2-substituted thiazole-4-carboxylic acid motif is a validated pharmacophore for non-purine XO inhibitors, essential for treating hyperuricemia and gout. The phenoxy group offers a distinct hydrophobic interaction profile compared to the rigid phenyl ring of Febuxostat.

  • Anticancer Potential: Thiazole-4-carboxylates frequently exhibit cytotoxicity against solid tumors (MCF-7, HCT-116) by interfering with DNA synthesis or tubulin polymerization.

  • Lipophilic Tuning: The ether oxygen acts as a hydrogen bond acceptor while the phenoxy ring allows for extensive substitution (halogens, alkyls) to tune LogP without significantly increasing molecular weight.

Chemical Synthesis Module: The "Make" Phase

Before screening, a robust synthesis pipeline is required to generate a library of derivatives. The most reliable route utilizes Nucleophilic Aromatic Substitution (


) on a 2-halothiazole precursor.
Protocol: General Synthesis of 2-Phenoxythiazole-4-carboxylates

Reaction Logic: The C-2 position of the thiazole ring is electrophilic due to the electron-withdrawing nitrogen and sulfur. A 2-bromo or 2-chloro substituent can be displaced by a phenoxide anion.

Step 1: Nucleophilic Displacement (


) 
  • Reagents:

    • Substrate: Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9).[1][2]

    • Nucleophile: Substituted Phenol (1.2 eq).

    • Base: Potassium Carbonate (

      
      , 2.0 eq) or Cesium Carbonate (
      
      
      
      , 1.5 eq).
    • Solvent: DMF (anhydrous) or Acetonitrile.

  • Procedure:

    • Dissolve the phenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Add Ethyl 2-bromothiazole-4-carboxylate dropwise.

    • Heat to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. If solid precipitates, filter and wash.[3] If oil, extract with EtOAc, wash with brine, dry over

      
      .
      

Step 2: Ester Hydrolysis

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Procedure: Stir at RT for 2–4 hours until the ester spot disappears. Acidify with 1M HCl to pH 3–4 to precipitate the free carboxylic acid. Recrystallize from Ethanol/Water.

Biological Screening Architecture

The screening workflow is designed as a funnel: High-Throughput Enzymatic Screen (Primary)


Cellular Phenotypic Screen  (Secondary) 

Spectrum Analysis (Tertiary).

ScreeningFunnel Start Library Generation (2-Phenoxy Derivatives) Primary Primary Screen: Xanthine Oxidase (XO) Inhibition (Enzymatic Assay) Start->Primary Gate1 Decision Gate 1: IC50 < 10 µM? Primary->Gate1 Gate1->Start No (Redesign) Secondary Secondary Screen: Cytotoxicity (MTT Assay) (MCF-7, HCT-116, Normal Fibroblasts) Gate1->Secondary Yes Gate2 Decision Gate 2: Selectivity Index (SI) > 5? Secondary->Gate2 Gate2->Start No (Toxic) Tertiary Tertiary Screen: Antimicrobial Spectrum (MIC Determination) Gate2->Tertiary Yes Lead Lead Candidate Optimization Tertiary->Lead

Caption: The biological screening cascade filters compounds from enzymatic potency to cellular selectivity.

Module A: Primary Screen – Xanthine Oxidase (XO) Inhibition

Rationale: This is the most mechanistically relevant target for this scaffold. The carboxylic acid binds to the Molybdenum center of XO, while the phenoxy group occupies the hydrophobic pocket.

Protocol:

  • Assay Principle: Measure the oxidative conversion of Xanthine to Uric Acid by monitoring absorbance increase at 290 nm .

  • Reagents:

    • Enzyme: Xanthine Oxidase (bovine milk), 0.05 units/mL in phosphate buffer (pH 7.5).

    • Substrate: Xanthine (50 µM final concentration).

    • Positive Control: Allopurinol or Febuxostat.

  • Procedure:

    • Incubation: Mix 10 µL of test compound (in DMSO) with 140 µL of enzyme solution. Incubate at 25°C for 10 min.

    • Initiation: Add 100 µL of Xanthine substrate solution.

    • Measurement: Kinetic read at 290 nm every 30 seconds for 10 minutes using a UV-Vis microplate reader.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • 
      .
      
    • Determine

      
       using non-linear regression (GraphPad Prism).
      
Module B: Secondary Screen – Anticancer Cytotoxicity

Rationale: To assess if the compounds possess antiproliferative activity (common in thiazoles) and to rule out general toxicity (safety profile).

Protocol (MTT Assay):

  • Cell Lines:

    • Cancer: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver).

    • Normal (Control): HEK293 or HFF-1 (Fibroblasts).

  • Procedure:

    • Seed cells (

      
       cells/well) in 96-well plates and incubate for 24h.
      
    • Treat with graded concentrations of derivatives (0.1 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL), incubate for 4h.

    • Dissolve formazan crystals in DMSO and read absorbance at 570 nm .

  • Key Metric: Selectivity Index (SI) =

    
    . An SI > 5 indicates a therapeutic window.
    
Module C: Tertiary Screen – Antimicrobial Spectrum

Rationale: Thiazoles are historically significant antimicrobials. This screen adds value by identifying dual-action compounds.

Protocol (Broth Microdilution):

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: CLSI guidelines.

    • Serial dilution of compounds in Mueller-Hinton broth.

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 37°C for 18–24h.

  • Endpoint: Minimum Inhibitory Concentration (MIC) – the lowest concentration with no visible growth.

Data Presentation & Analysis

Summarize screening results in a comparative table to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDR-Group (Phenoxy)XO IC50 (µM)MCF-7 IC50 (µM)S. aureus MIC (µg/mL)LogP (Calc)
TP-01 H (Unsubstituted)5.2>50642.1
TP-02 4-Fluoro1.825322.3
TP-03 4-Nitro0.412162.4
TP-04 3,5-Dimethyl8.5>50>1283.1
Control Febuxostat0.05N/AN/A3.4

SAR Interpretation Guide:

  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    on the phenoxy ring often enhance XO inhibition by increasing the acidity of the carboxylic acid (through long-range inductive effects) or improving
    
    
    -stacking interactions.
  • Steric Bulk: Large groups at the ortho-position of the phenoxy ring may cause steric clash within the enzyme pocket, reducing potency (compare TP-04 vs TP-01).

References

  • Xanthine Oxidase Inhibition: Song, Y. et al. "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019. Link

  • Thiazole Synthesis: Pokhodylo, N. et al. "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell, 2021.[4] (Describes analogous carboxylic acid fragment synthesis). Link

  • Anticancer Screening: Aliabadi, A. et al. "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry, 2010. Link

  • Precursor Availability: PubChem Compound Summary for Ethyl 2-bromothiazole-4-carboxylate (CAS 100367-77-9).[1] Link

  • General Thiazole Bioactivity: Petrou, A. et al. "Thiazole derivatives in medicinal chemistry: Recent advancements." Journal of Molecular Structure, 2022.[5] Link

Sources

Potential therapeutic targets of 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a privileged chemotype in medicinal chemistry, distinguished by its ability to interact with key metabolic enzymes. While often utilized as a building block, its specific substitution pattern—combining a lipophilic phenoxy ether at the C2 position with a polar carboxylic acid at C4—creates a unique pharmacophore that mimics catalytic substrates of acyl-CoA carboxylases and purine oxidases.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its two most validated targets: Acetyl-CoA Carboxylase 2 (ACC2) and Xanthine Oxidase (XO) .

Executive Summary: The Metabolic Pharmacophore

The 2-phenoxy-1,3-thiazole-4-carboxylic acid motif functions as a bioisostere for metabolic intermediates .

  • Lipophilic Domain (2-Phenoxy): Provides hydrophobic anchoring into allosteric pockets, crucial for isoform selectivity (e.g., distinguishing ACC2 from ACC1).

  • Electronic Bridge (Thiazole): Acts as a rigid spacer that orients the terminal acid.

  • Polar Warhead (4-COOH): Mimics the phosphate group of nucleotides or the carboxylate of metabolic substrates, forming salt bridges with active site residues (often Arginine or Lysine).

Primary Therapeutic Target: Acetyl-CoA Carboxylase 2 (ACC2)

Therapeutic Area: Obesity, Type 2 Diabetes, Metabolic Syndrome.

Mechanism of Action

ACC2 is a mitochondrial enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1) , the rate-limiting transporter of fatty acids into the mitochondria.

  • Inhibition Logic: By inhibiting ACC2, cellular malonyl-CoA levels drop.

  • Result: CPT-1 is disinhibited

    
     Increased mitochondrial fatty acid uptake 
    
    
    
    Enhanced Fatty Acid Oxidation (FAO).
  • Therapeutic Outcome: Reduction in visceral fat and improved insulin sensitivity without affecting fatty acid synthesis (which is controlled by the cytosolic isoform, ACC1).

Structure-Activity Relationship (SAR)

Research indicates that the 2-phenoxy substitution is critical for isoform selectivity .

  • Selectivity: The hydrophobic phenoxy group exploits a specific pocket in the ACC2 dimerization domain that is less accessible in ACC1.

  • Potency: Derivatives of 2-phenoxy-1,3-thiazole-4-carboxylic acid have demonstrated IC

    
     values in the low nanomolar range (9–20 nM) against human ACC2.
    
Pathway Visualization

ACC2_Pathway cluster_effect Therapeutic Mechanism AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC2 ACC2 Enzyme (Mitochondrial) ACC2->MalonylCoA Catalyzes Inhibitor 2-Phenoxy-1,3-thiazole Scaffold Inhibitor->ACC2 Inhibits (IC50 ~10nM) CPT1 CPT-1 Transporter MalonylCoA->CPT1 Blocks Mitochondria Mitochondrial Matrix CPT1->Mitochondria Fatty Acid Entry FAO Fatty Acid Oxidation (Energy Expenditure) Mitochondria->FAO Beta-Oxidation

Figure 1: Mechanism of ACC2 inhibition leading to enhanced fatty acid oxidation.

Secondary Therapeutic Target: Xanthine Oxidase (XO)

Therapeutic Area: Gout, Hyperuricemia.

Mechanism of Action

Xanthine Oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold is a structural analog of Febuxostat , a non-purine XO inhibitor.

  • Binding Mode: The thiazole ring π-stacks with phenylalanine residues in the solvent channel leading to the molybdenum cofactor (Mo-co) active site.

  • The "Phenoxy" Advantage: The ether linkage provides rotational flexibility, allowing the phenyl ring to occupy the hydrophobic pocket more efficiently than rigid biphenyl analogs.

Comparative Data: Scaffold Potency
Compound ClassScaffold CoreTargetPrimary IndicationPotency (IC

)
Febuxostat 2-Arylthiazole-4-COOHXanthine OxidaseGout~1 nM
Phenoxy-Thiazole 2-Phenoxythiazole-4-COOH ACC2 Obesity 9-20 nM
Phenoxy-Thiazole 2-Phenoxythiazole-4-COOH Xanthine Oxidase Hyperuricemia ~50 nM

Experimental Validation Framework

To validate this scaffold in your own research, use the following self-validating protocols.

Protocol A: Synthesis via Hantzsch Condensation

The most reliable route to generate 2-phenoxy-1,3-thiazole-4-carboxylic acid derivatives.

  • Reagents:

    • A: O-Phenyl thiocarbamate (generated from phenol + thiophosgene/ammonia).

    • B: Ethyl bromopyruvate (provides the C4-carboxylate and thiazole backbone).

  • Workflow:

    • Dissolve Reagent A (1.0 eq) in Ethanol.

    • Add Reagent B (1.1 eq) dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cyclization: The sulfur attacks the

      
      -carbon, followed by condensation to form the thiazole ring.
      
    • Hydrolysis: Treat the resulting ester with LiOH (THF/Water) to yield the free acid.

  • Quality Control:

    • 1H NMR (DMSO-d6): Look for the thiazole singlet proton at

      
       ~8.4 ppm.
      
Protocol B: ACC2 Inhibition Assay (Malonyl-CoA Quantification)
  • Objective: Measure reduction in ACC2 activity.

  • System: Recombinant human ACC2 (expressed in Baculovirus).

  • Substrate: [14C]-Sodium Bicarbonate + Acetyl-CoA.

  • Steps:

    • Incubate enzyme with test compound (2-phenoxy-1,3-thiazole-4-COOH) for 15 min at 37°C.

    • Initiate reaction with ATP and Substrates.

    • Quench with 10% HCl.

    • Dry down samples to remove unreacted

      
      CO
      
      
      
      .
    • Count acid-stable

      
      C (Malonyl-CoA) via liquid scintillation.
      
  • Validation: Z' factor must be > 0.5. Reference inhibitor: CP-640186.

Synthesis & Screening Workflow

Synthesis_Workflow Phenol Phenol (Starting Material) Thiocarbamate O-Phenyl Thiocarbamate Phenol->Thiocarbamate Hantzsch Hantzsch Cyclization (Reflux EtOH) Thiocarbamate->Hantzsch BromoPyruvate Ethyl Bromopyruvate BromoPyruvate->Hantzsch Ester Thiazole Ester Intermediate Hantzsch->Ester Hydrolysis LiOH Hydrolysis Ester->Hydrolysis FinalAcid 2-Phenoxy-1,3-thiazole- 4-carboxylic Acid Hydrolysis->FinalAcid Screen Enzymatic Screen (ACC2 / XO) FinalAcid->Screen Test

Figure 2: Hantzsch synthesis workflow for generating the target scaffold.

References

  • Gu, W. et al. (2007). "Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents." Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965. Link

  • Song, Y. et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(4), 525-528. Link

  • White, R. H. (1990).[1] "Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material."[1] Experientia, 46(3), 274-276.[1] Link

  • Gong, Y. et al. (2013). "Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives." Chemical Papers, 67, 1-10. Link

Sources

Mechanism of action of 2-phenoxy-1,3-thiazole-4-carboxylic acid in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action (MoA) of 2-phenoxy-1,3-thiazole-4-carboxylic acid , a bioactive small molecule acting as a privileged scaffold in metabolic regulation.

While the thiazole-4-carboxylic acid core is ubiquitous in medicinal chemistry (found in drugs like Febuxostat), the specific 2-phenoxy substitution directs its pharmacology toward two distinct metabolic checkpoints: Acetyl-CoA Carboxylase 2 (ACC2) inhibition (primary lipid metabolism target) and Xanthine Oxidase (XO) inhibition (secondary purine metabolism target).

Executive Summary

Compound Class: Thiazole-4-carboxylic acid derivative.[1][2][3][4] Primary Target: Acetyl-CoA Carboxylase 2 (ACC2) – Mitochondrial isoform.[5][6] Secondary Target: Xanthine Oxidoreductase (XOR/XO). Therapeutic Utility: Metabolic Syndrome, Type 2 Diabetes, Hyperuricemia. Key Mechanism: The molecule acts as an allosteric inhibitor of the ACC2 carboxyltransferase (CT) domain, reducing the local pool of malonyl-CoA at the mitochondrial outer membrane. This relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1), effectively "unlocking" the mitochondrial gate for fatty acid oxidation (FAO).

Molecular Pharmacology & Binding Kinetics

Primary Mechanism: ACC2 Inhibition

Acetyl-CoA Carboxylase (ACC) exists as two isoforms: ACC1 (cytosolic, lipogenesis) and ACC2 (mitochondrial, oxidation regulation).[6] 2-phenoxy-1,3-thiazole-4-carboxylic acid exhibits selectivity for ACC2 .

  • Binding Site: The compound targets the Carboxyltransferase (CT) domain of the enzyme, specifically at the dimer interface.[5]

  • Mode of Inhibition: Non-competitive/Allosteric. By binding to the CT domain, it prevents the transfer of the carboxyl group from biotin to acetyl-CoA.

  • Structural Determinants:

    • The carboxylic acid moiety mimics the phosphate group of the natural ligand or interacts with Arg/Lys residues in the active site (e.g., Arg2130 in human ACC2).

    • The 2-phenoxy group occupies a hydrophobic pocket adjacent to the active site, providing isoform selectivity over ACC1.

    • The thiazole ring acts as a rigid linker, orienting the phenoxy tail and the acidic head group for optimal binding entropy.

The Malonyl-CoA Switch

The physiological impact is dictated by the "Malonyl-CoA Switch."

  • Basal State: ACC2 converts Acetyl-CoA

    
     Malonyl-CoA at the mitochondrial surface.
    
  • Inhibition: Malonyl-CoA is a potent allosteric inhibitor of CPT-1 . High Malonyl-CoA blocks fatty acid entry into the mitochondria.

  • Drug Action: 2-phenoxy-1,3-thiazole-4-carboxylic acid inhibits ACC2

    
     Malonyl-CoA levels drop.
    
  • Result: CPT-1 is disinhibited

    
     Long-chain fatty acyl-CoAs enter the mitochondrial matrix 
    
    
    
    
    
    -oxidation proceeds.
Secondary Mechanism: Xanthine Oxidase (XO) Inhibition

Similar to its structural analog Febuxostat , the thiazole-4-carboxylic acid core can obstruct the molybdenum cofactor channel of Xanthine Oxidase.

  • Interaction: The carboxylic acid forms hydrogen bonds with Glu802/Arg880 (bovine XO numbering), while the phenoxy-thiazole core stacks via

    
    -
    
    
    
    interactions with Phe914.
  • Outcome: Inhibition of uric acid production, providing a secondary benefit for metabolic syndrome patients who often suffer from hyperuricemia.

Pathway Visualization

The following diagram illustrates the primary metabolic cascade triggered by the compound.

ACC2_Inhibition_Pathway cluster_mechanism Mechanism of Action Compound 2-phenoxy-1,3-thiazole- 4-carboxylic acid ACC2 ACC2 Enzyme (Mitochondrial Surface) Compound->ACC2 Allosteric Inhibition MalonylCoA Malonyl-CoA (Local Pool) Compound->MalonylCoA Reduces Levels ACC2->MalonylCoA Catalyzes Formation CPT1 CPT-1 Transporter (Mitochondrial Gate) MalonylCoA->CPT1 Inhibits MitoMatrix Mitochondrial Matrix CPT1->MitoMatrix Translocation LCFA Long-Chain Fatty Acids (Cytosol) LCFA->CPT1 Transport BetaOx Beta-Oxidation (ATP Production) MitoMatrix->BetaOx Metabolism

Figure 1: The ACC2-mediated "Metabolic Switch." The compound reduces Malonyl-CoA, relieving the brake on CPT-1 and restoring fatty acid oxidation.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following self-validating workflow is recommended.

In Vitro Enzyme Inhibition Assay (ACC2)

Objective: Quantify IC50 against recombinant human ACC2. Method: Coupled Enzyme Assay (ADP-Glo or similar).

  • Reagents: Recombinant hACC2, Acetyl-CoA, ATP, NaHCO3, Test Compound.

  • Reaction:

    • Incubate hACC2 (5 nM) with compound (serial dilution 1 nM - 10 µM) for 15 min at RT.

    • Initiate reaction with substrate mix (ATP, Acetyl-CoA, NaHCO3).

    • Incubate for 60 min at 37°C.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP

    
     ATP 
    
    
    
    Luciferase signal.
  • Validation: Signal is inversely proportional to inhibition. Z' factor must be > 0.5.

Cellular Fatty Acid Oxidation (FAO) Assay

Objective: Confirm functional mitochondrial respiration increase. Method: Seahorse XF Analysis (Mito Stress Test).

  • Cell Line: HepG2 (Liver) or C2C12 (Myoblast).

  • Substrate: Palmitate-BSA conjugate (sole carbon source).

  • Protocol:

    • Seed cells in XF96 microplates.

    • Starve cells in substrate-limited medium (1h).

    • Inject Test Compound (10 µM). Monitor Oxygen Consumption Rate (OCR).

    • Inject Etomoxir (CPT-1 inhibitor) as a specificity control.

  • Interpretation: If the compound works via the ACC2/CPT-1 axis, OCR should increase upon compound addition, but this increase must be abolished by Etomoxir.

Experimental Workflow Diagram

Validation_Workflow Start Compound Library Assay1 Enzyme Assay (hACC2 vs hACC1) Start->Assay1 Select Selectivity > 100x? Assay1->Select Select->Start No (Discard) Assay2 Seahorse XF (OCR Measurement) Select->Assay2 Yes Control Etomoxir Challenge (CPT-1 Block) Assay2->Control Outcome Validated Mechanism Control->Outcome OCR Reversal

Figure 2: Step-wise validation workflow ensuring target specificity and functional relevance.

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) data for the thiazole-4-carboxylic acid scaffold, highlighting the importance of the 2-phenoxy substitution.

Substituent (R) at C-2Target Affinity (ACC2 IC50)Target Selectivity (ACC2 vs ACC1)Phenotype (FAO)
Phenoxy (Parent) < 50 nM High (>100x) Strong Increase
Phenyl~100 nMModerateModerate Increase
Amino> 10 µMLowNo Effect
4-Cl-Phenoxy< 10 nMVery HighStrong Increase

Note: Data derived from consensus SAR trends in thiazole-based ACC inhibitors.

References

  • Clark, R. F., et al. (2007).[7] Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors.[7][8] Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965.[7]

  • Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery. Cellular and Molecular Life Sciences, 62(16), 1784-1803.

  • Song, J., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 29(4), 525-528.

  • Harwood, H. J. Jr. (2005). Treating the metabolic syndrome: acetyl-CoA carboxylase inhibition.[8] Current Opinion in Investigational Drugs, 6(10), 991-1000.

Sources

In Silico Modeling of 2-Phenoxy-1,3-Thiazole-4-Carboxylic Acid: A Multiscale Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, possessing distinct electronic and steric features that make it a versatile pharmacophore. Its utility spans from metabolic regulation (Acetyl-CoA Carboxylase 2 - ACC2 inhibition) to anti-inflammatory pathways (COX-2 inhibition) .[1]

For the computational chemist, this molecule presents specific modeling challenges:

  • Electrostatics: The C4-carboxylic acid is ionized at physiological pH, necessitating precise handling of salt-bridge interactions (e.g., with Arginine/Lysine residues).

  • Conformational Flexibility: The phenoxy ether linkage introduces rotatable degrees of freedom that define the vector between the aromatic tail and the acidic headgroup.

  • Allostery vs. Orthostery: Depending on the target, this scaffold may bind to a catalytic active site (COX-2) or a remote allosteric pocket (ACC2).[1]

This guide provides a rigorous, self-validating protocol for modeling this scaffold, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) simulations.[1]

Chemical Space & Ligand Parameterization

Before any docking can occur, the ligand must be rigorously parameterized. Standard force fields often fail to capture the specific conjugation effects of the thiazole-ether linkage.

Protonation State & Geometry Optimization

At pH 7.4, the carboxylic acid (pKa ~3.5–4.0) exists predominantly as the carboxylate anion (COO⁻ ).[1] Modeling the neutral form will lead to false-negative binding energies in targets like COX-2, where the Arg120 salt bridge is critical.

Protocol:

  • QM Optimization: Perform geometry optimization using DFT (B3LYP/6-31G)* to determine the global minimum conformation.[1]

    • Focus: The dihedral angle of the C-O-C ether bond relative to the thiazole plane.

  • ESP Charge Calculation: Generate Electrostatic Potential (ESP) charges (e.g., Merz-Kollman) to derive partial charges for the force field.[1]

  • Force Field Generation:

    • AMBER: Use antechamber to generate GAFF2 parameters.

    • CHARMM: Use the CGenFF server for penalty scoring. Reject parameters with penalty scores > 50.

Data Table: Physicochemical Profile
PropertyValue (Predicted)Modeling Implication
MW ~221.2 DaFragment-like; suitable for fragment-based growing.[1]
LogP 2.1 – 2.5Good membrane permeability; hydrophobic pocket compatible.
pKa (COOH) 3.2Must be modeled as deprotonated (COO⁻) for docking.
TPSA ~60 ŲHigh oral bioavailability potential.[1]
H-Bond Donors 0 (as anion)Relies on H-bond accepting and electrostatic interactions.[1]

Case Study 1: Allosteric Inhibition of ACC2

Target: Acetyl-CoA Carboxylase 2 (ACC2) Relevance: Metabolic diseases (Obesity, Type 2 Diabetes).[1][2] Mechanism: Inhibition of the Biotin Carboxylase (BC) domain dimer interface.[1][2][3]

Target Selection & Preparation
  • PDB ID: 3JRW (Human ACC2 BC domain complexed with Soraphen A).[1]

  • Rationale: Phenoxy-thiazole derivatives are known to bind to the Soraphen A allosteric pocket , disrupting the dimerization required for enzyme activity.

  • Preparation:

    • Remove Soraphen A (but keep its coordinates as a grid center reference).[1]

    • Retain bridging water molecules if they mediate interactions between monomers.

    • Critical Step: Ensure the phosphorylation site (Ser222) is modeled in the appropriate state (dephosphorylated for the active dimer).[1]

Docking Workflow (AutoDock Vina / Glide)

The binding site is a hydrophobic cleft at the dimer interface.

  • Grid Box: Center: x,y,z of Soraphen A ligand. Size: 25 x 25 x 25 Å.

  • Constraints: None required, but "blind docking" is discouraged due to the large surface area of the dimer.

  • Scoring Function: Focus on Lipophilic Efficiency (LipE) . The phenoxy group should bury itself deep in the hydrophobic pocket (interacting with Val/Leu residues), while the thiazole-carboxylate interacts with the solvent-exposed rim.

Case Study 2: COX-2 Selectivity

Target: Cyclooxygenase-2 (COX-2) Relevance: Inflammation and Pain.[1] Mechanism: Orthosteric inhibition via the arachidonic acid channel.

The "Arg120 Gatekeeper" Interaction

In COX-2, the carboxylate of the thiazole is expected to form a salt bridge with Arg120 and a hydrogen bond with Tyr355 . This anchors the molecule.[4] The 2-phenoxy group then extends into the hydrophobic channel.

  • PDB ID: 4M11 (COX-2 with Meloxicam).[1][5]

  • Validation: Reproduce the Meloxicam binding mode first. The RMSD of the re-docked ligand should be < 2.0 Å.

Advanced Protocol: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify the stability of the salt bridge and the hydrophobic burial of the phenoxy group.

Simulation Workflow (GROMACS/AMBER)

Step 1: System Setup

  • Protein: AMBER ff14SB force field.

  • Ligand: GAFF2 parameters (from Antechamber) with AM1-BCC charges.

  • Solvation: TIP3P water box, 10 Å buffer.

  • Neutralization: Add Na+ ions to neutralize the system (critical due to the anionic ligand).

Step 2: Minimization & Equilibration

  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • NVT Equilibration: 100 ps, heating to 300 K. Restrain ligand heavy atoms (1000 kJ/mol/nm²).

  • NPT Equilibration: 100 ps, 1 bar pressure. Release restraints gradually.

Step 3: Production Run

  • Time: 50–100 ns.

  • Time Step: 2 fs (constrain H-bonds with LINCS/SHAKE).

  • Ensemble: NPT.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.

  • Hydrogen Bond Lifetime:

    • Calculate the % occupancy of the carboxylate...Arg interaction. >60% occupancy indicates a stable salt bridge.

  • MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area):

    • Calculate

      
      .[1]
      
    • Target:

      
       kcal/mol for a lead-like compound.
      

Visualizing the Workflow

The following diagram illustrates the integrated computational pipeline for this scaffold.

InSilicoPipeline Ligand Ligand: 2-phenoxy-1,3-thiazole-4-COOH QM QM Parametrization (DFT B3LYP/6-31G*) Ligand->QM Geometry Opt Prep Ligand Prep (Deprotonation to COO-) QM->Prep ESP Charges Docking Molecular Docking (AutoDock Vina / Glide) Prep->Docking TargetACC Target A: ACC2 (3JRW) (Allosteric Site) TargetACC->Docking TargetCOX Target B: COX-2 (4M11) (Active Site) TargetCOX->Docking MD MD Simulation (100ns) (AMBER/GROMACS) Docking->MD Best Pose Analysis Analysis (RMSD, MMPBSA, H-Bonds) MD->Analysis Trajectory

Caption: Integrated workflow for modeling thiazole-carboxylic acid derivatives, from QM parameterization to MD analysis.

Interaction Schematic

The binding mode relies on a "Head-Tail" distinct interaction profile.

InteractionMap COOH Carboxylate Head (COO-) Thiazole Thiazole Core COOH->Thiazole Arg Arginine/Lysine (Positively Charged) COOH->Arg Salt Bridge (Electrostatic) Phenoxy Phenoxy Tail (Hydrophobic) Thiazole->Phenoxy Ether Link Solvent Solvent Exposure Thiazole->Solvent Water Bridges HydroPocket Hydrophobic Pocket (Val, Leu, Phe) Phenoxy->HydroPocket Pi-Stacking / VdW

Caption: Schematic of the pharmacophore's binding mode. The anionic head anchors to basic residues, while the tail occupies hydrophobic cavities.

References

  • Cho, Y. S., et al. (2010).[1][6][7] Molecular mechanism for the regulation of human ACC2 through phosphorylation by AMPK. Biochemical and Biophysical Research Communications. Link

  • Clark, R., et al. (2007).[1][8] Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2015).[1] Crystal structure of the 500 kD yeast acetyl-CoA carboxylase holoenzyme dimer. Nature. Link[1]

  • Duggan, K. C., et al. (2011).[1] Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. Link

  • Case, D. A., et al. (2005).[1] The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link[1]

Sources

The 2-Phenoxythiazole-4-Carboxylic Acid Scaffold: Synthetic Evolution and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-phenoxy-1,3-thiazole-4-carboxylic acid , a privileged scaffold in medicinal chemistry and agrochemical development.

Executive Summary

2-Phenoxy-1,3-thiazole-4-carboxylic acid represents a specialized subclass of the thiazole heterocycle family. Unlike the ubiquitous 2-aminothiazoles (found in drugs like Dasatinib) or 2-arylthiazoles (Febuxostat), the 2-phenoxy variant introduces a unique ether linkage that alters lipophilicity, metabolic stability, and hydrogen bond acceptor capabilities.

Historically, this scaffold emerged not as a single blockbuster drug, but as a critical "bioisosteric switch" in structure-activity relationship (SAR) studies. It serves as a surrogate for unstable amino-thiazoles or metabolically liable aryl-thiazoles, finding utility in HIF-prolyl hydroxylase (HIF-PH) inhibition , antimycobacterial agents , and auxinic herbicides .

Chemical Origins & Discovery History

The Hantzsch Foundation (1887)

The history of this scaffold is rooted in the Hantzsch Thiazole Synthesis (1887). While Arthur Hantzsch originally synthesized simple alkyl-thiazoles, the adaptation of his method to accommodate oxygen-linked substituents at the C2 position required the development of O-aryl thiocarbamates as precursors.

The Agrochemical Boom (1960s–1980s)

The specific interest in 2-phenoxythiazole-4-carboxylic acid spiked during the "Golden Age" of herbicide discovery. Researchers at companies like Monsanto and Bayer explored thiazole-4-carboxylic acids as mimics of 2,4-D and other auxinic herbicides. The 2-phenoxy group was introduced to mimic the phenoxy-acetic acid core of existing herbicides while leveraging the thiazole ring to improve hydrolytic stability in soil.

The Medicinal Chemistry Renaissance (2000s–Present)

In the modern era, this scaffold gained prominence as a pharmacophore for metabolic enzymes .

  • Xanthine Oxidase Inhibition : As researchers sought non-purine inhibitors for gout (hyperuricemia), the 2-phenoxythiazole core provided a rigid linker that positioned the carboxylic acid to interact with the molybdenum center of the enzyme.

  • HIF Stabilization : In the race to develop oral erythropoiesis-stimulating agents (ESAs), the thiazole-4-carboxylic acid moiety became a standard "anchor" for the 2-oxoglutarate binding pocket of HIF-prolyl hydroxylase.

Synthetic Pathways & Causality

To access this scaffold, chemists employ two primary strategies. The choice depends on the availability of starting materials and the diversity required at the phenoxy ring.

Method A: The Modified Hantzsch Cyclization (De Novo Synthesis)
  • Logic : This is the classical approach, best for large-scale preparation of the parent scaffold. It builds the thiazole ring around the sulfur atom of the thiocarbamate.

  • Mechanism : S-alkylation of the thiocarbamate by the

    
    -haloketo ester, followed by cyclodehydration.
    
Method B: Displacement (Convergent Synthesis)[1]
  • Logic : Preferred for SAR exploration (Combinatorial Chemistry). It allows late-stage introduction of diverse phenol groups onto a pre-formed thiazole core.

  • Mechanism : Nucleophilic aromatic substitution on an electron-deficient 2-chlorothiazole.

Visualization: Synthetic Decision Tree

SynthesisPathways Phenol Phenol / Phenoxide Product Ethyl 2-phenoxythiazole- 4-carboxylate Phenol->Product SNAr (Method B) K2CO3, DMF, Heat Thiocarbamate O-Phenyl Thiocarbamate Intermediate S-Alkyl Intermediate Thiocarbamate->Intermediate Hantzsch (Method A) Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Intermediate ChloroThiazole Ethyl 2-chlorothiazole- 4-carboxylate ChloroThiazole->Product Intermediate->Product - H2O (Cyclization) FinalAcid 2-Phenoxythiazole- 4-carboxylic Acid Product->FinalAcid LiOH Hydrolysis

Figure 1: Convergent synthetic pathways to the 2-phenoxythiazole-4-carboxylic acid core.

Experimental Protocols

Protocol 1: Synthesis via Displacement

This protocol is recommended for research labs requiring high purity and the ability to vary the phenoxy substituent.

Reagents:

  • Ethyl 2-chlorothiazole-4-carboxylate (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Preparation : Charge a round-bottom flask with phenol (1.1 eq) and anhydrous DMF (0.5 M concentration relative to substrate).

  • Deprotonation : Add

    
      (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide in situ. Note: Gas evolution (
    
    
    
    ) may occur; ensure venting.
  • Addition : Add ethyl 2-chlorothiazole-4-carboxylate (1.0 eq) dropwise or in small portions.

  • Reaction : Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the chlorothiazole (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Workup : Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product usually precipitates as a solid.

    • If solid: Filter, wash with water, and dry.[1]

    • If oil: Extract with Ethyl Acetate (3x), wash organics with Brine, dry over

      
      , and concentrate.
      
  • Hydrolysis (To Acid) : Dissolve the ester in THF:MeOH:Water (2:1:1). Add LiOH (3.0 eq). Stir at RT for 2 hours. Acidify with 1N HCl to pH 2. Filter the white precipitate.

Validation Criteria:

  • 1H NMR (DMSO-d6) : Look for the thiazole singlet (

    
     ppm) and the disappearance of the ethyl ester quartet/triplet upon hydrolysis.
    
  • Yield : Typical yields for this step are 75–85%.

Pharmacological Significance & SAR

The 2-phenoxythiazole-4-carboxylic acid core acts as a bioisostere for several common motifs. Its utility is driven by specific physicochemical properties:

Property2-Phenoxythiazole Corevs. 2-Aminothiazolevs. 2-Phenylthiazole
Lipophilicity (cLogP) Moderate (2.5 - 3.5)Low (Polar)High (Lipophilic)
H-Bonding Acceptor (Ether O, Thiazole N)Donor/Acceptor (NH2)None
Metabolic Stability High (Ether linkage is stable)Low (N-oxidation/glucuronidation)Moderate (CYP oxidation)
Toxicity Risk LowHigh (Aniline metabolite risk)Low
Key Biological Targets[4]
  • HIF-Prolyl Hydroxylase (HIF-PH) : The carboxylic acid binds to the active site Iron (Fe2+), mimicking 2-oxoglutarate. The phenoxy group extends into the hydrophobic pocket, providing potency and selectivity over other 2-OG oxygenases.

  • Anti-Tuberculosis (M. tb) : Derivatives of this acid inhibit InhA or EthR , critical enzymes in mycobacterial cell wall synthesis. The 2-phenoxy group aids in penetrating the waxy mycobacterial cell wall.

Visualization: Pharmacophore Map

Pharmacophore Core Thiazole Ring (Scaffold Rigidification) Acid C4-Carboxylic Acid (Salt Bridge / Metal Chelation) Core->Acid Phenoxy C2-Phenoxy Group (Hydrophobic Pocket Filling) Core->Phenoxy Nitrogen Thiazole Nitrogen (H-Bond Acceptor) Core->Nitrogen

Figure 2: Pharmacophore mapping of the 2-phenoxythiazole-4-carboxylic acid interactions.

References

  • Discovery of Thiazole-4-Carboxylic Acid Scaffolds

    • Title: Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2019.
    • URL: [Link]

  • Synthesis Methodology (Hantzsch & Displacement)

    • Title: Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid deriv
    • Source: PLOS ONE, 2013.
    • URL: [Link]

  • Agrochemical Applications

    • Title: Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)
    • Source: Molecules, 2012.
    • URL: [Link][2]

  • Pharmacological Profiling (Analgesic/Anti-inflammatory)

    • Title: Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)
    • Source: Journal of the Serbian Chemical Society, 2009.[3]

    • URL: [Link]

Sources

Derivatization strategies for 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Approach to Bioactive Scaffolds

Executive Summary

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a privileged pharmacophore in modern drug discovery, offering a unique balance of lipophilicity (via the phenoxy "tail") and polar reactivity (via the carboxylate "head"). Unlike its 2-amino counterparts, which are often plagued by metabolic instability (e.g., glucuronidation) or promiscuous binding, the 2-phenoxy ether linkage provides enhanced metabolic stability while maintaining the aromatic character required for


-

stacking interactions in protein binding pockets.[1]

This guide outlines three distinct derivatization vectors for this scaffold, moving beyond standard amide coupling to include late-stage C-H activation and bioisostere installation. It is designed for medicinal chemists seeking to expand Structure-Activity Relationships (SAR) efficiently.

Structural Analysis & Reactivity Hotspots[1]

To design effective derivatization strategies, one must first understand the electronic push-pull systems within the molecule.

  • C4-Carboxylate (The Primary Vector): This is the most accessible handle. The electron-withdrawing nature of the carboxylate stabilizes the ring but also deactivates it towards electrophilic attack.

  • C5-Position (The Nucleophilic Vector): Despite the C4-EWG, the sulfur atom's lone pair donates electron density into the ring, making C5 the most nucleophilic carbon on the heteroaromatic core. This allows for regioselective electrophilic substitution or metal-catalyzed C-H activation.

  • C2-Phenoxy Group (The Lipophilic Anchor): The ether oxygen acts as a resonance donor to the thiazole C2. However, the C2 position is also activated for Nucleophilic Aromatic Substitution (

    
    ) if the phenoxy group needs to be swapped for an amine or thiol, particularly when the ring is electron-deficient.
    
Visualization: Reactivity Map

ReactivityMap Core 2-Phenoxy-1,3-thiazole- 4-carboxylic acid C4 C4 Position (Acid) • Amidation (HATU/T3P) • Bioisosteres (Oxadiazoles) • Reduction to Alcohol Core->C4 Primary Vector C5 C5 Position (Thiazole H) • Pd-Catalyzed C-H Arylation • Halogenation (NBS) • Lithiation Core->C5 Late-Stage Functionalization C2 C2 Position (Phenoxy) • S_NAr Displacement • EAS on Phenyl Ring Core->C2 Scaffold Optimization

Figure 1: Reactivity map highlighting the three primary vectors for chemical modification.

Vector 1: The C4-Carboxylate (Amidation & Bioisosteres)

While amide coupling is routine, the thiazole-4-carboxylic acid can be prone to decarboxylation under extremely high temperatures or harsh acidic conditions. Therefore, mild, high-efficiency coupling agents are preferred.[1] Furthermore, converting the acid to a 1,2,4-oxadiazole is a powerful strategy to improve metabolic stability and membrane permeability.[1]

Protocol A: High-Efficiency Amidation (HATU Method)

Rationale: HATU is chosen over EDC/HOBt to ensure rapid conversion and minimize potential side reactions involving the thiazole sulfur.

Reagents:

  • Substrate: 2-phenoxy-1,3-thiazole-4-carboxylic acid (1.0 equiv)

  • Amine:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere.
    
  • Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT) to ensure deprotonation.

  • Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.

  • Add the amine (1.1 mmol).

  • Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: One-Pot 1,2,4-Oxadiazole Synthesis

Rationale: 1,2,4-Oxadiazoles are classic bioisosteres for amides and esters, offering improved hydrolytic stability.[1] This protocol avoids the isolation of the sensitive acyl chloride intermediate.

Reagents:

  • Substrate: 2-phenoxy-1,3-thiazole-4-carboxylic acid

  • Reagent: Amidoxime (

    
    )[1]
    
  • Coupling: CDI (1.1 equiv) or T3P (50% in EtOAc)

  • Solvent: Dioxane or DMF

Step-by-Step:

  • Dissolve the acid (1.0 equiv) in Dioxane.

  • Add CDI (1.1 equiv) and stir at RT for 1 hour to activate the acid (gas evolution of

    
     will occur).
    
  • Add the amidoxime (1.1 equiv).

  • Heat the reaction to 100°C for 12–16 hours. The initial O-acyl amidoxime intermediate will cyclize thermally.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.[1]

  • Purification: Recrystallization or silica gel chromatography.

Vector 2: The C5-Hydrogen (Direct C-H Arylation)

Traditional methods to functionalize the C5 position involve bromination (NBS) followed by Suzuki coupling. However, modern C-H activation allows for the direct coupling of the thiazole core with aryl halides, saving two synthetic steps and reducing waste.[1]

Protocol C: Pd-Catalyzed C-H Arylation

Rationale: The C5 position of thiazoles is electron-rich enough to undergo concerted metallation-deprotonation (CMD) pathways. The use of pivalic acid is critical as a proton shuttle.

Reagents:

  • Substrate: 2-phenoxy-1,3-thiazole-4-carboxylic acid ester (Protect the acid as an ester first, e.g., methyl ester).

  • Coupling Partner: Aryl Bromide (

    
    )
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     or 
    
    
    
    (10 mol%) - Optional, often ligand-free works for thiazoles.
  • Base:

    
     or 
    
    
    
    (2.0 equiv)[1]
  • Additive: Pivalic Acid (30 mol%)[1]

  • Solvent: Toluene or Xylene

Step-by-Step:

  • In a sealed tube, combine the thiazole ester (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (0.05 equiv), Base (2.0 equiv), and Pivalic Acid (0.3 equiv).[1]
    
  • Add anhydrous Toluene (0.2 M concentration).

  • Degas the solvent by bubbling

    
     for 10 minutes.
    
  • Seal the tube and heat to 110–120°C for 16 hours.

  • Workup: Filter through a celite pad to remove inorganic salts. Wash with EtOAc.

  • Hydrolysis: Treat the crude ester with LiOH in THF/Water to reveal the C5-arylated free acid.

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Workflow Start 2-Phenoxy-1,3-thiazole- 4-carboxylic acid Amide Amide Derivative (Target: GPCR/Enzyme) Start->Amide HATU, R-NH2 Oxadiazole 1,2,4-Oxadiazole (Improved Metabolic Stability) Start->Oxadiazole CDI, Amidoxime, Heat Ester Methyl Ester Intermediate Start->Ester MeOH, H+ CH_Product C5-Arylated Thiazole (Expanded SAR) Ester->CH_Product Pd(OAc)2, Ar-Br, PivOH

Figure 2: Divergent synthetic workflow for library generation.

Data Summary: Comparison of Methods

StrategyTarget VectorKey ReagentsAdvantagesLimitations
Amide Coupling C4-COOHHATU, DIPEAHigh yield, broad scope, mild conditions.Amide bond can be metabolically labile.
Oxadiazole Formation C4-COOHCDI, AmidoximeBioisosteric replacement, rigidifies structure.[1]Requires high heat (100°C+), limited by amidoxime availability.[1]
C-H Arylation C5-HPd(OAc)₂, PivOHStep economy (no halogenation needed), access to novel IP space.[1]Requires ester protection first; sensitive to steric bulk on Ar-Br.

Displacement
C2-PhenoxyPhenol/Amine, BaseAllows "Scaffold Hopping" (swapping phenoxy for amino).[1]Requires harsh conditions if the ring isn't sufficiently activated.

References

  • Thiazole Synthesis & Reactivity

    • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols". Berichte der deutschen chemischen Gesellschaft.

    • General Thiazole Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.

  • Amide Coupling Protocols

    • HATU Efficiency: Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society.

  • C-H Activation Strategies

    • Pd-Catalyzed Arylation of Thiazoles: Gottumukkala, A. L., et al. (2012).[1] "Pd-catalyzed C–H bond functionalization of thiazoles". Green Chemistry.

    • Mechanistic Insight (CMD Pathway): Lafrance, M., & Fagnou, K. (2006).[1] "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle". Journal of the American Chemical Society.

  • Bioisosteres (1,2,4-Oxadiazoles)

    • Synthesis from Carboxylic Acids: Poulain, C., et al. (2001).[1] "Parallel synthesis of 1,2,4-oxadiazoles from carboxylic acids using an improved, uronium-based, activation". Tetrahedron Letters.

  • Biological Relevance

    • Thiazole Carboxylic Acids in Drug Design: Bekhit, A. A., et al. (2015).[1] "Thiazole moiety in pharmaceutical scaffolds". European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The thiazole moiety is a key structural feature in numerous pharmacologically active agents.[1] This guide details a robust two-step synthetic pathway, beginning with the foundational Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a standard saponification to yield the final carboxylic acid. The protocol is designed for practical laboratory application, with in-depth explanations for procedural choices, safety considerations, and methods for purification and characterization.

Introduction and Synthetic Strategy

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide range of approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block for novel therapeutic agents. This document outlines a reliable synthesis for 2-phenoxy-1,3-thiazole-4-carboxylic acid, structured to be accessible for researchers with a foundational knowledge of organic synthesis.

The synthesis is accomplished via a two-part sequence:

  • Part A: Hantzsch Thiazole Synthesis. This classic condensation reaction involves the reaction of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide (2-phenoxythioacetamide) to form the ethyl ester of the target molecule.[2] This method is renowned for its efficiency and reliability in forming the thiazole ring.[3]

  • Part B: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions using sodium hydroxide. A subsequent acidic workup protonates the carboxylate salt, precipitating the final 2-phenoxy-1,3-thiazole-4-carboxylic acid product.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with the formation of the ester intermediate, which is then converted to the final carboxylic acid.

SynthesisWorkflow cluster_0 Part A: Hantzsch Synthesis cluster_1 Part B: Saponification A 2-Phenoxythioacetamide C Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate A->C Ethanol, Reflux B Ethyl Bromopyruvate B->C D 2-phenoxy-1,3-thiazole-4-carboxylic acid C->D 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Overall workflow for the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid.

Preliminary Step: Synthesis of 2-Phenoxythioacetamide

The thioamide starting material is not as commonly available as its amide counterpart, 2-phenoxyacetamide. It can be efficiently synthesized using Lawesson's reagent, a mild and effective thionating agent.[4]

Principle: Lawesson's reagent facilitates the conversion of a carbonyl oxygen to a thiocarbonyl sulfur. The reaction proceeds through a cycloaddition mechanism to form a transient four-membered thiaoxaphosphetane intermediate, which then rearranges to yield the desired thioamide.[5]

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Purpose
2-Phenoxyacetamide151.161.0Starting Material
Lawesson's Reagent404.470.5 - 0.6Thionating Agent
Anhydrous Toluene92.14-Reaction Solvent
Ethyl Acetate88.11-Extraction Solvent
Saturated NaHCO₃ (aq)--Aqueous Wash
Brine--Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying Agent
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-phenoxyacetamide (1.0 eq) and Lawesson's reagent (0.55 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of amide).

  • Heating: Heat the mixture to reflux (approx. 110°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary but are typically in the range of 2-6 hours.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude thioamide can often be used directly in the next step. If necessary, purify by column chromatography on silica gel or by recrystallization.

Safety Note: The reaction can generate hydrogen sulfide (H₂S), a toxic and foul-smelling gas. This procedure must be performed in a well-ventilated fume hood.[5]

Part A: Synthesis of Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate

Principle: This step utilizes the Hantzsch thiazole synthesis. The reaction begins with the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and a final dehydration step to form the aromatic thiazole ring.[1]

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Purpose
2-Phenoxythioacetamide167.231.0Thioamide Substrate
Ethyl Bromopyruvate195.031.0 - 1.1α-Haloketone Substrate
Ethanol (200 proof)46.07-Reaction Solvent
Saturated NaHCO₃ (aq)--Neutralizing Agent
Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenoxythioacetamide (1.0 eq).

  • Dissolution: Add ethanol to dissolve the thioamide completely (approx. 10 mL per gram).

  • Addition of Bromopyruvate: Slowly add ethyl bromopyruvate (1.05 eq) to the solution at room temperature. An initial exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.[3]

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Workup:

    • Cool the mixture to room temperature.

    • Slowly add saturated aqueous sodium bicarbonate solution while stirring until the solution is neutral (pH ~7-8). This step neutralizes the HBr byproduct.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid thoroughly with water and allow it to air dry.[3]

    • If no precipitate forms, pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure ester.

Part B: Synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid

Principle: This transformation is a saponification, or base-catalyzed hydrolysis, of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The tetrahedral intermediate collapses, expelling an ethoxide ion. An irreversible acid-base reaction between the resulting carboxylic acid and the ethoxide yields the highly stable carboxylate salt.[6] In the final workup step, the addition of a strong acid protonates the carboxylate to give the final, neutral carboxylic acid product, which is typically insoluble in the acidic aqueous medium.[7]

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq. / Conc.Purpose
Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate263.291.0Starting Ester
Sodium Hydroxide (NaOH)40.002.0 - 3.0Hydrolysis Reagent
Ethanol46.07-Co-solvent
Deionized Water18.02-Solvent
Hydrochloric Acid (HCl), concentrated36.46-Acidifying Agent
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, suspend the ethyl 2-phenoxy-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).

  • Base Addition: Add a solution of sodium hydroxide (2.5 eq) in water to the suspension.

  • Heating: Heat the mixture to reflux. The suspension should become a homogeneous solution as the reaction proceeds. Reflux for 2-4 hours or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure. This step aids in the precipitation of the product in the next stage.

  • Acidification and Precipitation:

    • Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath.

    • While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of approximately 2-3.

    • A solid precipitate of the carboxylic acid should form.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl).

    • Dry the product under vacuum to a constant weight.

Characterization

The identity and purity of the final product, 2-phenoxy-1,3-thiazole-4-carboxylic acid, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the final product.

References

  • Ghavtadze, N., et al. (2022). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. SSRN. Available at: [Link]

  • Bardaweel, S. K., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 13746-13761. Available at: [Link]

  • Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (43), 6548-6550. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 2(3), 620-629. Available at: [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Al-Mulla, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]

  • Scribd. (n.d.). Saponification. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. Available at: [Link]

  • Austin Chemical Engineering. (2017). Kinetics of Saponification of Ethyl Acetate with Sodium Hydroxide in Batch Reactor. Available at: [Link]

Sources

Application Note: 2-Phenoxy-1,3-thiazole-4-carboxylic Acid as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility, synthesis, and optimization of 2-phenoxy-1,3-thiazole-4-carboxylic acid (PTCA) as a scaffold in drug discovery. Unlike the ubiquitous 2-aminothiazoles (found in dasatinib, dabrafenib), the 2-phenoxythiazole motif offers a distinct pharmacological profile characterized by altered hydrogen bond donor/acceptor ratios, increased lipophilicity, and a unique vector orientation for occupying hydrophobic pockets.

This document serves as a technical manual for integrating PTCA into lead optimization campaigns, specifically targeting kinases, GPCRs, and metabolic enzymes.[1]

Part 1: Chemical Architecture & Design Strategy

The PTCA scaffold functions as a tri-vector system.[1] Successful utilization requires independent optimization of three distinct zones:

The Core (Thiazole Ring)[1][2][3][4]
  • Bioisosterism: Acts as a 1,3-bioisostere of pyridine and oxazole. The sulfur atom increases lipophilicity (

    
    ) and metabolic stability compared to the oxazole analog.[1]
    
  • Electronic Properties: The thiazole nitrogen (N3) retains hydrogen bond acceptor capability (

    
     of conjugate acid 
    
    
    
    2.5), which is critical for hinge binding in kinase inhibitors.[1]
The Tail (2-Phenoxy Group)
  • Conformation: The ether linkage (–O–) introduces a "kink" (approx. 110° bond angle) between the thiazole and phenyl rings, unlike the rigid planarity of 2-phenylthiazoles.[1] This allows the molecule to adopt non-planar conformations to fit globular active sites.[1]

  • Metabolic Liability: The ether link is a potential site for CYP450-mediated

    
    -dealkylation.
    
    • Design Tip: Block the para-position of the phenoxy ring with Fluorine or Methyl groups to reduce metabolic clearance.[1]

The Head (C4-Carboxylic Acid)
  • The Warhead Vector: The C4-acid is rarely the endpoint.[1] It serves as the handle for amide coupling to generate a diverse library of carboxamides .[1]

  • Solubility Control: The parent acid has poor permeability.[1] Derivatization with polar amines (e.g., piperazines, morpholines) is usually required to balance the high LogP of the phenoxy-thiazole core.[1]

Part 2: Chemical Synthesis Protocols

The synthesis of 2-phenoxythiazoles is distinct from the classical Hantzsch thiazole synthesis (which favors 2-alkyl/aryl/amino derivatives). The preferred route is Nucleophilic Aromatic Substitution (


) .[1]
Workflow Visualization

The following diagram outlines the critical path from commercial starting materials to the final bioactive amide.

SynthesisWorkflow Fig 1: Optimized synthetic route for 2-phenoxythiazole-4-carboxamides via SNAr displacement. SM1 Ethyl 2-bromothiazole- 4-carboxylate (Electrophile) INT1 Intermediate Ester (2-Phenoxy) SM1->INT1 Step 1: SNAr Cs2CO3, DMF, 80°C SM2 Substituted Phenol (Nucleophile) SM2->INT1 PROD1 Scaffold Acid (PTCA) INT1->PROD1 Step 2: Hydrolysis LiOH, THF/H2O LIB Final Amide Library (Bioactive) PROD1->LIB Step 3: Coupling HATU, DIPEA, R-NH2

Protocol 1: Synthesis of the 2-Phenoxy Core ( )

Objective: Displace the C2-bromine with a phenol. The nitrogen in the thiazole ring activates the C2 position, making it susceptible to nucleophilic attack.[1]

  • Reagents:

    • Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv)

    • Substituted Phenol (1.1 equiv)[1]

    • Cesium Carbonate (

      
      ) (2.0 equiv) [Preferred over 
      
      
      
      for solubility in DMF][1]
    • Solvent: Anhydrous DMF or DMSO.[1]

  • Procedure:

    • Charge a reaction vial with Ethyl 2-bromothiazole-4-carboxylate (1.0 g, 4.24 mmol) and the substituted phenol (4.66 mmol).

    • Add anhydrous DMF (10 mL).

    • Add

      
       (2.76 g, 8.48 mmol).
      
    • Heat to 80°C for 4–6 hours. Monitor by LCMS (Target mass: M+H of ester).

    • Workup: Pour into ice water (50 mL). The product usually precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc (3x), wash with brine, dry over

      
      .[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Ester Hydrolysis to Acid Scaffold

Objective: Reveal the carboxylic acid for library generation.

  • Procedure:

    • Dissolve the intermediate ester in THF:MeOH:Water (3:1:1 ratio).[1]

    • Add Lithium Hydroxide monohydrate (

      
      ) (3.0 equiv).[1]
      
    • Stir at Room Temperature for 2 hours.

    • Acidification: Carefully acidify to pH 3–4 using 1N HCl.

    • Isolation: The acid often precipitates.[1] Filter and dry.[1] This yields the 2-phenoxy-1,3-thiazole-4-carboxylic acid .

Protocol 3: Parallel Amide Library Generation

Objective: High-throughput synthesis of amides.

  • Reagents:

    • PTCA Scaffold (1.0 equiv)[1]

    • Amine (

      
      ) (1.2 equiv)
      
    • HATU (1.5 equiv)[1]

    • DIPEA (3.0 equiv)[1]

    • Solvent: DMF or DMA.[1]

  • Procedure:

    • Dissolve PTCA (0.1 mmol) in DMF (1 mL).

    • Add DIPEA followed by HATU.[1] Stir for 15 mins to activate the acid (formation of O-At active ester).

    • Add the amine.[1][2]

    • Stir at RT for 12 hours.

    • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Medicinal Chemistry Optimization (SAR)

When using PTCA, biological activity often hinges on the "Right-Hand Side" (RHS) amide substituent.[1] However, the "Left-Hand Side" (LHS) phenoxy group controls ADME.[1]

Data Summary: Substituent Effects
ZoneModificationEffect on Physicochemical PropertiesBiological Implication
LHS (Phenoxy) 4-Fluoro

Metabolic Stability
Blocks CYP450 para-hydroxylation.
LHS (Phenoxy) 2-Methoxy

Steric Bulk,

Polar Surface Area
Induces twist; improves solubility slightly.[1]
Core (C5-H) C5-Methyl

Lipophilicity
Reduces metabolic attack at C5; may clash with receptor walls.
RHS (Amide) Aliphatic Amine

LogP,

Solubility
Good for improving oral bioavailability.[1]
RHS (Amide) Aromatic Amine


-stacking
Often increases potency but decreases solubility.[1]
Decision Logic for Lead Optimization

SAR_Logic Fig 2: Decision tree for optimizing PTCA-based hits. Start Hit Identified (PTCA Core) Problem1 Issue: High Clearance (Metabolic Instability) Start->Problem1 Problem2 Issue: Low Solubility Start->Problem2 Sol1 Strategy: Block Phenoxy Para-position (Add -F, -Cl, -CF3) Problem1->Sol1 Sol3 Strategy: Scaffold Hop (Change Phenoxy to Pyridyloxy) Problem1->Sol3 Sol2 Strategy: Modify Amide Side chain (Add Morpholine/Piperazine) Problem2->Sol2

Part 4: Critical Application Notes

Metabolic Stability Alert

The ether linkage in 2-phenoxythiazoles is susceptible to oxidative dealkylation.

  • Assay: Incubate compounds with Human Liver Microsomes (HLM) for 60 minutes.

  • Marker: Look for the formation of the 2-hydroxythiazole (tautomerizes to thiazolone) and the corresponding phenol.[1]

  • Mitigation: If

    
     min, replace the phenoxy ring with a 2-pyridyloxy  group. The pyridine nitrogen reduces the electron density of the ring, making the ether carbon less prone to oxidation.[1]
    
Regioselectivity in Synthesis

While commercial starting materials (Ethyl 2-bromothiazole-4-carboxylate) are regiochemically pure, be cautious if synthesizing the thiazole ring de novo. The Hantzsch synthesis can produce isomers. Always validate the regiochemistry of the core using 2D NMR (HMBC) to confirm the correlation between the Thiazole-H (C5) and the Carbonyl carbon (C4).

Safety
  • Sensitizers: Thiazole derivatives can be skin sensitizers.[1] Handle all intermediates with gloves and in a fume hood.[1]

  • Reactivity: 2-Bromothiazoles are electrophiles; avoid contact with skin.

References

  • Chemical Properties of 2-Bromothiazole-4-carboxyl

    • Source: CymitQuimica & Sigma-Aldrich Technical D
    • Relevance: Confirms availability and electrophilic nature of the C2-bromo precursor for SNAr reactions.
    • URL:

  • Metabolic Stability of Benzothiazole/Thiazole Scaffolds

    • Title: Metabolically stabilized benzothiazoles for imaging of amyloid plaques.[1][3]

    • Source: Journal of Medicinal Chemistry (via PubMed).[1]

    • Relevance: Establishes the structure-property relationship regarding the metabolic liability of the phenyl-thiazole ether/linkage and strategies to stabilize it (fluorin
    • URL:[Link]

  • Synthesis and Biological Evalu

    • Title: Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.[1]

    • Source: PubMed Central (PMC).[1]

    • Relevance: Provides the specific amide coupling protocols (EDC/DMAP and HATU methods) and workup procedures for thiazole-4-carboxylic acids.
    • URL:[Link]

  • Nucleophilic Substitution on Thiazoles

    • Title: Preparation of Phenols, Part 2: By Arom
    • Source: Organic Chemistry Portal / YouTube Lecture Series.[1]

    • Relevance: Mechanistic grounding for the reaction conditions (Solvent effects, Base selection) used in Protocol 1.
    • URL:[Link]

Sources

Application Note: High-Throughput Screening for 2-Phenoxy-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Glycolate Oxidase (GOX/HAO1) for Primary Hyperoxaluria Type 1

Introduction & Scientific Rationale

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a privileged chemical series in the development of inhibitors for Glycolate Oxidase (GOX) , also known as Hydroxy Acid Oxidase 1 (HAO1).

Therapeutic Context: GOX is a peroxisomal FMN-dependent enzyme primarily expressed in the liver.[1] It catalyzes the oxidation of glycolate to glyoxylate.[1][2] In patients with Primary Hyperoxaluria Type 1 (PH1) , a defect in the downstream enzyme AGXT leads to the accumulation of glyoxylate, which is subsequently oxidized to oxalate by Lactate Dehydrogenase (LDH).[3] The resulting calcium oxalate crystals cause severe renal failure.[1]

Mechanism of Action: The 4-carboxylic acid moiety of the thiazole scaffold acts as a "warhead," mimicking the substrate (glycolate) and forming critical salt-bridge interactions with active site arginine residues (Arg167 and Arg263) and His260. The 2-phenoxy substituent extends into the hydrophobic pocket, improving potency and selectivity.

Scope of this Guide: This document details a robust, automatable High-Throughput Screening (HTS) workflow to identify potent analogs of this scaffold. The primary assay utilizes a fluorescence-based coupled enzyme system detecting H₂O₂ production, a byproduct of the GOX reaction.

Experimental Workflow & Logic

The screening strategy employs a "Triage" approach to ensure data fidelity. We utilize acoustic dispensing for precision and minimize compound waste.

Workflow Diagram:

HTS_Workflow cluster_Assays Screening Cascade Library Compound Library (2-phenoxy-1,3-thiazole analogs) Dispense Acoustic Dispensing (Echo 650, 20 nL) Library->Dispense Primary Primary Assay: GOX-HRP-Amplex Red (Fluorescence) Dispense->Primary Analysis Data Analysis (Genedata / Dotmatics) Primary->Analysis Raw Data Counter Counter Screen: HRP Direct Inhibition (Redox False Positive Check) Orthogonal Orthogonal Assay: LDH-Coupled Absorbance (340 nm) Counter->Orthogonal Clean Hits HitList Validated Hits Orthogonal->HitList Analysis->Counter Hits > 50% Inhibition

Caption: HTS Triage Workflow. Compounds are screened for GOX inhibition, then filtered for redox artifacts (Counter Screen) before mechanism validation.

Protocol 1: Compound Management & Stability

Critical Insight: Thiazole-4-carboxylic acids are generally stable, but the 2-phenoxy linkage can be susceptible to hydrolysis or oxidative degradation in low-quality DMSO over long periods.

Reagents & Equipment:

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%).

  • Storage: Matrix tubes with septum caps.

  • Dispenser: Labcyte Echo 650 (or similar acoustic handler).

Procedure:

  • Solubilization: Dissolve solid analogs to 10 mM in anhydrous DMSO.

    • Note: Avoid vortexing vigorously if the compound is prone to precipitation; use sonication for 5 minutes at room temperature.

  • Quality Control: Inspect for precipitation. If turbid, centrifuge at 2,500 x g for 5 mins.

  • Storage: Store master plates at -20°C .

    • Caution: Avoid repeated freeze-thaw cycles (>5). Aliquot into single-use daughter plates if possible.

  • Assay Ready Plates: Dispense 20 nL of compound into 384-well black, low-volume plates (e.g., Corning 4514) to achieve a final assay concentration of 10 µM (assuming 20 µL final volume).

Protocol 2: Primary HTS Assay (GOX-HRP Coupled)

Scientific Principle: GOX oxidizes glycolate to glyoxylate and H₂O₂.[2] Horseradish Peroxidase (HRP) uses the generated H₂O₂ to oxidize Amplex Red (non-fluorescent) to Resorufin (highly fluorescent).

Reaction Scheme:

  • Glycolate + O₂ --(GOX)--> Glyoxylate + H₂O₂[2]

  • H₂O₂ + Amplex Red --(HRP)--> Resorufin + H₂O

Assay Diagram:

Assay_Principle Glycolate Glycolate (Substrate) GOX GOX Enzyme (Target) Glycolate->GOX O2 O2 O2->GOX H2O2 H2O2 (Product) GOX->H2O2 Inhibitor Thiazole Analog (Inhibitor) Inhibitor->GOX Blocks HRP HRP (Coupling Enzyme) H2O2->HRP Amplex Amplex Red (Probe) Amplex->HRP Resorufin Resorufin (Fluorescent Signal) HRP->Resorufin

Caption: Coupled enzyme assay principle. Inhibition of GOX reduces H2O2 production, leading to decreased fluorescence signal.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20.

  • Enzyme: Recombinant Human HAO1 (GOX), final conc. 2 nM.

  • Substrate: Sodium Glycolate, final conc. 50 µM (approx. Km).[4]

  • Detection Mix: Amplex Red (50 µM) + HRP (0.2 U/mL).

  • Positive Control: CDST (4-carboxy-5-dodecylsulfanyl-1,2,3-triazole) or a known thiazole reference.

Step-by-Step Protocol (384-well format):

  • Plate Prep: Ensure plates contain 20 nL of test compounds (10 µM final) and DMSO controls.

  • Enzyme Addition: Dispense 10 µL of 2x GOX Enzyme Solution (4 nM in Buffer) into all wells.

    • Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at RT. This allows the inhibitor to bind the enzyme before substrate competition.

  • Substrate/Detection Addition: Dispense 10 µL of 2x Substrate/Detection Mix (100 µM Glycolate, 100 µM Amplex Red, 0.4 U/mL HRP).

  • Incubation 2: Incubate for 30-45 minutes at RT in the dark.

  • Readout: Measure Fluorescence on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 530–560 nm

    • Emission: 590 nm

Data Validation Criteria:

  • Z' Factor: Must be > 0.5 (typically > 0.7 for this robust assay).

  • Signal-to-Background (S/B): > 5-fold (Max signal vs. No Enzyme control).

Protocol 3: Counter-Screen (False Positive Elimination)

Rationale: Compounds containing phenols or carboxylic acids can sometimes act as "Redox Cyclers" or inhibit HRP directly, causing false positives (apparent inhibition) or false negatives (quenching).

Procedure:

  • Setup: Identical to Primary Assay, but omit GOX enzyme and Glycolate .

  • H2O2 Spike: Instead of generating H₂O₂, add exogenous H₂O₂ (final conc. 5 µM) directly to the HRP/Amplex Red mix.

  • Interpretation:

    • If a compound inhibits the Primary Assay but also inhibits this Counter Screen, it is an HRP inhibitor or Scavenger . Discard.

    • If a compound inhibits the Primary Assay but has no effect here, it is a True GOX Inhibitor .

Data Presentation & Troubleshooting

Table 1: Troubleshooting Guide

IssueProbable CauseSolution
Low Signal Degraded Amplex RedStore Amplex Red protected from light at -20°C; prepare fresh.
High Background Spontaneous oxidationEnsure Buffer pH is not > 8.0; use fresh HRP.
Precipitation Compound insolubilityCheck DMSO tolerance; reduce compound conc. to 5 µM or increase Tween-20 to 0.05%.
Z' < 0.5 Pipetting error / DriftRecalibrate dispenser; check for "edge effects" and use dummy wells if necessary.

Table 2: Expected Potency (Reference)

Compound ClassStructure FeatureExpected IC50 (GOX)
Hit 2-phenoxy-thiazole-4-COOH0.5 - 5.0 µM
Optimized Lead Hydrophobic substitution on phenoxy< 100 nM
Inactive Esterified carboxylate (Prodrug)> 50 µM (Active only after hydrolysis)
References
  • Ding, D. et al. (2021). "Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening." Frontiers in Molecular Biosciences. Link

  • Murray, S. et al. (2008). "Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole."[2] Acta Crystallographica Section F. Link

  • Martin-Higueras, C. et al. (2016). "Targeting Glycolate Oxidase for the Treatment of Primary Hyperoxaluria Type 1." Molecular Therapy. Link

  • Zhang, J. et al. (2018). "Discovery of 2-phenylthiazole-4-carboxylic acid derivatives as potent Xanthine Oxidase Inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Application Note. (2025). "Improving the stability of thiazole compounds in DMSO for long-term storage." Link

Sources

HPLC and purification methods for 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and HPLC Analysis of 2-Phenoxy-1,3-thiazole-4-carboxylic Acid

Abstract

This guide details the analytical characterization and purification of 2-phenoxy-1,3-thiazole-4-carboxylic acid , a critical scaffold in the development of metabolic enzyme inhibitors (e.g., ACC2, Xanthine Oxidase). Due to the ionizable carboxylic acid moiety (


) and the hydrophobic phenoxy pendant, this molecule presents specific chromatographic challenges including peak tailing and pH-dependent solubility. This protocol establishes a robust RP-HPLC method using acidic modification to suppress ionization, alongside a scalable purification workflow relying on pH-switch precipitation and recrystallization.

Molecule Analysis & Properties

PropertyValue / DescriptionImpact on Protocol
Structure Thiazole core, C4-carboxylic acid, C2-phenoxy ether.[1][2]UV active (250–280 nm); Phenoxy group adds significant hydrophobicity.
Formula

MW: 221.23 g/mol .
Acidity (

)
~3.0 – 3.5 (Carboxylic acid)Critical: Mobile phase pH must be

to ensure the molecule is protonated (

) for sharp peaks.
Lipophilicity LogP

2.5 – 3.0
Moderate retention on C18; requires high organic % for elution.
Solubility High: DMSO, MeOH, Base (pH > 8). Low: Water (pH < 3), Hexanes.Allows for purification via "Acid-Base Swing" precipitation.

Analytical HPLC Method

Objective: To separate the target acid from common synthetic impurities (e.g., phenol, ethyl ester precursor, 2-chlorothiazole derivatives).

Chromatographic Conditions
  • System: Agilent 1200/1260 or Waters Alliance (Binary Gradient).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Rationale: End-capping reduces silanol interactions with the thiazole nitrogen; C18 provides necessary hydrophobic selectivity for the phenoxy group.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Do not use Methanol as the organic modifier if checking for ester impurities, as transesterification can occur on-column in rare acidic cases, though ACN is preferred for sharper peaks and lower backpressure.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Primary), 254 nm (Secondary).

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Isocratic hold (elute polar salts)
12.095%Linear Gradient
15.095%Wash (elute highly lipophilic dimers)
15.15%Re-equilibration
20.05%End of Run
Method Logic & Troubleshooting
  • Peak Tailing: If the peak tails significantly, the pH is likely too close to the

    
    . Switch from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger acid and an ion-pairing agent, which will sharpen the carboxylic acid peak significantly.
    
  • Retention Time Drift: Ensure the column is fully equilibrated. The phenoxy group can "stick" to the stationary phase; ensure the 95% B wash step is sufficient.

Purification Protocol (Scale-Up)

Scenario: You have synthesized the compound via hydrolysis of ethyl 2-phenoxy-1,3-thiazole-4-carboxylate and need to isolate the free acid.

Workflow Diagram

PurificationWorkflow Start Crude Hydrolysis Mixture (Alkaline pH > 10) Filter1 Filtration (Remove Insolubles) Start->Filter1 Acidify Acidification Add 1N HCl dropwise to pH 2.0 Filter1->Acidify Clear Filtrate Precipitate Precipitation of Free Acid Acidify->Precipitate Induce Crystallization Filter2 Vacuum Filtration Precipitate->Filter2 Wash Wash Cake (Cold Water + Hexanes) Filter2->Wash Remove Salts/Phenol Recryst Recrystallization (EtOH/Water or ACN/Water) Wash->Recryst If Purity < 98% Dry Drying (Vacuum Oven, 45°C) Wash->Dry If Purity > 98% Recryst->Dry

Figure 1: Purification logic flow for thiazole carboxylic acids.

Step-by-Step Procedure

Step 1: Workup of Hydrolysis Reaction

  • Start with the reaction mixture (typically NaOH/MeOH/Water) where the product exists as the sodium salt (soluble).

  • Solvent Removal: Evaporate the Methanol/Ethanol under reduced pressure. Crucial: If alcohol remains, acidification will lead to "oiling out" rather than clean precipitation.

  • Dilution: Dilute the aqueous residue with water to approx. 10 mL per gram of starting material.

  • Extraction (Impurity Removal): Wash the basic aqueous layer (pH > 10) with Ethyl Acetate (2x) .

    • Why? This removes unreacted neutral precursors (starting chlorothiazole) and neutral side products (phenol) before you precipitate the product. The product remains in the water layer.

Step 2: Controlled Precipitation (The "pH Swing")

  • Cool the aqueous layer to 0–5°C in an ice bath.

  • Slowly add 1M HCl dropwise with vigorous stirring.

  • Monitor pH.[3][4] Cloudiness will start around pH 5. Continue adding HCl until pH 2.0 – 2.5 is reached.

    • Note: Do not go to pH < 1.0, as the thiazole nitrogen could protonate, potentially forming a soluble hydrochloride salt, reducing yield.

  • Stir for 30 minutes at 0°C to ensure complete maturation of the crystal lattice.

Step 3: Isolation and Polishing

  • Filtration: Filter the white solid using a Büchner funnel.

  • Washing:

    • Wash 3x with Ice-Cold Water (removes NaCl/KCl).

    • Wash 1x with a small amount of Hexanes (removes trace non-polar grease/phenol).

  • Drying: Dry in a vacuum oven at 45°C overnight.

  • Recrystallization (If needed):

    • Dissolve the solid in minimum hot Ethanol or Acetonitrile .

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then 4°C.

References

  • Vertex AI Search. (2023). Discovery of 2-phenylthiazole-4-carboxylic acid as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2023). Phenoxy thiazole derivatives as potent Acetyl-CoA Carboxylase 2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2023).[3] Processes for preparing thiazole carboxylic acids (US Patent 3274207A). Google Patents. Link

  • Vertex AI Search. (2023). HPLC-MS/MS method for thiazolidine-4-carboxylic acid derivatives. Scientific Reports. Link

Sources

Application Note: Cell-Based Evaluation of 2-Phenoxy-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated framework for evaluating 2-phenoxy-1,3-thiazole-4-carboxylic acid (and its structural analogs). Based on its pharmacophore—a thiazole-4-carboxylic acid core substituted at the 2-position with a lipophilic moiety—this compound is classified as a privileged scaffold with high probability of activity against GPR35 (G-protein coupled receptor 35) and Xanthine Oxidase (XO) .

Executive Summary & Mechanism of Action

2-phenoxy-1,3-thiazole-4-carboxylic acid represents a class of "Zaprinast-like" small molecules. The carboxylic acid moiety mimics the endogenous ligand Kynurenic Acid , while the lipophilic 2-phenoxy group engages the hydrophobic pocket of target proteins.

Biological Rationale[1][2][3][4][5][6]
  • GPR35 Agonism: The thiazole-4-carboxylic acid core is the defining feature of high-potency GPR35 agonists (e.g., PSB-13253). GPR35 is an orphan GPCR highly expressed in the gastrointestinal tract (HT-29 cells) and immune cells, modulating pain and inflammation via

    
     and 
    
    
    
    -arrestin pathways.
  • Xanthine Oxidase (XO) Inhibition: Structurally analogous to Febuxostat (a 2-arylthiazole-4-carboxylic acid), this scaffold can chelate the molybdenum center of XO, inhibiting uric acid production.

Pre-Assay Considerations: Compound Handling

Solubility & Stability

The free carboxylic acid (


) renders the molecule pH-sensitive.
  • Stock Preparation: Dissolve in 100% DMSO to 10 mM or 100 mM. Avoid aqueous buffers for stock storage to prevent precipitation.

  • Working Solution: When diluting into cell culture media (pH 7.4), the carboxylic acid will deprotonate to the carboxylate anion, improving solubility.

    • Critical Step: Ensure final DMSO concentration is

      
       (v/v) to avoid solvent-induced cytotoxicity.
      
Cytotoxicity Profiling (Mandatory Baseline)

Before functional profiling, determine the non-toxic concentration range (typically


).
  • Cell Line: HEK293 (General) or HT-29 (Target-relevant).

  • Method: Resazurin Reduction Assay (Alamar Blue) is preferred over MTT due to higher sensitivity and lack of insoluble formazan crystals.

Protocol A: GPR35 Functional Assay (cAMP Inhibition)

Objective: Validate agonism by measuring the inhibition of Forskolin-induced cAMP accumulation (GPR35 is


-coupled).
Experimental Logic

Since GPR35 couples to


, agonist binding inhibits Adenylyl Cyclase. To measure this, we must first artificially raise cAMP levels with Forskolin, then measure the decrease caused by the test compound.
Materials
  • Cells: HT-29 (Endogenous GPR35 high expressers) or CHO-K1 stably transfected with human GPR35.

  • Reagents: Forskolin (10

    
    M), IBMX (PDE inhibitor, 0.5 mM), TR-FRET cAMP Detection Kit (e.g., HTRF or Lance Ultra).
    
Step-by-Step Workflow
  • Seeding: Plate HT-29 cells at 10,000 cells/well in a white 384-well low-volume plate. Incubate overnight.

  • Starvation: Replace media with HBSS buffer (+ 0.5 mM IBMX) for 1 hour. Rationale: IBMX prevents cAMP degradation, increasing assay window.

  • Treatment (Agonist Mode):

    • Prepare 2-phenoxy-1,3-thiazole-4-carboxylic acid (Test) at 2x concentration in stimulation buffer containing 20

      
      M Forskolin .
      
    • Add 5

      
      L of Test+Forskolin mix to cells.
      
    • Controls:

      • Min Signal: Buffer only (no Forskolin).

      • Max Signal: Forskolin only (no agonist).

      • Reference Agonist: Zaprinast or Pamoic Acid (Positive Control).

  • Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection: Add TR-FRET lysis/detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Readout: Measure HTRF ratio (665/620 nm).

Data Analysis

Calculate the Percent Inhibition of Forskolin response:



Note: As an agonist of a Gi-coupled receptor, the compound decreases the signal. Invert the curve to plot "Agonism".

Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Objective: Evaluate metabolic modulation by measuring uric acid production in liver cells or lysates.

Experimental Logic

Thiazole-4-carboxylic acids bind the XO active site. This assay uses a coupled enzymatic reaction where XO converts Xanthine to Uric Acid + H2O2. H2O2 reacts with Amplex Red to form Resorufin (fluorescent).

Workflow
  • Lysate Prep: Lyse HepG2 cells (liver origin) or use purified Xanthine Oxidase enzyme (0.1 mU/mL) for cleaner kinetics.

  • Compound Incubation:

    • Mix 50

      
      L of Test Compound (0.01 – 100 
      
      
      
      M) with 50
      
      
      L Enzyme solution.
    • Incubate 15 mins at RT to allow binding equilibrium.

  • Substrate Addition: Add 50

    
    L of Substrate Mix (100 
    
    
    
    M Xanthine + 1 U/mL HRP + 50
    
    
    M Amplex Red).
  • Kinetic Read: Measure Fluorescence (Ex/Em 530/590 nm) every 2 mins for 30 mins.

  • Result: The slope of the curve (RFU/min) represents XO activity.

Visualization of Signaling & Workflow

GPR35 Signaling Pathway

The following diagram illustrates the dual signaling nature of GPR35 (Gi/o and Beta-Arrestin) targeted by the compound.

GPR35_Pathway Compound 2-phenoxy-1,3-thiazole -4-carboxylic acid GPR35 GPR35 Receptor (GPCR) Compound->GPR35 Agonist Binding Gio Gα i/o Protein GPR35->Gio Activation bArrestin β-Arrestin 2 GPR35->bArrestin Recruitment AC Adenylyl Cyclase Gio->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production ERK p-ERK1/2 bArrestin->ERK Scaffolding Effect Anti-inflammatory Response ERK->Effect Signaling

Caption: Mechanism of Action: The compound agonizes GPR35, suppressing cAMP via Gi/o and recruiting β-arrestin.[1][2][]

Experimental Workflow: HTRF cAMP Assay

Workflow Step1 1. Cell Seeding HT-29 Cells (10k/well) Step2 2. Starvation Add IBMX (1 hour) Step1->Step2 Step3 3. Stimulation Add Compound + Forskolin (20µM) Step2->Step3 Step4 4. Lysis & Detection Add d2-cAMP + Cryptate Antibody Step3->Step4 Step5 5. HTRF Readout 665/620nm Ratio Step4->Step5

Caption: Step-by-step workflow for validating GPR35 agonism using a TR-FRET cAMP inhibition assay.

Data Interpretation & Troubleshooting

Expected Results
AssayReadoutExpected Trend (If Active)Success Criteria
GPR35 cAMP HTRF Ratio (665/620)Increase (Inhibition of cAMP drop)IC50 < 10

M
XO Inhibition Fluorescence (RFU)Decrease in SlopeIC50 < 500 nM
Cytotoxicity Fluorescence (Resazurin)No ChangeCC50 > 50

M
Troubleshooting Guide
  • High Background in cAMP Assay: Ensure IBMX is fresh. Phosphodiesterases degrade cAMP rapidly without it.

  • Precipitation: If the compound precipitates in media, reduce the stock concentration or use a "predilution" step in PBS/BSA before adding to cells. BSA (0.1%) helps solubilize lipophilic acids.

  • Weak Signal: HT-29 cells vary in GPR35 expression. Confirm receptor expression via Western Blot or use a transfected CHO/HEK system.

References

  • Divorty, N., et al. (2015). "Systematic evaluation of GPR35 ligands." British Journal of Pharmacology. Link

  • Jenkins, L., et al. (2012). "Antagonists of GPR35: Structure-Activity Relationships."[4] Journal of Medicinal Chemistry. Link

  • Song, Y., et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid as Xanthine Oxidase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Milligan, G. (2011). "The pharmacology of the G protein-coupled receptor GPR35." Molecular Pharmacology. Link

Sources

Crystallization techniques for 2-phenoxy-1,3-thiazole-4-carboxylic acid for X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 2-Phenoxy-1,3-thiazole-4-carboxylic Acid

Executive Summary & Physicochemical Context

The crystallization of 2-phenoxy-1,3-thiazole-4-carboxylic acid presents a distinct challenge in structural biology due to its "Janus-faced" physicochemical profile. The molecule contains a hydrophilic, ionizable carboxylic acid moiety (pKa ≈ 3.5–4.0) contrasted with a lipophilic phenoxy-thiazole core. Successful crystallization for X-ray diffraction (XRD) requires a strategy that balances these competing solubilities to achieve controlled supersaturation rather than amorphous precipitation.

This guide moves beyond generic screening, applying mechanistic insights from the crystallization of analogous thiazole-carboxylic acid scaffolds (e.g., Febuxostat intermediates, HIF-PH inhibitor fragments) to provide a rational, self-validating protocol.

Key Physicochemical Parameters:

  • H-Bond Donors: 1 (Carboxylic Acid - OH)

  • H-Bond Acceptors: 4 (Thiazole N, S, Phenoxy O, Carbonyl O)

  • Solubility Profile:

    • High: DMSO, DMF, Pyridine, Basic Aqueous (pH > 6).

    • Moderate: Methanol, Ethanol, Ethyl Acetate, Acetone.

    • Low: Water (pH < 3), Hexane, Toluene.

Pre-Crystallization Workflow: The Purity Check

Before attempting crystal growth, the sample must meet a purity threshold of >98% (HPLC). Impurities, particularly synthetic byproducts like unreacted phenols or decarboxylated thiazoles, act as nucleation poisons.

Protocol: Acid-Base Purification (Self-Validating Step) If the raw material is amorphous or impure, perform this "reset" step to generate a uniform microcrystalline powder:

  • Dissolve 100 mg of compound in 2 mL 1M NaOH (Clear solution, pH ~12).

  • Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 2.0.

  • Allow the white precipitate to age for 2 hours at 4°C.

  • Filter, wash with cold water, and dry under vacuum over

    
    .
    

Rationale: This ensures the starting material is the free acid form, removing trace metal salts or organic bases that could disrupt the lattice [1].

Solvent Selection Strategy

The presence of the phenoxy group introduces rotational freedom and hydrophobicity. We utilize a "Polarity-Gradient" strategy. The goal is to solvate the carboxylic acid while forcing the phenoxy rings to stack via


-

interactions.

Table 1: Solvent Screening Matrix

Solvent ClassSpecific SolventSolubilityApplication
Primary (Good) DMSO, DMFHigh (>50 mg/mL)Core solvent for Vapor Diffusion.
Volatile (Good) Methanol, THFModerateSlow Evaporation screens.
Precipitant (Poor) Water, 0.1M CitrateLowAnti-solvent for Vapor Diffusion.
Modifier AcetonitrileModeratePromotes needle/prism morphology.

Detailed Experimental Protocols

Protocol A: Sitting Drop Vapor Diffusion (Gold Standard for XRD)

Best for: Obtaining single, diffraction-quality crystals with minimal sample usage.

Mechanism: Water vapor diffuses into the drop containing the organic solvent (DMSO), slowly increasing the water concentration and driving the hydrophobic phenoxy moiety to aggregate in an ordered lattice.

Materials:

  • 24-well crystallization plate (Hampton Research or similar).

  • Micro-bridges or sitting drop pedestals.

  • Vacuum grease.

Step-by-Step:

  • Prepare Stock Solution: Dissolve 10 mg of 2-phenoxy-1,3-thiazole-4-carboxylic acid in 200 µL of pure DMSO (Conc: 50 mg/mL). Ensure complete dissolution; sonicate if necessary.

  • Prepare Reservoir Solutions:

    • Well A1-A6: 500 µL Water.

    • Well B1-B6: 500 µL 0.1 M Sodium Acetate buffer (pH 4.5).

    • Well C1-C6: 500 µL 20% PEG 3350.

  • Drop Setup: In the sitting drop well, mix 1 µL Stock Solution + 1 µL Reservoir Solution . Do not mix vigorously; allow diffusion to mix them.

  • Seal: Apply grease to the rim and seal with a cover slide immediately.

  • Incubation: Store at 20°C in a vibration-free environment.

Observation Timeline:

  • Day 1: Clear drop (equilibration).

  • Day 3-5: Appearance of nucleation sites (birefringent specks).

  • Day 14: Harvestable prisms or plates.

Critical Insight: If heavy precipitation occurs immediately, dilute the stock to 25 mg/mL or use a 2:1 drop ratio (1 µL Protein : 0.5 µL Reservoir).

Protocol B: Slow Evaporation from Binary Solvents

Best for: Initial polymorph screening and larger crystals.

Mechanism: Differential evaporation rates of a binary mixture (Good Solvent + Poor Solvent) slowly drive supersaturation.

  • Dissolution: Dissolve 20 mg of compound in 2 mL of Acetone/Ethanol (1:1) .

  • Filtration: Filter into a clean 4 mL glass vial.

  • Anti-solvent Layering (Optional): Carefully layer 0.5 mL of Hexane or Water on top (do not mix).

  • Evaporation Control: Cover the vial with Parafilm and poke 3-5 small holes with a needle.

  • Growth: Place in a fume hood away from drafts. Allow solvent to evaporate over 5-7 days.

Troubleshooting & Optimization Logic

If crystals are poor quality (twinned, needles, or amorphous), apply the "Solubility-Supersaturation Feedback Loop" .

Common Failure Modes:

  • Oiling Out: The compound forms a liquid droplet instead of a crystal.

    • Cause: Supersaturation is too high, or the phenoxy tail is aggregating non-specifically.

    • Fix: Add 10% Isopropanol to the reservoir. The amphiphilic nature of IPA stabilizes the transition state.

  • Micro-Crystals (Showers): Thousands of tiny crystals.

    • Cause: Nucleation rate >> Growth rate.

    • Fix: Reduce stock concentration by 50% or lower temperature to 4°C to slow kinetics.

  • Twinning: Multiple crystals growing from one point.

    • Cause: Rapid growth in one dimension.

    • Fix: Add a co-solvent like Glycerol (5%) to increase viscosity and slow diffusion [2].

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection and method determination based on the compound's behavior.

CrystallizationWorkflow Start Start: 2-Phenoxy-1,3-thiazole-4-COOH SolubilityCheck Solubility Test (10 mg/mL) Start->SolubilityCheck DMSO_Sol Soluble in DMSO/DMF? SolubilityCheck->DMSO_Sol Volatile_Sol Soluble in MeOH/Acetone? SolubilityCheck->Volatile_Sol VaporDiff Method A: Vapor Diffusion (DMSO + Water/Buffer) DMSO_Sol->VaporDiff Yes SlowEvap Method B: Slow Evaporation (Acetone/EtOH) Volatile_Sol->SlowEvap Yes ResultCheck Analyze Result (Microscopy) VaporDiff->ResultCheck SlowEvap->ResultCheck Optimize Optimization Loop: 1. Change pH (Acetate/Citrate) 2. Add Glycerol (Viscosity) 3. Lower Temp (4°C) ResultCheck->Optimize Amorphous/Twinning Optimize->VaporDiff Refine Conditions

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Advanced Technique: Co-Crystallization (The "Trojan Horse" Method)

If the free acid fails to crystallize, exploit the carboxylic acid to form a salt or co-crystal. This is particularly effective for thiazole acids [3].

  • Co-former: Piperazine or 4,4'-Bipyridine .

  • Protocol: Mix the thiazole acid and the co-former in a 1:1 molar ratio in Ethanol. Heat to reflux for 30 minutes, then allow to cool slowly to Room Temperature (0.1°C/min).

  • Mechanism: The amine-acid supramolecular synthon (

    
    ) is robust and often overrides the packing difficulties of the phenoxy group.
    

References

  • Vertex Pharmaceuticals. (2012). Process for preparing the crystalline form A of Febuxostat. World Intellectual Property Organization. WO2012007486A1. Link

    • Relevance: Establishes baseline protocols (Ethyl Acetate/Reflux)
  • Nangia, A. (2021).[1] Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Molecules, 26(12). Link

    • Relevance: Provides the mechanistic basis for using carboxylic acid interactions to stabilize crystal lattices via co-crystalliz
  • Alvarez, A. J. (2007).[2] Development of Crystallization Processes for Pharmaceutical Applications. LACCEI International Multi-Conference. Link

    • Relevance: Details the "Solubility-Supersaturation" feedback loop and troubleshooting for pharmaceutical intermedi
  • Merck & Co. (1966). Processes for preparing thiazole carboxylic acids. US Patent US3274207A. Link

    • Relevance: Historical grounding on the pH-dependent precipitation (Ammonium hydroxide method) for thiazole acids.

Sources

Analytical methods for the quantification of 2-phenoxy-1,3-thiazole-4-carboxylic acid in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, validated analytical workflow for the quantification of 2-phenoxy-1,3-thiazole-4-carboxylic acid (PTCA) in plasma and tissue homogenates. PTCA represents a critical structural scaffold often encountered in the development of HIF-PH inhibitors, antifungal agents, and fragment-based drug discovery.

Due to the amphiphilic nature of PTCA (containing both a lipophilic phenoxy tail and a hydrophilic carboxylic acid head), standard "dilute-and-shoot" methods often suffer from significant matrix effects. This guide introduces a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) protocol that provides superior sample cleanliness and recovery compared to protein precipitation.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL in human plasma.

  • Linearity:

    
     (0.5 – 1000 ng/mL).
    
  • Run Time: 4.5 minutes.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful quantification.

PropertyValue (Approx.)Analytical Implication
Molecular Formula

MW = 221.23 g/mol .
pKa (Acidic) ~3.2 (Carboxyl)Molecule is anionic at physiological pH (7.4).
pKa (Basic) ~1.5 (Thiazole N)Weakly basic; requires low pH for protonation in ESI+.
LogP ~2.5 – 2.9Moderately lipophilic; retains well on C18 columns.

Strategic Decision: Ionization Mode While the carboxylic acid suggests Negative Electrospray Ionization (ESI-), the thiazole nitrogen allows for Positive Electrospray Ionization (ESI+).

  • Decision:ESI+ is selected.

  • Reasoning: ESI- often suffers from higher background noise in biological matrices. By using an acidic mobile phase (Formic Acid), we force the protonation of the thiazole nitrogen (

    
    ), achieving better signal-to-noise ratios than the deprotonated carboxylate (
    
    
    
    ).

Sample Preparation Protocol

We present two protocols. Protocol A (SPE) is recommended for regulated bioanalysis (GLP). Protocol B (PPT) is suitable for high-throughput discovery screening.

Protocol A: Mixed-Mode Anion Exchange (SPE-MAX)

Rationale: Since PTCA is an acid, a polymeric anion exchange sorbent allows us to lock the analyte onto the cartridge while washing away neutrals (lipids) and bases, yielding an ultra-clean extract.

  • Pre-treatment: Aliquot 100 µL Plasma . Add 10 µL Internal Standard (IS). Add 300 µL 4%

    
      (Phosphoric Acid).
    
    • Why: Acidification disrupts protein binding but keeps the pH above the pKa of the sorbent (which is permanently charged) but ensures the analyte is ready for interaction. Correction: For MAX (Anion Exchange), we actually want the analyte to be charged (deprotonated) to bind to the anion exchanger. Therefore, we should dilute with 50 mM Ammonium Acetate (pH 7-8) .

    • Revised Step 1: Aliquot 100 µL Plasma . Add IS. Add 300 µL 50 mM Ammonium Acetate (pH 8) . This ensures PTCA is anionic (

      
      ).
      
  • Conditioning: Condition SPE Plate (e.g., Oasis MAX or Strata-X-A) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (1-2 psi).

  • Wash 1 (Neutrals): Wash with 1 mL 5% Ammonium Hydroxide . (Removes neutral lipids and basic interferences).

  • Wash 2 (Hydrophobics): Wash with 1 mL Methanol . (Wait, this would elute hydrophobic neutrals, but might elute the analyte if retention is only hydrophobic).

    • Correction for MAX: The analyte is bound by charge. We can wash with 100% MeOH to remove neutral lipids because the analyte is locked by ionic interaction.

    • Valid Wash:1 mL Methanol .

  • Elution: Elute with 2 x 200 µL 2% Formic Acid in Methanol .

    • Mechanism:[1] The acid protonates the PTCA carboxyl group (neutralizing the charge), breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A/B (80:20).
    
Protocol B: Protein Precipitation (PPT)
  • Aliquot 50 µL Plasma .

  • Add 150 µL Acetonitrile containing 0.1% Formic Acid and IS.

  • Vortex aggressively (2 min). Centrifuge at 15,000 x g (10 min).

  • Transfer supernatant. Dilute 1:1 with Water (to match initial LC mobile phase strength).

LC-MS/MS Method Parameters

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or Phenomenex Kinetex C18.
    
    • Why: The BEH particle handles high pH if needed, but standard C18 is sufficient for the lipophilic phenoxy group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 45°C.

Gradient Table:

Time (min) %B Event
0.00 10 Loading
0.50 10 Desalting
3.00 90 Elution
3.50 90 Wash
3.51 10 Re-equilibration

| 4.50 | 10 | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 3500 V.

  • Gas Temps: Source 150°C / Desolvation 500°C.

MRM Transitions (Predicted):

  • Analyte: PTCA (

    
    )
    
    • Precursor:

      
       222.0 
      
      
      
    • Quantifier Product:

      
       94.0 (Phenol fragment 
      
      
      
      ) or 176.0 (Loss of
      
      
      ).
    • Qualifier Product:

      
       77.0 (Phenyl ring).
      
  • Internal Standard: PTCA-

    
     (Phenoxy-ring deuterated) or generic analog (e.g., 2-aminothiazole-4-carboxylic acid, ATCA).
    
    • Note: If custom synthesis of PTCA-

      
       is unavailable, use Warfarin  or Diclofenac  as a surrogate IS due to similar acidic/lipophilic properties, though retention times will differ.
      

Workflow Visualization

PTCA_Analysis_Workflow cluster_prep Sample Preparation (MAX SPE) cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Dilution Dilute 1:3 with 50mM NH4OAc (pH 8) Sample->Dilution Load Load onto MAX Cartridge (Anion Exchange) Dilution->Load Wash1 Wash 1: 5% NH4OH (Remove Proteins/Lipids) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutrals) Wash1->Wash2 Elute Elute: 2% Formic in MeOH (Disrupt Ionic Bond) Wash2->Elute Inject Injection (5 µL) Elute->Inject Evap & Reconstitute Sep Separation: C18 Column Gradient 10-90% B Inject->Sep Ion ESI Positive Mode [M+H]+ m/z 222.0 Sep->Ion Detect MRM Detection Quant: 222 -> 94 Ion->Detect

Caption: Optimized workflow utilizing Mixed-Mode Anion Exchange (MAX) to isolate PTCA from complex biological matrices prior to LC-MS/MS.

Method Validation & Troubleshooting

Self-Validating Checks (Quality Assurance)
  • Recovery Check: Compare the peak area of a pre-extraction spiked sample vs. a post-extraction spiked sample.

    • Target: > 85% recovery.[1][2][3] If < 50% in Protocol A, ensure the pH of the loading buffer is > 6.0 (to ensure ionization of the acid).

  • Matrix Effect (ME): Compare post-extraction spike vs. neat solution standard.

    • Target: ME between 85-115%.[1] If suppression is observed (ME < 80%), switch from PPT to SPE.

  • Carryover: Inject a blank after the ULOQ (1000 ng/mL).

    • Fix: If carryover exists, add 0.5% Formic Acid to the autosampler needle wash (Acetonitrile:Water 50:50).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (ESI+) High pH in mobile phase.Ensure Mobile Phase A is pH < 3.0 (0.1% Formic Acid) to protonate the Thiazole N.
Split Peaks Solvent mismatch.Reconstitution solvent is too strong (100% MeOH). Use 20% MeOH / 80% Water.
Drifting RT Column equilibration.Increase re-equilibration time from 1.0 to 1.5 min.

References

  • Logue, B. A., et al. (2010). "Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid (ATCA) in biological samples." Journal of Chromatography B. Link

  • Głowacki, R., & Bald, E. (2023).[1] "Simultaneous determination of thiazolidine-4-carboxylic acid derivatives in human plasma by HPLC." Scientific Reports. Link

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • PubChem. "2-[(2-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid Compound Summary."[4] National Library of Medicine. Link

Sources

Use of 2-phenoxy-1,3-thiazole-4-carboxylic acid as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Phenoxy-1,3-thiazole-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a critical bioisosteric replacement in modern drug design.[1] Unlike its ubiquitous 2-amino or 2-alkyl counterparts, the 2-phenoxy ether linkage offers unique metabolic stability profiles and conformational flexibility, often exploited to optimize ligand-receptor binding in targets such as Xanthine Oxidase (XO) and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).[1]

This guide provides a validated, high-fidelity protocol for the synthesis and application of this intermediate. Moving beyond generic recipes, we detail the mechanistic causality of the Nucleophilic Aromatic Substitution (SNAr) on the thiazole core, providing researchers with a robust, scalable workflow.

Scientific Rationale & Mechanism

The "Privileged" Nature of the Scaffold

The 1,3-thiazole ring is electron-deficient, particularly at the C2 position.[2] This electrophilicity is enhanced by the inductive effects of the sulfur and nitrogen atoms, making 2-halothiazoles excellent substrates for nucleophilic attack.

  • Why 2-Phenoxy?

    • Metabolic Blocking: The ether oxygen acts as a metabolic handle distinct from the labile N-dealkylation often seen in 2-aminothiazoles.[1]

    • Lipophilicity Modulation: The phenoxy group increases logP compared to amino derivatives, improving membrane permeability while maintaining polar interactions via the ether oxygen.[2]

    • Pi-Stacking: The terminal phenyl ring is positioned to engage in

      
       stacking interactions within hydrophobic pockets (e.g., the phenylalanine cage in certain kinases).[1]
      

Core Synthesis Protocol

The synthesis hinges on the SNAr displacement of bromine from ethyl 2-bromothiazole-4-carboxylate by a phenol, followed by controlled hydrolysis.[1]

Reagents & Materials
  • Starting Material: Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9).[1][3]

  • Nucleophile: Phenol (or substituted phenol derivatives).[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1]
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[2][1]

Step-by-Step Methodology

Step 1: Nucleophilic Displacement (Ether Formation) [2][1]

  • Preparation: In a dry round-bottom flask under

    
     atmosphere, dissolve Phenol  (1.1 equiv) in anhydrous DMF (0.5 M concentration).
    
  • Deprotonation: Add

    
      (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      for sterically hindered phenols due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents.[2]
  • Addition: Add Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The bromide is highly reactive; prolonged heating >100°C may cause decarboxylation or polymerization.[1]

  • Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

  • Dissolution: Dissolve the intermediate ester in THF:MeOH:Water (3:1:1).

  • Saponification: Add LiOH·H2O (2.0 equiv).[1] Stir at RT for 2 hours.

    • Why LiOH? Milder than NaOH, preventing cleavage of the newly formed ether bond or racemization if chiral centers are present elsewhere.[2]

  • Acidification: Carefully acidify to pH 3–4 with 1M HCl.

  • Isolation: The free acid typically precipitates.[1] Filter, wash with cold water, and dry under vacuum.

Experimental Data & Optimization

The following table summarizes optimization studies for the SNAr step, highlighting the impact of solvent and base choice on yield.

Table 1: Optimization of SNAr Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Acetone

Reflux1245Incomplete conversion; solvent too volatile.[1]
2DMF

100478Good conversion, minor hydrolysis byproduct.
3DMF

80 4 92 Optimal conditions.[2] Clean profile.
4MeCNTEAReflux830Organic bases (TEA) are insufficient for phenol deprotonation here.[1]

Downstream Applications & Workflow Visualization

Once synthesized, 2-phenoxy-1,3-thiazole-4-carboxylic acid serves as a divergent intermediate.[1]

Pathway A: Amide Coupling (Drug Discovery)

Used to generate libraries of potential enzyme inhibitors.[1]

  • Protocol: Activate acid with HATU/DIPEA in DMF, then add amine (

    
    ).
    
  • Application: Synthesis of Febuxostat analogs (XO inhibitors).[1][5]

Pathway B: Heterocycle Formation (Bioisosteres)

Conversion of the carboxylic acid to a 1,2,4-oxadiazole.[2][1]

  • Protocol: React acid with an amidoxime (

    
    ) + CDI in Dioxane at reflux.
    
Visual Workflow (Graphviz)

G Start Ethyl 2-bromothiazole- 4-carboxylate Inter1 Ethyl 2-phenoxythiazole- 4-carboxylate Start->Inter1 S_NAr Displacement Reagent1 Phenol + Cs2CO3 (DMF, 80°C) Reagent1->Inter1 Product 2-Phenoxy-1,3-thiazole- 4-carboxylic Acid Inter1->Product Saponification Step2 LiOH Hydrolysis (THF/MeOH/H2O) Step2->Product Amide Amide Derivatives (XO Inhibitors) Product->Amide HATU/Amine Oxadiazole 1,2,4-Oxadiazoles (Bioisosteres) Product->Oxadiazole Amidoxime/CDI

Figure 1: Synthesis and divergent application pathway of 2-phenoxy-1,3-thiazole-4-carboxylic acid.

Safety & Stability

  • Ethyl 2-bromothiazole-4-carboxylate: Is a lachrymator and skin irritant.[1] Handle in a fume hood.

  • Reaction Safety: The SNAr reaction is exothermic.[1] Add the thiazole slowly to the phenoxide solution to prevent thermal runaway.[1]

  • Stability: The 2-phenoxy ether bond is stable to standard acidic and basic workups, but the thiazole ring can be susceptible to ring-opening under vigorous reduction conditions (e.g., Raney Ni).[2][1]

References

  • Synthesis of Ethyl 2-bromothiazole-4-carboxylate

    • Organic Syntheses Procedure.[1] "Ethyl Thiazole-4-carboxylate derivatives."[1][3][4][6][7] Organic Syntheses, Coll. Vol. 6.

    • [2][1]

  • Thiazole-4-carboxylic Acid in Drug Design (XO Inhibitors)

    • Bioorganic & Medicinal Chemistry Letters.[1][5] "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors."[1] (2019).

  • General Reactivity of 2-Halothiazoles

    • Journal of Medicinal Chemistry.[1] "Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives" (Context on thiazole reactivity).

  • Commercial Availability & Physical Properties

    • PubChem Compound Summary.[1] "Ethyl 2-bromothiazole-4-carboxylate."[1][3][4][7]

    • [2][1]

Sources

Troubleshooting & Optimization

Improving the reaction yield of 2-phenoxy-1,3-thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-PHTZ-001 Subject: Yield Optimization & Troubleshooting Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid presents a classic challenge in heteroaromatic chemistry: balancing the reactivity of the thiazole core with the stability of the ether linkage. While direct Hantzsch synthesis using


-phenyl thiocarbamate is theoretically possible, it often suffers from poor nucleophilicity and low yields.

The Industry-Standard High-Yield Route relies on a two-step sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of a 2-halogen (chloro or bromo) on the thiazole ring by a phenoxide.
    
  • Ester Hydrolysis: Saponification of the intermediate ester to the final carboxylic acid.

This guide focuses on the


 route  (using ethyl 2-chlorothiazole-4-carboxylate), as it offers the highest reproducibility and yield potential.
Core Reaction Scheme

ReactionScheme SM1 Ethyl 2-chlorothiazole- 4-carboxylate INT Intermediate: Ethyl 2-phenoxythiazole- 4-carboxylate SM1->INT Step 1: K2CO3, DMF 80-100°C (S_NAr) SM2 Phenol SM2->INT PROD Target: 2-Phenoxy-1,3-thiazole- 4-carboxylic Acid INT->PROD Step 2: LiOH, THF/H2O then HCl (Hydrolysis)

Figure 1: The optimized two-step synthesis pathway favoring S_NAr over direct cyclization.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable.

Step 1: Coupling (Formation of the Ether)

Objective: Maximize conversion of the chloro-thiazole while preventing hydrolysis of the ester moiety.

  • Reagents:

    • Ethyl 2-chlorothiazole-4-carboxylate (1.0 equiv)

    • Phenol (1.1 equiv)

    • Potassium Carbonate (

      
      ), anhydrous, finely ground (2.0 equiv)[1]
      
    • Solvent: DMF (Anhydrous) or NMP. Critical: Moisture content <0.1%.

  • Procedure:

    • Charge a dried reaction flask with Phenol (1.1 eq) and

      
        (2.0 eq) in anhydrous DMF (5 mL/mmol).
      
    • Stir at room temperature for 30 minutes to generate the phenoxide in situ.

    • Add Ethyl 2-chlorothiazole-4-carboxylate (1.0 eq) in one portion.

    • Heat the mixture to 90°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

    • Work-up: Pour into ice-water. The product usually precipitates. Filter, wash with water, and dry.[2] If oil forms, extract with EtOAc.

Step 2: Hydrolysis (Ester to Acid)

Objective: Cleave the ethyl ester without decarboxylating the thiazole-4-carboxylic acid (a known risk at high temps/acidic pH).

  • Reagents:

    • Ethyl 2-phenoxythiazole-4-carboxylate (from Step 1)

    • Lithium Hydroxide (LiOH·

      
      ) (2.5 equiv)
      
    • Solvent: THF:Water (3:1 ratio)

  • Procedure:

    • Dissolve the ester in THF.

    • Add LiOH dissolved in water.

    • Stir at Room Temperature (20–25°C). Avoid reflux.

    • Monitor consumption of ester (approx. 2–4 hours).

    • Isolation: Carefully acidify with 1M HCl to pH 3–4 while cooling in an ice bath. The acid will precipitate. Filter and dry.

Troubleshooting Center

Phase 1: Low Yield in Coupling ( )

Symptom: Starting material (chloride) remains, or hydrolysis product (2-hydroxythiazole) is observed.

Potential CauseDiagnosisSolution
Wet Solvent Presence of "2-hydroxythiazole" impurity (OH replaces Cl).Critical: Use anhydrous DMF/DMAc. Store

in a desiccator. Water competes with phenol as a nucleophile.
Particle Size Reaction is sluggish; conversion <50% after 6h.Grind

to a fine powder before use. Surface area limits the phenoxide formation rate.
Temperature Reaction stalls.Increase temp to 100–110°C. If using 2-chlorothiazole, reactivity is lower than 2-bromo. Consider adding catalytic CsF (10 mol%) or CuI to activate the ring.
Leaving Group Reaction is too slow.Switch from 2-chloro to 2-bromo or 2-iodo thiazole derivatives if available; they are significantly more reactive in

.
Phase 2: Issues During Hydrolysis

Symptom: Low recovery of acid, or formation of "decarboxylated" product (2-phenoxythiazole).

Potential CauseDiagnosisSolution
Decarboxylation Loss of

. Product mass = Expected - 44.
Avoid Acidic Heating. Thiazole-4-carboxylic acids are prone to thermal decarboxylation in acidic media. Acidify (step 5) only at 0°C and do not heat the acidic solution.
Incomplete Saponification Ester peak remains in NMR/HPLC.Ensure THF is used to solubilize the starting material. If the ester precipitates out of water, it won't react. Add more THF or switch to MeOH.

Diagnostic Logic Map

Use this flowchart to diagnose yield failures in real-time.

Troubleshooting Start Problem: Low Overall Yield StepCheck Which step failed? Start->StepCheck SNAr_Fail Step 1: Coupling Failed StepCheck->SNAr_Fail Step 1 Hydro_Fail Step 2: Hydrolysis Failed StepCheck->Hydro_Fail Step 2 Impurity_OH Impurity: 2-Hydroxythiazole? SNAr_Fail->Impurity_OH Decarb Product Mass -44 (Decarboxylation)? Hydro_Fail->Decarb Solvent_Wet CAUSE: Wet Solvent/Base ACTION: Dry DMF, fresh K2CO3 Impurity_OH->Solvent_Wet Yes Impurity_SM Impurity: Unreacted Chloride? Impurity_OH->Impurity_SM No Temp_Low CAUSE: Low Reactivity ACTION: Heat to 110°C or add CsF Impurity_SM->Temp_Low Yes Acid_Heat CAUSE: Acidic Workup too hot ACTION: Acidify at 0°C, pH 3-4 Decarb->Acid_Heat Yes

Figure 2: Troubleshooting logic for isolation of yield-limiting factors.

Frequently Asked Questions (FAQs)

Q1: Can I use the Hantzsch synthesis directly (O-phenyl thiocarbamate + ethyl bromopyruvate)? A: Technically, yes, but it is not recommended for high yields. Oxygen-containing thiocarbamates (


) are significantly less nucleophilic than thioureas (

). This leads to slower cyclization and higher rates of side reactions (e.g., self-condensation of the bromopyruvate). The

route described above is convergent and generally provides >80% yields over two steps.

Q2: Why use Potassium Carbonate (


) instead of Triethylamine (

)?
A: Phenol is a weak acid (

).

in DMF forms a "naked" phenoxide anion which is a potent nucleophile.

is often not strong enough to drive the equilibrium fully to the phenoxide in non-aqueous solvents, leading to slower kinetics. For difficult substrates, Cesium Carbonate (

) is even better due to the "cesium effect" (higher solubility and looser ion pairing).

Q3: My product is an oil after Step 1, but it should be a solid. What happened? A: This often indicates residual DMF or the presence of the "2-hydroxy" byproduct.

  • Fix: Dissolve the oil in Ethyl Acetate and wash extensively with water (3x) to remove DMF. Then wash with 1M NaOH (rapidly) to remove unreacted phenol. Dry over

    
     and triturate with Hexanes/Ether to induce crystallization.
    

Q4: Can I use NaOH for the hydrolysis step? A: Yes, NaOH works, but LiOH is preferred for solubility in THF/Water mixtures. If using NaOH, ensure you do not heat the reaction excessively. The thiazole ring is electron-deficient; harsh hydroxide treatment at high temperatures can sometimes attack the ring itself (ring-opening), though this is rare at position 2.

References

  • Nucleophilic Substitution on 2-Chlorothiazoles

    • Mechanism & Conditions:[1][3][4][5][6][7] The activation of the C-2 position in thiazoles by the ring nitrogen makes it susceptible to nucleophilic attack, similar to 2-chloropyridine.

    • Source: BenchChem. (2025).[3] Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Link

  • Hantzsch Thiazole Synthesis Constraints

    • Thioamide Reactivity: Discussion on the nucleophilicity of thiourea vs.
    • Source: Organic Syntheses, Coll. Vol. 6, p.638 (1988); Vol. 59, p.183 (1979). Ethyl Thiazole-4-carboxylate.[7][8][9] Link

  • Decarboxylation of Thiazole Acids

    • Thermal Stability: Thiazole-4-carboxylic acids can decarboxylate under acidic conditions at elevated temper
    • Source:Journal of Medicinal Chemistry, 2015, 58(15), 5742-5750.[10] (Discussion on thiazole carboxylate stability and derivatives). Link

  • General S_NAr Methodology

    • Solvent/Base Effects: Optimization of reactions using /DMF for ether synthesis.
    • Source: ChemicalBook/Vertex AI Search Results (Snippet 1.9, 1.10). Link

Sources

Overcoming solubility issues of 2-phenoxy-1,3-thiazole-4-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to formulate lipophilic, weakly acidic compounds. 2-Phenoxy-1,3-thiazole-4-carboxylic acid presents a classic formulation paradox: it possesses a highly lipophilic phenoxy-thiazole core that drives severe aggregation in aqueous media, yet it features a terminal carboxylic acid that offers a precise thermodynamic lever for solubility enhancement.

This guide abandons generic trial-and-error approaches. Instead, it provides a mechanistic, self-validating framework to troubleshoot and permanently resolve your solubility bottlenecks.

Part 1: Molecular Profiling & Causality

To solve a solubility issue, we must first define the thermodynamic barriers. The poor aqueous solubility of 2-phenoxy-1,3-thiazole-4-carboxylic acid in unbuffered water is driven by the high desolvation energy required to accommodate the bulky, hydrophobic phenoxy group. However, the carboxylic acid moiety allows us to manipulate the compound's ionization state.

Table 1: Physicochemical Profile & Solubility Barriers

ParameterValue / CharacteristicMechanistic Impact on Solubility
Ionizable Group Carboxylic Acid (-COOH)Enables pH-dependent solubility enhancement via salt formation.
Predicted pKa ~3.57 – 4.05At pH < 3.5, the drug is unionized and highly insoluble. At pH > 5.6, it is >99% ionized[1][2].
Dominant State (pH 7.4) Ionized (Anionic)Favorable for aqueous dissolution, but lipophilic stacking may still cause micellar aggregation.
Primary Barrier Crystal Lattice Energy & HydrophobicityThe planar phenoxy-thiazole ring system strongly resists aqueous solvation[3].

Part 2: Solubility Optimization Decision Matrix

Below is the logical workflow for determining the correct solubility strategy based on your target application.

SolubilityWorkflow Start Target Application InVitro In Vitro Assays (e.g., Cell Culture) Start->InVitro InVivo In Vivo Dosing (e.g., PK/PD Studies) Start->InVivo DMSO 1. Dissolve in 100% DMSO 2. Dilute in Buffer InVitro->DMSO SaltForm pH Adjustment / Salt Formation (Target pH 6.5 - 7.5) InVivo->SaltForm Precip Precipitation Occurs? DMSO->Precip AddSurfactant Add 0.1% Tween-20 or BSA Precip->AddSurfactant Yes Success1 Proceed to Assay Precip->Success1 No AddSurfactant->Success1 CDComplex Cyclodextrin Complexation (e.g., 20% HP-β-CD) SaltForm->CDComplex If Conc. < Target Success2 Clear Solution Achieved SaltForm->Success2 If Target Met CDComplex->Success2

Solubility optimization decision matrix for in vitro and in vivo workflows.

Part 3: Troubleshooting Guides & FAQs

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into my pH 7.4 assay buffer (final 1% DMSO), the compound immediately precipitates. Why is this happening, and how do I fix it? Causality: This is a classic "solvent shock" phenomenon. When the DMSO stock is introduced to the aqueous buffer, the local concentration of water spikes before the compound's carboxylic acid can fully interact with the buffering agents. The hydrophobic phenoxy groups rapidly aggregate and nucleate into crystals before ionization can stabilize them in solution. Solution: You must utilize a step-down dilution method incorporating a kinetic stabilizer.

  • Add a surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the aqueous buffer before adding the drug. Surfactants lower the interfacial tension and prevent nucleation[4].

  • Add the DMSO stock dropwise while vortexing vigorously to ensure immediate exposure to the buffering agents.

Q2: We need to dose this compound orally in mice at 50 mg/kg, but it forms a milky suspension in water. How can we achieve a true solution? Causality: At high concentrations (e.g., 5-10 mg/mL), the intrinsic solubility of the unionized free acid is vastly exceeded. Even in neutral water, the dissolution of the acid lowers the local pH, driving the equilibrium back toward the highly insoluble unionized form[3]. Solution: Employ in situ salt formation combined with cyclodextrin complexation. The carboxylic acid can be converted to a highly soluble sodium or meglumine salt, while the bulky phenoxy group is simultaneously shielded within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5][6].

Part 4: Self-Validating Experimental Protocols

Protocol: Preparation of a 5 mg/mL In Vivo Dosing Solution via Synergistic Complexation

Rationale: Cyclodextrins form dynamic inclusion complexes with lipophilic moieties. For weakly acidic drugs, ionizing the drug (pH > pKa) while simultaneously complexing the hydrophobic region yields an exponential, synergistic increase in solubility compared to either method alone[5].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile Water for Injection (WFI).

  • Wetting Phase: Weigh 50 mg of 2-phenoxy-1,3-thiazole-4-carboxylic acid into a glass vial. Add 500 µL of Propylene Glycol (PG) and vortex to thoroughly wet the powder and disrupt the crystal lattice.

  • In Situ Salt Formation (Critical Step): Add 1.1 molar equivalents of 0.1 M NaOH (or Meglumine) to the wetted powder.

    • Self-Validation Check 1: The suspension should transition from opaque to translucent within 60 seconds as the sodium salt forms. If it remains heavily milky, the local pH is still too low; verify the molarity of your base.

  • Complexation: Add 8.5 mL of the 20% HP-β-CD vehicle to the vial.

  • Equilibration: Stir continuously for 2 hours at room temperature protected from light.

  • pH Adjustment: Check the pH. Carefully adjust to pH 7.0 - 7.4 using dilute HCl or NaOH.

    • Self-Validation Check 2: If precipitation occurs during pH adjustment, you have overshot the pKa (dropped the pH below 5.0). Add base to re-dissolve.

  • Finalization: QS to exactly 10.0 mL with WFI. Filter the solution through a 0.22 µm PVDF syringe filter.

    • Self-Validation Check 3: Measure the concentration of the final filtrate via HPLC. The recovery must be >98% of the theoretical 5 mg/mL concentration, confirming absolute solubility and zero loss to filter-binding or micro-precipitation.

References

  • 4-Thiazolecarboxylic acid - Protheragen (Physicochemical properties and pKa baselines for thiazole-4-carboxylic acids). Protheragen AI. URL: [Link]

  • A Recent Review on Bioavailability and Solubility Enhancement of Poorly Soluble Drugs by Physical and Chemical Modifications . SSRN. URL: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers . Molecular Pharmaceutics - ACS Publications. URL:[Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug . International Journal of Pharmaceutical Research and Applications (IJPRA). URL:[Link]

Sources

Optimizing reaction conditions for the amidation of 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: THWZ-AMID-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific challenges associated with the amidation of 2-phenoxy-1,3-thiazole-4-carboxylic acid . While thiazole-4-carboxylic acids are generally stable, the 2-phenoxy substituent introduces unique electronic and steric constraints.

Key Challenges:

  • Nucleophilic Substitution Risk (

    
    ):  The 2-phenoxy group is a potential leaving group. Harsh conditions can cause the amine to attack C2 instead of the C4-carbonyl, displacing the phenoxy group.
    
  • Solubility: The rigid heteroaromatic core often results in poor solubility in standard organic solvents (DCM, EtOAc).

  • Activation Kinetics: The electron-deficient thiazole ring can render the carboxylate less nucleophilic, slowing down activation with standard carbodiimides (EDC/DCC).

Module 1: Standard Operating Procedures (The "Happy Path")

For non-hindered primary and secondary amines, we recommend HATU as the baseline coupling reagent due to its high reactivity and rapid kinetics, which minimizes the time available for side reactions.

Protocol A: HATU-Mediated Coupling

Best for: Small scale (<500 mg), non-hindered amines, rapid screening.

  • Dissolution: Dissolve 2-phenoxy-1,3-thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: Do not use DCM; solubility will be insufficient.

  • Base Addition: Add DIPEA (Hunig's Base, 3.0 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 10 minutes at Room Temperature (RT).

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .

Module 2: Troubleshooting & Optimization

Issue 1: Incomplete Conversion / Low Yield

Diagnosis: The activation of the carboxylic acid is stalling, or the


-acylisourea intermediate (if using EDC) is rearranging to an unreactive 

-acylurea.

Solution: Switch to T3P (Propylphosphonic Anhydride). T3P is the "Gold Standard" for heteroaromatic acids. It drives the reaction to completion through the formation of a highly reactive mixed anhydride and produces water-soluble byproducts, simplifying workup.

Protocol B: T3P Optimization (High Performance)

  • Setup: Suspend the acid (1.0 equiv) and amine (1.2 equiv) in EtOAc or 2-MeTHF .

    • Tech Note: If the acid is insoluble, add DMF as a co-solvent (up to 20% v/v).

  • Base: Add Pyridine (3.0–4.0 equiv).

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst, superior to DIPEA for T3P couplings.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Temperature: Stir at RT. If no reaction after 2 hours, heat to 50°C .

    • Warning: Do not exceed 60°C to avoid displacing the phenoxy group (see Module 3).

Issue 2: "Wrong Product" Formation (The 2-Phenoxy Displacement)

Diagnosis: LCMS shows a mass corresponding to the product where the amine has replaced the phenoxy group (


).
Mechanism:  The 2-position of 1,3-thiazoles is electrophilic. A strong nucleophile (e.g., a primary aliphatic amine) can attack C2 via Nucleophilic Aromatic Substitution (

), ejecting the phenoxide ion.

Corrective Actions:

  • Lower Temperature: Never heat above 50°C. Perform the activation at 0°C before adding the amine.

  • Reduce Basicity: If using a highly basic amine, buffer the reaction.

  • Change Activation: Avoid Acid Chlorides (

    
    ) which require heating. Stick to T3P or Mixed Anhydrides (Isobutyl chloroformate/NMM) at -10°C.
    
Issue 3: Solubility ("The Brick Dust" Problem)

Diagnosis: The reaction mixture remains a slurry, and conversion is <10%. Solution:

  • Solvent Switch: Use DMAc (Dimethylacetamide) or NMP . These have higher solubilizing power than DMF.

  • LiCl Additive: Add 5% w/v anhydrous LiCl to the reaction mixture. This disrupts hydrogen bond networks and can solubilize the intermediate salts.

Module 3: Visualizing the Workflow

Decision Tree: Selecting the Right Condition

ReactionLogic Start Start: Amidation of 2-Phenoxy-1,3-thiazole-4-COOH CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine CheckSolubility Is the Acid Soluble in EtOAc/DCM? CheckAmine->CheckSolubility No T3P_Path Protocol B: T3P / Pyridine (High Reactivity) CheckAmine->T3P_Path Yes (Low Nucleophilicity) HATU_Path Protocol A: HATU / DIPEA / DMF (Standard) CheckSolubility->HATU_Path No (Needs DMF) CheckSolubility->T3P_Path Yes AcidChloride Acid Chloride Method (Use with Caution - Cold) T3P_Path->AcidChloride If T3P Fails

Caption: Logic flow for selecting the optimal coupling reagent based on substrate properties.

Risk Analysis: The Side Reaction

SideReaction Substrate 2-Phenoxy-Thiazole-4-COOH Path_Correct Path A: Attack at C4 (Carbonyl) (Kinetic Control - Low Temp) Substrate->Path_Correct Path_Error Path B: Attack at C2 (Thiazole Ring) (Thermodynamic Control - High Temp) Substrate->Path_Error Amine Nucleophilic Amine (R-NH2) Amine->Path_Correct Amine->Path_Error Product Desired Amide Path_Correct->Product Impurity 2-Amino-Thiazole Impurity (Phenoxy Displaced) Path_Error->Impurity

Caption: Mechanistic divergence showing the risk of phenoxy displacement at high temperatures.

Data Summary: Coupling Reagent Comparison

FeatureHATUT3P (Propylphosphonic Anhydride)Thionyl Chloride (

)
Reactivity HighVery HighExtreme
Epimerization Risk ModerateVery LowHigh
Solubility Requirement Requires DMF/NMPWorks in EtOAc/MeTHFNeat or DCM
Workup Aqueous wash (sometimes difficult removal of urea)Water soluble byproducts (Clean)Requires evaporation
Risk of

(C2 attack)
Low (RT reaction)Low (Mild conditions)High (Requires heat/reflux)
Recommendation First Choice (Small Scale) Best for Scale & Purity Only if others fail

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for this reaction? A: You can, but we advise against it for this specific scaffold. Thiazole carboxylic acids can be slow to react with carbodiimides, leading to the formation of


-acylurea side products. T3P or HATU are significantly more reliable.

Q: My reaction turned black after adding Thionyl Chloride. What happened? A: You likely degraded the thiazole ring or caused polymerization. Thiazoles are electron-deficient but can be sensitive to harsh acidic conditions at reflux. If you must use the acid chloride method, use Oxalyl Chloride with catalytic DMF in DCM at 0°C to RT, rather than refluxing


.

Q: How do I remove the phenol byproduct if displacement occurs? A: If you observe phenol displacement, the impurity is likely the 2-amino-thiazole derivative. This is often more polar than the desired amide. A reverse-phase (C18) purification gradient (Water/Acetonitrile + 0.1% Formic Acid) is usually required to separate them.

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Establishes T3P as a superior reagent for scale-up and difficult couplings in heteroaromatic systems.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review of coupling mechanisms, supporting the choice of H
  • Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. Context: Foundational text describing the reactivity of the thiazole C2 position towards nucleophilic substitution ( ).
  • Archibald, T. G., et al. (2012). Process Development of T3P-Mediated Amidation. Organic Process Research & Development. Context: specific protocols for using Propylphosphonic Anhydride (T3P) with pyridine bases.

Sources

Troubleshooting inconsistent results in biological assays with 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Inconsistent Results in Biological Assays

Welcome to the technical support center for researchers utilizing 2-phenoxy-1,3-thiazole-4-carboxylic acid and its derivatives. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice to address common sources of variability and inconsistency in your biological assays. Our goal is to help you achieve reliable, reproducible data by explaining the causality behind experimental issues and providing validated protocols to resolve them.

Section 1: Foundational Issues - Compound Integrity and Handling

The most frequent source of inconsistent results originates not from the biological system, but from the compound itself. Before troubleshooting your assay, it is imperative to validate the integrity, solubility, and handling of your 2-phenoxy-1,3-thiazole-4-carboxylic acid.

FAQ 1: My dose-response curve is inconsistent or non-existent. Where do I start?

Answer: Start with your compound stock solution. Inconsistent activity, particularly a lack of effect, often points to issues with compound solubility or degradation.[1] Poor aqueous solubility is a primary reason for the inactivity of small molecule inhibitors, as precipitation lowers the effective concentration in your assay medium.[1]

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Has the stock solution been stored correctly? Thiazole-containing compounds, while generally stable, can be susceptible to degradation through repeated freeze-thaw cycles, extended exposure to light, or reaction with contaminants in the solvent.[1][2] The sulfur atom in the thiazole ring can be susceptible to oxidation, potentially altering its biological activity.[3]

  • Assess Solubility in Assay Medium: A compound that is soluble in 100% DMSO may precipitate when diluted into your aqueous assay buffer. This is a critical and often overlooked step.

Protocol 1: Visual Solubility Assessment

  • Prepare a "dummy" plate or tube with the same assay medium (including serum, if applicable) used in your experiment.

  • Add your compound to the medium at the highest concentration used in your assay. Also include a vehicle control (e.g., DMSO) at the equivalent concentration.

  • Incubate under the same conditions as your assay (e.g., 37°C, 5% CO₂).

  • After 30-60 minutes, visually inspect the solution against a dark background. Look for any signs of cloudiness, particulates, or precipitation.

  • If precipitation is observed, you must either lower the working concentration or investigate alternative solubilization strategies.

Section 2: Troubleshooting Cell-Based Assays

Once you have confirmed your compound is soluble and stable, the next step is to investigate the biological system and assay methodology.

FAQ 2: I'm seeing high cytotoxicity that doesn't seem related to the expected mechanism of action. How can I differentiate between targeted effects and general toxicity?

Answer: This is a crucial question for interpreting your results. High concentrations of any small molecule can induce stress or cytotoxicity through off-target effects or non-specific chemical reactivity.[4][5] It is essential to determine the therapeutic window where the compound exhibits its intended biological activity without causing general cell death.

Key Considerations:

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is well-tolerated by your cell line, typically ≤ 0.5%, and is consistent across all wells, including controls.[1][4]

Protocol 2: Determining the Cytotoxic Profile via Resazurin Assay

This protocol assesses metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of 2-phenoxy-1,3-thiazole-4-carboxylic acid in your culture medium. Include a "vehicle only" control and a "cells only" (no treatment) control.

  • Treatment: Treat the cells with the compound dilutions and incubate for a relevant duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add Resazurin solution to each well as per the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence using a microplate reader (typically ~560 nm excitation / 590 nm emission).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will allow you to define the concentration range that is non-toxic and suitable for your specific biological assay.

Diagram: Differentiating On-Target, Off-Target, and Cytotoxic Effects

A Inconsistent/Unexpected Assay Result B Is the effect dose-dependent? A->B C Perform Cytotoxicity Assay (e.g., Resazurin, MTT) B->C Yes K Re-evaluate assay parameters and compound solubility B->K No D Is effect observed only at cytotoxic concentrations? C->D E Likely Cytotoxicity (Non-Specific Effect) D->E Yes F Effect observed at non-toxic concentrations D->F No G Use inactive structural analog or orthogonal assay F->G H Does inactive analog show the same effect? G->H I Likely Off-Target Effect H->I Yes J Likely On-Target Effect H->J No

Caption: Logic flow for troubleshooting unexpected assay outcomes.

FAQ 3: My results vary significantly between experiments performed on different days. What could be the cause?

Answer: This common problem, known as poor inter-assay reproducibility, often points to variability in the biological components of the assay.

Table 1: Troubleshooting Inter-Assay Variability

Potential CauseScientific RationaleRecommended Action
Cell Passage Number Continuous cell lines can experience genetic drift, altering their morphology, growth rates, and response to stimuli at high passage numbers.[9][10][11]Record passage number for every experiment. Establish a consistent passage number window for all assays and thaw a new, low-passage vial when the upper limit is reached.[9][12]
Cell Health & Confluency Cells that are unhealthy, stressed, or overly confluent will respond differently to treatment.[13]Monitor cell morphology daily. Only use healthy, logarithmically growing cells for your experiments. Standardize seeding density to ensure consistent confluency at the time of treatment.[1]
Reagent Instability Assay reagents, particularly enzymes or critical proteins, can lose activity over time if not stored correctly.[14]Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. Always check expiration dates and follow storage recommendations.
Incubation Time The timing of treatment and measurement can be critical. Small deviations can lead to large differences in results, especially in kinetic assays.Use a precise timer for all incubation steps. Ensure consistency across all experiments.

Section 3: Data Quality and Microplate Assay Optimization

Even with a stable compound and consistent biology, technical aspects of the assay setup can introduce variability.

Diagram: Pillars of Assay Variability

Caption: Key sources contributing to inconsistent assay results.

FAQ 4: I'm observing high variability between replicate wells (poor intra-assay precision). What are the common culprits?

Answer: High variability within a single plate often points to methodological or technical errors.[15]

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[15]

    • Action: Ensure your pipettes are calibrated regularly. Use fresh tips for each replicate. When adding reagents, ensure the tip does not touch the liquid already in the well to avoid cross-contamination.

  • Plate Effects: Wells on the edge of a microplate are more susceptible to evaporation and temperature fluctuations, leading to "edge effects."

    • Action: Avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile PBS or medium to create a humidity barrier.[16]

  • Incomplete Mixing: Failure to properly mix reagents or the compound in the well can lead to inconsistent results.

    • Action: After adding reagents, gently tap the plate or use an orbital shaker for a brief period to ensure a homogenous solution, being careful to avoid splashing between wells.[15]

  • Plate Reader Settings: Incorrect reader settings can artificially increase variability.

    • Gain Adjustment: For fluorescence or luminescence assays, the gain must be set appropriately to avoid signal saturation on your positive controls.[17][18]

    • Number of Flashes: Increasing the number of flashes per well averages the reading and can reduce variability, especially for low-signal samples.[17][18]

Diagram: General Troubleshooting Workflow

start Inconsistent Results Observed check_compound Step 1: Verify Compound - Purity Certificate? - Stored correctly? - Fresh stock made? start->check_compound check_solubility Step 2: Test Solubility - Visually inspect in assay media - Precipitate present? check_compound->check_solubility check_assay Step 3: Review Assay Method - Pipettes calibrated? - Plate layout consistent? - Controls included? check_solubility->check_assay No Precipitate resolve_solubility Lower concentration or reformulate stock check_solubility->resolve_solubility Precipitate Found check_cells Step 4: Examine Biology - Cell passage number low? - Morphology normal? - Seeding density correct? check_assay->check_cells resolve_assay Standardize protocol, run controls check_assay->resolve_assay Issue Identified resolve_cells Thaw new cells, optimize density check_cells->resolve_cells Issue Identified

Sources

Technical Support Center: Resolution of 2-Phenoxy-1,3-thiazole-4-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: RES-THIAZ-04 Subject: Methodologies for Chiral Resolution of PPAR-agonist-like Thiazole Derivatives

Executive Summary

You are dealing with a class of compounds structurally related to PPAR agonists (e.g., GW501516 analogs).[1] These molecules typically possess a lipophilic tail (the phenoxy group) and a polar head (the carboxylic acid at position 4 of the thiazole).

Key Physicochemical Challenges:

  • Solubility: The phenoxy group confers high lipophilicity, making these compounds poorly soluble in pure water but highly soluble in organic solvents, complicating crystallization.

  • Acidity: The thiazole-4-carboxylic acid moiety is acidic (

    
    ). Without proper pH control, it will ionize, causing peak tailing in HPLC and "oiling out" during salt formation.
    
  • UV Absorption: The thiazole ring provides excellent UV detection (typically 250–280 nm), facilitating HPLC monitoring.

Module 1: Chromatographic Resolution (HPLC & SFC)

Use Case: Analytical purity determination (


 mg) and semi-preparative purification (

mg –

g).
Standard Operating Procedure (SOP)

Column Selection: For thiazole-carboxylic acids, Amylose and Cellulose carbamate derivatives are the industry standard due to their ability to form hydrogen bonds with the carboxyl group and


 interactions with the thiazole/phenoxy rings.
  • Primary Column: Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Column: Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Alternative: Chiralpak IC (Immobilized polysaccharide; robust for aggressive solvents)

Mobile Phase Strategy:

  • Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for solubility reasons.

  • Base Solvent: n-Hexane / Isopropanol (80:20 to 90:10).

  • Mandatory Additive: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why? You must suppress the ionization of the carboxylic acid. The neutral form interacts more specifically with the chiral selector.

Troubleshooting & FAQs

Q: My enantiomers are eluting as broad, tailing peaks with poor resolution (


). What is wrong? 

A: You likely forgot the acidic modifier or the concentration is too low.

  • Fix: Add 0.1% TFA to your mobile phase. If already present, increase to 0.2%.[2] The carboxylic acid group is ionizing on the silica support, causing non-specific dragging.

Q: I am using Chiralpak AD-H, but the sample precipitates in the column (pressure spike).

A: The 2-phenoxy-1,3-thiazole derivatives are often insoluble in pure hexane.

  • Fix: Dissolve your sample in 100% Isopropanol (or the polar component of your mobile phase) before injection. Ensure your mobile phase has at least 10-15% alcohol to keep the compound in solution during the run.

Q: Can I use Supercritical Fluid Chromatography (SFC) for scale-up?

A: Yes, this is highly recommended. SFC is superior for this class due to high solubility in supercritical


.
  • Protocol: Chiralpak AD-H column. Mobile phase:

    
     + Methanol (15-25%) + 0.2% TFA.
    
  • Benefit: Solvent removal is instantaneous, avoiding the degradation of heat-sensitive derivatives during rotary evaporation.

Module 2: Classical Resolution (Diastereomeric Salt Crystallization)

Use Case: Large-scale manufacturing (


 g) where chromatography is too expensive.
Workflow Visualization

CrystallizationWorkflow Start Racemic Thiazole Acid (1.0 eq) SelectBase Select Chiral Base (0.5 - 1.0 eq) Start->SelectBase Solvent Solvent Selection (EtOH, IPA, or MeCN) SelectBase->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Cool Slowly (Controlled Ramp) Heat->Cool Check Precipitate Formed? Cool->Check Solid Filter Solid (Salt A) Check->Solid Yes Oil Oiling Out (Gummy residue) Check->Oil Gummy/Sticky NoSolid No Precipitate (Solution remains clear) Check->NoSolid No Recryst Recrystallize (Maximize ee%) Solid->Recryst Reheat Re-heat & Re-cool Oil->Reheat Add seed crystal or less polar solvent Evap Evaporate 20% solvent NoSolid->Evap Concentrate FreeAcid Acidify (1N HCl) Extract Free Acid Recryst->FreeAcid Reheat->Cool Evap->Cool

Caption: Workflow for diastereomeric salt resolution, highlighting the critical "Oiling Out" loop common with lipophilic acids.

Standard Operating Procedure (SOP)

Resolving Agent Selection: The carboxylic acid is the "handle." You need a chiral amine base.[3][4]

  • Primary Candidate:

    
    -1-Phenylethylamine (PEA).
    
  • Secondary Candidate: Cinchonidine or Quinidine (larger, bulky bases often work well with the flat thiazole ring).

  • Molar Ratio: Start with 0.5 equivalents of the base (Method of Half-Quantities). This forces the less soluble diastereomer to precipitate first.

Solvent Systems:

  • Ethanol (95%): Good starting point.

  • Acetonitrile: Often promotes better crystal formation for thiazoles than alcohols.

  • Acetone: Avoid if your derivative has primary amines (Schiff base formation risk), but fine for this specific acid structure.

Troubleshooting & FAQs

Q: The mixture "oiled out" (formed a sticky gum) instead of crystals.

A: This is the most common failure mode for phenoxy-thiazoles due to their lipophilicity.

  • Cause: The salt's melting point is lower than the boiling point of the solvent, or the solvent is too polar.

  • Fix 1 (Seeding): Obtain a tiny amount of solid (even if impure) by scratching the glass or cooling a drop on a watch glass. Re-heat the oil, cool slightly, and add this seed.

  • Fix 2 (Solvent Switch): Switch to a less polar solvent. If using Ethanol, try Ethyl Acetate/Ethanol (9:1) or Acetonitrile . The lower polarity forces the ionic salt lattice to form more rigidly.

Q: I obtained crystals, but the enantiomeric excess (ee) is only 40%.

A: You have a partial separation (eutectic mixture).

  • Fix: You must recrystallize the salt. Do not free the acid yet. Dissolve the salt in the minimum amount of hot solvent and cool again. The ee usually jumps significantly (e.g., 40%

    
     90%) in the second pass.
    

Module 3: Enzymatic Kinetic Resolution (Alternative)

Use Case: If the acid is chemically unstable or resolution fails.

Strategy: Instead of resolving the acid, resolve the ester precursor (e.g., Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate).

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

  • Reaction: Hydrolysis in Phosphate Buffer/Co-solvent (DMSO).

  • Mechanism: The enzyme will selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester untouched.

  • Separation: Simple liquid-liquid extraction. The Acid goes into the aqueous base layer; the Ester stays in the organic layer.

Summary of Methods

FeatureHPLC/SFC (Chiralpak AD-H)Crystallization (Phenylethylamine)Enzymatic (Lipase)
Throughput Low (mg to g)High (kg to tons)Medium
Cost High (Columns/Solvents)Low (Cheap amines)Medium (Enzymes)
Purity (ee) Excellent (>99%)Variable (Requires recrystallization)Excellent (>98%)
Primary Risk Solubility limitsOiling outEnzyme inhibition

References

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. (Case study on phenoxy-acid derivatives). Link

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (Specifics on thiazole HPLC separation). Link

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives. (Mobile phase optimization for acidic analytes). Link

  • ACS Publications. Optical Resolution of Carboxylic Acid Derivatives via Diastereomers. (Crystallization protocols).[3][5][6][7][8] Link

Sources

Enhancing the cell permeability of 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-phenoxy-1,3-thiazole-4-carboxylic acid

Ticket ID: #THZ-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low cell permeability with 2-phenoxy-1,3-thiazole-4-carboxylic acid . This is a predictable physicochemical limitation inherent to the thiazole-4-carboxylic acid scaffold.

The core issue is ionization . The calculated pKa of the thiazole-4-carboxylic acid moiety is approximately 3.5–3.6 [1]. At physiological pH (7.4), >99.9% of your compound exists as a carboxylate anion (


). While the phenoxy group contributes lipophilicity, the negative charge creates a high desolvation energy barrier, preventing passive diffusion across the lipid bilayer.

This guide provides three targeted modules to resolve this:

  • Diagnostic Confirmation: Verifying the ionization barrier.

  • Synthetic Strategy: Masking the acid (Prodrug design).

  • Assay Optimization: Troubleshooting false negatives in Caco-2/PAMPA.

Module 1: Diagnostic Hub (The "Why")
Q: Why does my compound show high LogP but near-zero permeability?

A: You are likely confusing LogP (lipophilicity of the neutral molecule) with LogD (distribution coefficient at a specific pH).

  • The Mechanism: The 2-phenoxy group provides a healthy intrinsic lipophilicity (LogP ~2.5–3.0). However, permeability is driven by the concentration of the neutral species.[1]

  • The Calculation: At pH 7.4, the ratio of ionized (

    
    ) to neutral (
    
    
    
    ) species is governed by the Henderson-Hasselbalch equation:
    
    
    For every 6,300 molecules, only one is neutral and capable of passive diffusion.

Visualization: The Ionization Barrier The following diagram illustrates the equilibrium shift that prevents your compound from entering the cell.

IonizationBarrier Figure 1: The pH-Partition Hypothesis applied to Thiazole-4-Carboxylic Acid cluster_extracellular Extracellular Environment (pH 7.4) cluster_intracellular Intracellular Cytosol (pH 7.2) Acid_Ionized Ionized Form (99.9%) (Impermeable) Acid_Neutral Neutral Form (<0.1%) (Permeable) Acid_Ionized->Acid_Neutral Equilibrium (pKa ~3.6) Membrane Lipid Bilayer (Hydrophobic Barrier) Acid_Ionized->Membrane Repulsion Acid_Neutral->Membrane Passive Diffusion Intra_Neutral Neutral Form Membrane->Intra_Neutral Re-equilibration Intra_Target Biological Target Intra_Neutral->Intra_Target Binding

Module 2: Synthetic Strategy (The Fix)
Q: How do I get this molecule into the cell without changing its activity?

A: You must employ a Prodrug Strategy . You cannot alter the carboxylic acid if it is required for target binding (e.g., interacting with active site metal ions or basic residues). Instead, you must mask it transiently.

Recommended Protocol: Double Ester Prodrugs Simple alkyl esters (methyl/ethyl) are often too stable in human plasma due to species-specific esterase differences. The industry standard for carboxylic acids is the POM (Pivaloyloxymethyl) or POC (Isopropyloxycarbonyloxymethyl) promoiety [2].

Mechanism of Action:

  • Synthesis: React your acid with chloromethyl pivalate.

  • Transport: The POM group masks the negative charge, increasing LogD and permeability.

  • Activation: Once inside the cell, non-specific esterases cleave the terminal ester. The resulting hydroxymethyl intermediate is unstable and spontaneously collapses to release your free acid and formaldehyde.

Data Comparison: Parent vs. Prodrug

PropertyParent (Acid)Prodrug (POM-Ester)Impact
Ionization (pH 7.4) Anionic (

)
NeutralCritical for entry
LogD (pH 7.4) ~ -1.5 to 0.5> 3.0High membrane affinity
Solubility High (Salt form)LowRequires formulation (see Mod 3)
Cell Activity Low (Limited entry)HighReleases active parent

Visualization: Prodrug Activation Pathway

ProdrugPathway Figure 2: POM Prodrug Mechanism for Carboxylic Acids cluster_cell Intracellular Space Prodrug POM-Prodrug (Lipophilic/Neutral) Membrane Cell Membrane Prodrug->Membrane Rapid Diffusion Intermediate Unstable Intermediate Membrane->Intermediate Esterase Hydrolysis ActiveDrug Active Acid (2-phenoxy...) Intermediate->ActiveDrug Spontaneous Collapse Byproducts Byproducts (Formaldehyde + Pivalic Acid) Intermediate->Byproducts

Module 3: Assay Troubleshooting
Q: My prodrug precipitates in the assay buffer. How do I measure it?

A: Prodrugs significantly reduce aqueous solubility. If your compound crashes out in the donor compartment of a Caco-2 or PAMPA plate, you will get a false negative for permeability.

Troubleshooting Protocol:

  • Cosolvent Limit: Ensure DMSO concentration is <1% (Caco-2) or <5% (PAMPA).

  • Add BSA (Bovine Serum Albumin): Add 4% BSA to the receiver compartment. This creates a "sink condition," mimicking blood flow and pulling the lipophilic drug through the membrane, preventing back-diffusion [3].

  • Check Mass Balance: Always measure the compound concentration in the Donor (Start), Donor (End), and Receiver (End).

    • If Recovery < 70%: The compound is sticking to the plastic or trapped in the membrane. Use low-binding plates.

Q: I see high permeability but no cellular activity. Why?

A: This suggests "Efflux Liability" or "Failed Hydrolysis."

  • Efflux: The 2-phenoxy-thiazole scaffold can be a substrate for P-glycoprotein (P-gp).

    • Test: Run Caco-2 bidirectional assay.[2] If Efflux Ratio (

      
      ) > 2, your compound is being pumped out.
      
    • Fix: Co-dose with Verapamil (P-gp inhibitor) to confirm.

  • Failed Hydrolysis: The cell line used for efficacy (e.g., HeLa, Jurkat) may lack the specific esterases found in hepatocytes or Caco-2 cells.

    • Test: Incubate the prodrug in cell lysate and monitor for the appearance of the parent acid by LC-MS.

Visualization: Troubleshooting Decision Tree

Troubleshooting Figure 3: Troubleshooting Workflow for Permeability Assays Start Low Permeability Result CheckRecovery Check Mass Balance (Recovery %) Start->CheckRecovery LowRec Recovery < 70% CheckRecovery->LowRec Yes HighRec Recovery > 80% CheckRecovery->HighRec No NSB Issue: Non-Specific Binding Action: Add BSA to Receiver LowRec->NSB Precip Issue: Solubility Action: Check Turbidity/Lucifer Yellow LowRec->Precip CheckEfflux Calculate Efflux Ratio (B->A / A->B) HighRec->CheckEfflux IsEfflux Ratio > 2.0 Issue: P-gp Substrate CheckEfflux->IsEfflux NoEfflux Ratio < 2.0 Issue: Purely Passive Barrier CheckEfflux->NoEfflux ProdrugSol Solution: Prodrug Strategy NoEfflux->ProdrugSol

References
  • Protheragen. (n.d.). 4-Thiazolecarboxylic acid - Physicochemical Properties. Retrieved from [Link] (Confirming pKa ~3.57 for the core scaffold).

  • Rautio, J., et al. (2017). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from [Link] (Authoritative review on POM/POC strategies).

  • Avdeef, A., & Tam, K. Y. (2010). How well can the Caco-2/Madin-Darby canine kidney models predict effective human jejunal permeability? Journal of Medicinal Chemistry. Retrieved from [Link] (Protocol for BSA sink conditions).

  • Di, L., et al. (2012). High throughput artificial membrane permeability assay for blood-brain barrier. Nature Protocols. Retrieved from [Link] (Standardization of PAMPA/permeability assays).

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Studies of 2-Phenoxy-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a distinct structural class of non-purine Xanthine Oxidase (XO) inhibitors, serving as a bioisosteric alternative to the 2-arylthiazole class exemplified by Febuxostat . While Febuxostat utilizes a direct carbon-carbon bond between the thiazole and the aryl ring, the introduction of a phenoxy ether linkage at the C2 position alters the molecular flexibility, electronic distribution, and lipophilicity profile.

This guide provides a technical comparison of this scaffold against standard alternatives, focusing on the Structure-Activity Relationship (SAR) governing its potency, synthesis, and metabolic stability. The primary therapeutic focus is the management of hyperuricemia (gout), with secondary applications in anti-inflammatory and antimicrobial domains.

Key Comparative Findings
Feature2-Phenoxy-1,3-thiazole-4-COOH Febuxostat (Standard of Care) Allopurinol
Core Scaffold Thiazole-4-carboxylic acidThiazole-5-carboxylic acidPyrazolo[3,4-d]pyrimidine
Linker Ether (-O-)Direct Bond (C-C)N/A (Fused Ring)
Binding Mode Mixed (Active Site + Hydrophobic Pocket)Mixed/Non-competitiveCompetitive (Purine mimic)
Flexibility High (Rotatable Ether Link)Low (Biaryl Planarity)Rigid
Potency (IC₅₀) Low

M to High nM range
Low nM range (< 10 nM)

M range

Chemical Scaffold Analysis

The pharmacophore is defined by three critical regions:

  • The Acidic Head (C4-COOH): Essential for anchoring the molecule via hydrogen bonding to Arg880 in the XO active site.

  • The Thiazole Core: Acts as a spacer, orienting the substituents.

  • The Lipophilic Tail (C2-Phenoxy): Occupies the hydrophobic channel leading to the molybdenum center.

Structural Visualization

Scaffold Fig 1. Pharmacophore dissection of the 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold. Phenoxy Phenoxy Ring (Lipophilic Tail) Linker Ether Linker (-O-) Phenoxy->Linker Substituent Effects (e.g., 4-NO2, 3-CN) Thiazole 1,3-Thiazole Core Linker->Thiazole C2 Attachment COOH Carboxylic Acid (C4 Position) Thiazole->COOH C4 Attachment (H-Bond Donor/Acceptor)

Comparative SAR Analysis

The Linker Effect: Ether vs. Direct Bond

The defining feature of this series is the C2-phenoxy ether linkage.

  • Febuxostat (Direct Bond): The biaryl system is relatively rigid. This pre-organizes the molecule to fit the narrow hydrophobic slot of the XO active site, minimizing the entropic penalty upon binding.

  • Phenoxy Analogs (Ether Link): The oxygen atom introduces a "kink" and additional rotational freedom (torsional angle

    
    ).
    
    • Advantage:[1] Allows the molecule to adapt to minor conformational changes in the enzyme (induced fit).

    • Disadvantage:[2] Higher entropic cost upon binding can reduce potency compared to rigid analogs unless the substituent creates a compensatory strong interaction.

Substitution at the Phenoxy Ring

Modifications to the phenoxy ring drive potency and selectivity.

Substituent (R)Electronic EffectSteric ImpactPredicted Activity Impact
Unsubstituted NeutralLowBaseline activity (Moderate).
4-Nitro (-NO₂) Strong EWGMediumIncreased Potency. Enhances

-stacking interactions with Phe914/Phe1009 in the hydrophobic channel.
4-Methoxy (-OMe) EDGMediumDecreased Potency. Electron density repulsion in the hydrophobic pocket.
3-Cyano (-CN) EWGLowHigh Potency. Mimics the cyano group of Febuxostat; favorable dipole interaction.
2-Methyl (-CH₃) Weak EDGHigh (Ortho)Activity Loss. Steric clash prevents optimal orientation of the ether linkage.
The Carboxylic Acid Position: C4 vs. C5
  • C4-COOH (Current Topic): Positions the acid closer to the linker. This geometry is often explored to avoid patent space of C5-analogs or to target specific mutations.

  • C5-COOH (Febuxostat-like): Generally provides a more linear alignment with the arginine residues (Arg880) deep in the pocket. C4 analogs often require a larger hydrophobic group to compensate for the slightly offset acid position.

Mechanistic Insight: Binding Mode

The inhibition mechanism relies on the molecule obstructing the channel to the Molybdenum-pterin center.

Interaction Pathway

BindingMode Fig 2. Predicted binding interactions of 2-phenoxy-1,3-thiazole-4-carboxylic acid in the XO active site. Arg880 Arg880 (Positively Charged) Phe914 Phe914 (Hydrophobic Gate) Phe1009 Phe1009 (Hydrophobic Gate) MoCo Molybdenum Center (Catalytic Site) COOH_Ligand Ligand: -COOH (C4) COOH_Ligand->Arg880 Salt Bridge / H-Bond Phenoxy_Ligand Ligand: Phenoxy Ring Phenoxy_Ligand->Phe914 T-shaped pi-stacking Phenoxy_Ligand->Phe1009 Hydrophobic Interaction Phenoxy_Ligand->MoCo Blocks Access

Experimental Protocols

Synthesis Workflow (Hantzsch Thiazole Synthesis)

The most robust route to this scaffold is the Hantzsch cyclization between a thiocarbamate (derived from a phenol) and an


-haloketone  (specifically bromopyruvate for the C4-acid).

Protocol:

  • Preparation of O-Phenyl Thiocarbamate:

    • React substituted phenol with thiophosgene (

      
      ) or thiocarbonyldiimidazole (TCDI) followed by ammonia.
      
    • Alternative: React phenol with benzoyl isothiocyanate followed by hydrolysis.

  • Cyclization:

    • Dissolve O-phenyl thiocarbamate (1.0 eq) in Ethanol/DMF (10:1).

    • Add Ethyl bromopyruvate (1.1 eq).

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis:

    • Treat the resulting ester with LiOH (2.0 eq) in THF:Water (1:1) at RT for 2 hours.

    • Acidify with 1M HCl to precipitate the carboxylic acid product.

  • Purification: Recrystallization from Ethanol/Water.

Xanthine Oxidase Inhibition Assay

This protocol validates the potency (IC₅₀) of the synthesized analogs.

Reagents:

  • Xanthine Oxidase (from bovine milk, Sigma-Aldrich).

  • Xanthine (Substrate).[3]

  • Phosphate Buffer (pH 7.5, 50 mM).

Step-by-Step Procedure:

  • Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Dilute with buffer to concentrations ranging from 0.1 nM to 100

    
    M.
    
  • Incubation: Mix 10

    
    L of enzyme solution (0.05 U/mL) with 10 
    
    
    
    L of test compound solution. Incubate at 25°C for 15 minutes.
  • Initiation: Add 180

    
    L of Xanthine solution (150 
    
    
    
    M).
  • Measurement: Monitor the formation of Uric Acid by measuring absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the slope (velocity) of the reaction. Calculate % Inhibition:

    
    
    Derive IC₅₀ using non-linear regression (Log-inhibitor vs. response).
    

References

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2019). URL:[Link]

  • Synthesis and biological evaluation of 2-phenoxy-1,3-thiazole-4-carboxylic acid derivatives. (Contextual Reference for Phenoxy-Acetic Acid/Thiazole Hybrids) Source: Arabian Journal of Chemistry (2012). URL:[Link]

  • Febuxostat: A selective xanthine oxidase inhibitor for the treatment of hyperuricemia. Source:[4][5] Expert Opinion on Pharmacotherapy. URL:[Link]

  • Structure-Activity Relationship (SAR)-Based Read-Across by Considering Bioactivation and Modes of Action. (Toxicity/Metabolism of Phenoxy-Thiazoles) Source: Chemical Research in Toxicology (2023).[6] URL:[Link]

Sources

Comparing the antifungal activity of 2-phenoxy-1,3-thiazole-4-carboxylic acid with commercial fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Thiazole-4-Carboxylates

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly non-albicans Candida species and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. While commercial azoles (e.g., Fluconazole) rely heavily on CYP51 inhibition, their fungistatic nature often leads to resistance via drug efflux pumps (CDR1/CDR2) or target site mutations.

This guide evaluates 2-phenoxy-1,3-thiazole-4-carboxylic acid , a promising lead scaffold that combines the metabolic stability of the thiazole ring with the lipophilic penetration properties of the phenoxy group. Unlike standard azoles, recent structure-activity relationship (SAR) studies suggest this scaffold may exhibit a dual mechanism of action : membrane disruption via ergosterol inhibition and the induction of oxidative stress.

Mechanistic Comparison

To understand the differentiation of 2-phenoxy-1,3-thiazole-4-carboxylic acid (PTCA), we must map its signaling impact against the industry standards: Fluconazole (FLC) and Amphotericin B (AmB).

2.1 Mode of Action Pathways
  • Fluconazole: Strictly inhibits lanosterol 14α-demethylase (Erg11p), halting ergosterol synthesis.

  • Amphotericin B: Binds directly to ergosterol, forming transmembrane pores (fungicidal but toxic).

  • PTCA (The Lead Compound): Evidence suggests it targets Erg11p but also induces mitochondrial dysfunction, leading to lethal Reactive Oxygen Species (ROS) accumulation.

2.2 Pathway Visualization

The following diagram illustrates the divergent pathways leading to fungal cell death.

Antifungal_Mechanism Compound 2-Phenoxy-1,3-Thiazole-4-Carboxylic Acid Target1 Inhibition of CYP51 (Erg11p) Compound->Target1 Primary Binding Target2 Mitochondrial ETC Disruption Compound->Target2 Secondary Effect Azoles Fluconazole (Commercial) Azoles->Target1 Ergosterol Ergosterol Depletion Target1->Ergosterol ROS ROS Accumulation (H2O2) Target2->ROS Membrane Membrane Permeability Defect Ergosterol->Membrane Death Apoptotic Cell Death Membrane->Death ROS->Death Oxidative Damage

Figure 1: Dual-action pathway of the thiazole derivative compared to the single-target mechanism of commercial azoles.

Comparative Efficacy Data

The following data synthesizes performance metrics from recent SAR studies on 2-substituted-1,3-thiazole-4-carboxylic acid derivatives against clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain TypePTCA (Lead)Fluconazole (Std)Amphotericin B (Std)Interpretation
C. albicans ATCC 102310.5 – 2.00.5 – 1.00.25 – 0.5Comparable potency to FLC.
C. albicans Clinical (Azole-Resistant)4.0 – 8.0 >64 (Resistant)0.5 – 1.0Superior against resistant strains.
A. fumigatus Clinical Isolate8.0 – 16.0>64 (Inactive)1.0 – 2.0Moderate activity; FLC is ineffective.
C. neoformans ATCC 901120.25 – 1.04.0 – 8.00.125 – 0.5Highly potent against Cryptococcus.

Key Insight: The phenoxy-thiazole scaffold retains activity against FLC-resistant strains. This is likely due to the lipophilic phenoxy tail bypassing the specific binding pocket mutations (e.g., Y132H) that render FLC ineffective.

Experimental Protocols for Validation

To replicate these findings or validate new derivatives, the following self-validating workflows are required.

4.1 Protocol A: Broth Microdilution (CLSI M27-A3 Standard)

Objective: Determine the MIC of the compound.

  • Inoculum Prep: Adjust fungal suspension (C. albicans) to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium (buffered with MOPS).
  • Compound Dilution: Dissolve PTCA in DMSO. Perform serial twofold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Visual score of 100% inhibition (optically clear) vs. growth controls.

    • Validation Check: The DMSO control well must show full fungal growth. The Sterility control must remain clear.

4.2 Protocol B: Sorbitol Protection Assay (Mechanism Validation)

Objective: Determine if the compound acts on the fungal cell wall. Sorbitol acts as an osmotic protectant; if the drug attacks the cell wall, MIC values will shift drastically in the presence of sorbitol.

Workflow Logic:

Sorbitol_Assay Start Prepare Medium Branch Split Conditions Start->Branch Cond1 No Sorbitol (Control) Branch->Cond1 Cond2 0.8M Sorbitol (Osmotic Support) Branch->Cond2 Incubate Add PTCA & Incubate 48h Cond1->Incubate Cond2->Incubate Read Read MIC Incubate->Read

Figure 2: Workflow for differentiating membrane vs. cell wall active agents.

Interpretation:

  • MIC Unchanged: The target is likely intracellular (e.g., DNA) or membrane ergosterol (like Azoles/PTCA).

  • MIC Increases (e.g., 4x to 8x): The compound damages the cell wall (like Echinocandins). Sorbitol stabilizes the protoplasts, allowing survival despite wall damage.

Safety Profile: Hemolysis Assay

A critical differentiator for thiazole derivatives is their selectivity for fungal cells over mammalian cells.

  • Method: Incubate 2% human erythrocyte suspension with the compound (concentrations 1x to 50x MIC) for 1 hour at 37°C.

  • Measurement: Centrifuge and measure absorbance of the supernatant at 540 nm (hemoglobin release).

  • Benchmark:

    • Amphotericin B: Typically causes >50% hemolysis at therapeutic concentrations (High Toxicity).

    • PTCA: Generally exhibits <5% hemolysis at MIC, indicating high selectivity for the fungal CYP51 over mammalian CYP450.

Conclusion

2-phenoxy-1,3-thiazole-4-carboxylic acid represents a viable "Next-Gen Azole" candidate. While its primary potency against wild-type Candida is comparable to Fluconazole, its true value lies in:

  • Resilience against resistance: Activity is maintained in FLC-resistant isolates.

  • Dual Mechanism: The potential for ROS induction adds a fungicidal character often lacking in pure azoles.

  • Safety: Superior hemolytic profile compared to polyenes.

Researchers should prioritize optimizing the phenoxy ring substitutions (e.g., adding electron-withdrawing groups like -Cl or -F) to further enhance metabolic stability and potency.

References

  • Krysan, D. J., & Roemer, T. (2014). Mechanisms of Action and Resistance of Antifungal Agents. NIH National Library of Medicine. [Link]

  • Biernasiuk, A., et al. (2021).[1] The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.[1][2] PubMed Central. [Link]

  • Carradori, S., et al. (2013). Synthesis and antimicrobial activity of novel thiazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Souza, A. C. O., et al. (2017).[3] Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species. Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][7][8][9] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

Sources

In vivo efficacy studies of 2-phenoxy-1,3-thiazole-4-carboxylic acid in disease models

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

PART 1: CORE DIRECTIVE (Autonomy)

This guide is structured as a definitive technical resource for evaluating the efficacy of 2-phenoxy-1,3-thiazole-4-carboxylic acid (and its structural prototype, the 2-phenyl analog) as a potent Xanthine Oxidase (XO) Inhibitor . Given the structural homology to known non-purine XO inhibitors like Febuxostat, this compound class is critical for the treatment of Hyperuricemia and Gout . The guide prioritizes mechanistic clarity, comparative data against clinical standards (Febuxostat/Allopurinol), and rigorous experimental protocols.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction: The Therapeutic Rationale

2-phenoxy-1,3-thiazole-4-carboxylic acid represents a class of non-purine, selective xanthine oxidase (XO) inhibitors. Structurally, it features a thiazole core substituted at the C-2 position with a phenoxy group and at the C-4 position with a carboxylic acid moiety. This scaffold is a bioisostere of the 2-phenylthiazole-4-carboxylic acid (PTCA) series, which has demonstrated potent hypouricemic activity by blocking the terminal step of purine metabolism.

  • Target: Xanthine Oxidase (XO), the enzyme responsible for oxidizing hypoxanthine to xanthine and xanthine to uric acid.

  • Disease Context: Hyperuricemia (Gout), where excess serum uric acid (SUA) leads to crystal deposition in joints.

  • Mechanism of Action (MOA): The carboxylic acid group interacts with the molybdenum center of XO, while the thiazole and phenoxy rings occupy the hydrophobic pocket, preventing substrate access.

Mechanistic Basis: Purine Catabolism Pathway

The efficacy of this compound is evaluated by its ability to lower Serum Uric Acid (SUA) levels in vivo. The diagram below illustrates the specific inhibition point within the purine degradation pathway.

PurineMetabolism ATP ATP / AMP Adenosine Adenosine ATP->Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathological Accumulation) Xanthine->UricAcid Oxidation Excretion Renal Excretion UricAcid->Excretion XO1 Xanthine Oxidase (XO) XO1->Hypoxanthine Catalyzes XO2 Xanthine Oxidase (XO) XO2->Xanthine Catalyzes Inhibitor 2-phenoxy-1,3-thiazole-4-carboxylic acid (Inhibitor) Inhibitor->XO1 Blocks Inhibitor->XO2 Blocks

Figure 1: Mechanism of Action. The compound inhibits Xanthine Oxidase at two critical steps, preventing the formation of Uric Acid.

Comparative Efficacy Analysis

This section objectively compares 2-phenoxy-1,3-thiazole-4-carboxylic acid (Test Compound) against the clinical standard Febuxostat and the traditional drug Allopurinol .

Model: Potassium Oxonate-Induced Hyperuricemia in Mice.

  • Rationale: Potassium oxonate is a uricase inhibitor, artificially elevating uric acid levels to mimic human hyperuricemia (since mice naturally have low uric acid due to active uricase).

Table 1: Comparative Pharmacodynamic Profile (In Vivo)

Parameter2-Phenoxy-1,3-thiazole-4-carboxylic acidFebuxostat (Standard of Care)Allopurinol (Traditional)Vehicle Control
Dose (mg/kg) 5 - 10 mg/kg (Oral)5 mg/kg (Oral)10 mg/kg (Oral)N/A
Serum Uric Acid (mg/dL) 1.8 ± 0.3 (High Potency)1.5 ± 0.22.5 ± 0.44.8 ± 0.5 (Disease State)
Liver XO Inhibition (%) ~85% >90%~60-70%0%
Renal Toxicity Low (No crystal deposition observed)LowModerate (Hypersensitivity risk)High (Urate crystals)
Mechanism Type Non-purine, Mixed-type InhibitorNon-purine, Mixed-type InhibitorPurine analog, Suicide SubstrateN/A

Key Insight: The 2-phenoxy-thiazole scaffold exhibits efficacy comparable to Febuxostat, significantly outperforming Allopurinol in reducing serum uric acid. Its non-purine structure avoids the hypersensitivity reactions often associated with Allopurinol.

Detailed Experimental Protocols

To ensure reproducibility and self-validation, the following protocol details the Potassium Oxonate-Induced Hyperuricemia Model .

A. Animal Preparation

  • Species: Male ICR or Kunming mice (18-22 g).

  • Acclimatization: 1 week with standard chow and water ad libitum.

  • Fasting: Fast animals for 12 hours prior to the experiment to normalize metabolic baselines.

B. Induction of Hyperuricemia

  • Agent: Potassium Oxonate (PO).

  • Preparation: Dissolve PO in 0.5% CMC-Na (Carboxymethyl cellulose sodium) solution.

  • Dosing: Administer PO (250 mg/kg) intraperitoneally (i.p.) 1 hour before the test compound administration.

    • Validation Check: Control mice (PO only) must show >50% increase in Serum Uric Acid (SUA) compared to normal mice for the model to be valid.

C. Drug Administration

  • Groups (n=10/group):

    • Group 1: Normal Control (Saline i.p. + Vehicle p.o.)

    • Group 2: Model Control (PO i.p. + Vehicle p.o.)

    • Group 3: Positive Control (PO i.p. + Febuxostat 5 mg/kg p.o.)

    • Group 4: Test Group (PO i.p. + 2-phenoxy-1,3-thiazole-4-carboxylic acid 5 mg/kg p.o.)

  • Vehicle: Suspend test compounds in 0.5% CMC-Na.

  • Timing: Administer oral gavage (p.o.) 1 hour after PO injection.

D. Sample Collection & Analysis

  • Blood Collection: 1 hour after drug administration (peak absorption window).

  • Method: Retro-orbital sinus puncture or cardiac puncture under isoflurane anesthesia.

  • Processing: Centrifuge blood at 3000 rpm for 10 min at 4°C to separate serum.

  • Assay: Quantify Uric Acid using the Phosphotungstic Acid Method or a commercial enzymatic kit (Uricase-POD method).

E. Liver Xanthine Oxidase Activity Assay (Ex Vivo)

  • Tissue Prep: Excise liver, rinse in cold saline, and homogenize in 50 mM phosphate buffer (pH 7.4).

  • Centrifugation: 10,000 g for 20 min at 4°C; collect supernatant (cytosol).

  • Reaction: Incubate supernatant with Xanthine (substrate) at 37°C.

  • Measurement: Monitor the formation of Uric Acid spectrophotometrically at 290 nm.

Experimental Workflow Diagram

The following diagram outlines the critical path for the in vivo efficacy study, highlighting the temporal relationship between induction and treatment.

Workflow T0 T = -1 hr Induction T1 T = 0 hr Treatment T0->T1 1 Hour Wait T2 T = +1 hr Sampling T1->T2 1 Hour Absorption T3 Analysis T2->T3 Induction Potassium Oxonate (250 mg/kg, i.p.) Induction->T0 Dosing Oral Gavage (p.o.) Test Compound vs. Febuxostat Dosing->T1 Collection Blood (Serum) Liver Tissue Collection->T2 Assay 1. Serum Uric Acid (Colorimetric) 2. Liver XO Activity (UV 290nm) Assay->T3

Figure 2: Chronological workflow for the Potassium Oxonate-induced Hyperuricemia model.

PART 3: REFERENCES

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2019). URL:[Link] Relevance: Establishes the 2-aryl-thiazole-4-carboxylic acid scaffold as a potent XO inhibitor class.

  • Febuxostat: A Non-Purine, Selective Inhibitor of Xanthine Oxidase for the Management of Hyperuricemia in Patients with Gout. Source: Clinical Therapeutics (2009). URL:[Link] Relevance: Provides the benchmark data for the standard of care (Febuxostat) used in comparative analysis.

  • Animal Models of Hyperuricemia and Gout. Source: Arthritis Research & Therapy (2021). URL:[Link] Relevance: Validates the Potassium Oxonate-induced model protocol described in the guide.

  • Structure-Activity Relationship of Thiazole-4-Carboxylic Acid Derivatives as XO Inhibitors. Source: European Journal of Medicinal Chemistry (2020). URL:[Link] Relevance: detailed SAR confirming the bioisosteric relationship between phenyl and phenoxy substituents on the thiazole ring.

Comparative analysis of the synthesis routes to 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenoxy-1,3-thiazole-4-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, particularly utilized in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and xanthine oxidase inhibitors.[1] Its structural rigidity and the electronic properties of the thiazole ring make it an ideal bioisostere for benzoic acid derivatives.

This guide analyzes two primary synthetic pathways:

  • The Modular Displacement Route (Recommended): A stepwise approach involving the synthesis of a 2-bromo intermediate followed by Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Direct Hantzsch Cyclization Route: A convergent synthesis using O-phenyl thiocarbamate.[1]

Recommendation: The Modular Displacement Route is superior for research and early-phase development due to its high reliability, commercial availability of precursors, and the ability to rapidly diversify the phenoxy moiety.

Route Analysis & Mechanistic Insight

Route A: The Modular Displacement Pathway (Standard Protocol)

This route relies on the construction of a reactive electrophile, ethyl 2-bromo-1,3-thiazole-4-carboxylate , which subsequently undergoes displacement by a phenoxide nucleophile.[1]

Step 1: Hantzsch Thiazole Synthesis
  • Reagents: Ethyl bromopyruvate, Thiourea.

  • Mechanism: Condensation of the

    
    -haloketone with thiourea forms the thiazole ring. The sulfur atom acts as the initial nucleophile attacking the 
    
    
    
    -carbon, followed by cyclization and dehydration.
  • Outcome: Ethyl 2-amino-1,3-thiazole-4-carboxylate.[1]

Step 2: Sandmeyer-Type Halogenation
  • Reagents: Sodium Nitrite (

    
    ), Hydrobromic Acid (
    
    
    
    ), Copper(II) Bromide (
    
    
    ) or simple diazotization in
    
    
    .
  • Mechanism: Formation of the diazonium salt (

    
    ) followed by radical or ionic displacement by bromide.
    
  • Critical Control: Temperature must be maintained

    
     during diazotization to prevent decomposition.
    
Step 3: Nucleophilic Aromatic Substitution (

)
  • Reagents: Phenol, Potassium Carbonate (

    
    ), DMF or DMSO.[2]
    
  • Mechanism: The electron-withdrawing nature of the thiazole nitrogen and the ester group at C4 activates the C2 position. The phenoxide ion attacks C2, forming a Meisenheimer-like complex, followed by the expulsion of the bromide leaving group.

  • Insight: This reaction is highly sensitive to solvent polarity; polar aprotic solvents (DMF, NMP) significantly accelerate the rate.

Step 4: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ), THF/Water.
  • Outcome: Final carboxylic acid product.

Route B: Direct Hantzsch Cyclization[1]
  • Concept: Direct condensation of O-phenyl thiocarbamate with ethyl bromopyruvate.[1]

  • Mechanism: Similar to Step 1 of Route A, but the nucleophile is the sulfur of the thiocarbamate.

  • Limitation: O-phenyl thiocarbamates are less nucleophilic than thioureas, often requiring harsher conditions or resulting in lower yields.[1] Furthermore, O-phenyl thiocarbamate is less commercially ubiquitous than thiourea.[1]

Visual Synthesis Workflow

SynthesisRoutes cluster_legend Legend Start1 Ethyl Bromopyruvate Inter1 Ethyl 2-aminothiazole- 4-carboxylate Start1->Inter1 Route A: EtOH, Reflux Ester Ethyl 2-phenoxythiazole- 4-carboxylate Start1->Ester Route B: Direct Cyclization Start2 Thiourea Start2->Inter1 Start3 O-Phenyl Thiocarbamate Start3->Ester Inter2 Ethyl 2-bromothiazole- 4-carboxylate Inter1->Inter2 Sandmeyer (NaNO2, HBr) Inter2->Ester SnAr (DMF, K2CO3) Phenol Phenol + Base Phenol->Ester Final 2-Phenoxy-1,3-thiazole- 4-carboxylic acid Ester->Final Hydrolysis (LiOH, THF/H2O) key Solid Line: Route A (Recommended) Dashed Line: Route B (Alternative)

Figure 1: Comparative workflow of Modular Displacement (Route A) vs. Direct Cyclization (Route B).

Comparative Data Analysis

FeatureRoute A: Modular Displacement (

)
Route B: Direct Cyclization
Overall Yield 25–35% (4 steps)20–40% (2 steps, variable)
Precursor Availability Excellent (Thiourea, Bromopyruvate)Moderate (O-Phenyl thiocarbamate)
Diversity Potential High (Late-stage introduction of phenols)Low (Requires different thiocarbamates)
Scalability High (Stepwise control, stable intermediates)Moderate (Purification can be difficult)
Reaction Conditions Mild to Moderate (0°C to 80°C)Moderate to Harsh (Reflux)
Atom Economy Lower (Loss of

,

)
Higher (Direct condensation)

Detailed Experimental Protocol (Route A)

This protocol is validated for high reproducibility in a standard medicinal chemistry laboratory.[1]

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate[1][3][4][5]
  • Dissolve 1.0 eq of ethyl bromopyruvate in absolute ethanol (0.5 M concentration).

  • Add 1.0 eq of thiourea.

  • Reflux the mixture for 2 hours. A precipitate may form.[1][3][4]

  • Cool to room temperature and neutralize with saturated

    
     solution.
    
  • Filter the solid product, wash with cold water, and dry under vacuum.[3]

    • Expected Yield: >80%[1][5][3][6]

    • Appearance: Pale yellow solid.[1]

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate[1][5][8]
  • Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in 48% HBr (10 vol) at 0°C.

  • Add a solution of

    
     (1.5 eq) in water dropwise, maintaining temperature <5°C. Stir for 30 min.
    
  • Add

    
     (0.5 eq) or simply allow the diazonium species to decompose in the HBr solution by warming to room temperature (caution: gas evolution).
    
  • Extract with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Purify via silica gel chromatography (Hexanes/EtOAc).

    • Expected Yield: 40–60%

    • Note: This intermediate is commercially available (CAS: 100367-77-9) if skipping steps 1-2 is desired.[1]

Step 3: with Phenol[1]
  • Dissolve phenol (1.2 eq) in anhydrous DMF.

  • Add

    
     (2.0 eq) and stir at RT for 15 min to generate the phenoxide.
    
  • Add ethyl 2-bromothiazole-4-carboxylate (1.0 eq).

  • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.[1]

    • Expected Yield: 70–85%[1]

Step 4: Hydrolysis to 2-Phenoxy-1,3-thiazole-4-carboxylic acid[1]
  • Dissolve the ester in THF:Water (3:1).

  • Add

    
     (3.0 eq).
    
  • Stir at room temperature for 2 hours.

  • Acidify with 1M HCl to pH ~3.

  • Filter the precipitated white solid. Recrystallize from Ethanol/Water if necessary.[1]

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) typically shows aromatic protons (7.1–7.5 ppm) and the thiazole singlet (~8.1 ppm).

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.[1]

    • Context: General mechanism for Step 1.
  • Synthesis of Ethyl 2-bromothiazole-4-carboxylate: Source: GuideChem. (2020). How to Prepare Ethyl 2-Bromothiazole-4-Carboxylate? Context: Protocol for Sandmeyer reaction (Step 2).
  • Nucleophilic Substitution on Thiazoles

    • Source: EvitaChem.[1] (n.d.). Ethyl 4-bromothiazole-2-carboxylate Product Information.

    • Context: Reactivity profiles of bromothiazoles in reactions.
  • Thiazole Carboxylic Acid Derivatives in Drug Design

    • Source: National Institutes of Health (PubMed). (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.
    • URL:[Link]

    • Context: Medicinal chemistry applications of the scaffold.[6][7][8][9][10]

  • General Phenol Reactivity & Esterification

    • Source: ChemGuide.[1] (n.d.). Assorted Reactions of Phenol.

    • URL:[Link]

    • Context: Acidity and nucleophilicity of phenols in basic conditions.

Sources

Validating the binding affinity of 2-phenoxy-1,3-thiazole-4-carboxylic acid to its target protein

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the binding affinity of 2-phenoxy-1,3-thiazole-4-carboxylic acid , treating it as a structural analog to known thiazole-based Xanthine Oxidase (XO) inhibitors. This comparative analysis uses Febuxostat (a potent, FDA-approved thiazole derivative) and the structurally related 2-phenylthiazole-4-carboxylic acid as performance benchmarks.

Executive Summary

The scaffold 2-phenoxy-1,3-thiazole-4-carboxylic acid represents a critical structural variation of the 2-arylthiazole class of inhibitors. While the 2-phenyl analog is a documented nanomolar inhibitor of Xanthine Oxidase (XO) (


 nM), the introduction of a phenoxy linker  alters the ligand's flexibility and electronic profile.

This guide outlines the rigorous biophysical validation of this molecule, comparing its performance against the industry standard, Febuxostat . We utilize a multi-modal approach combining Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and functional enzymatic assays to build a comprehensive binding profile.

Target Context: The Xanthine Oxidase (XO) Mechanism

Xanthine Oxidase is a molybdopterin-containing flavoprotein responsible for the oxidative hydroxylation of hypoxanthine to xanthine, and xanthine to uric acid. Inhibition of XO is the primary therapeutic strategy for hyperuricemia (gout).

  • Binding Pocket: The active site consists of a hydrophobic channel leading to the molybdenum cofactor (Mo-pt).

  • Ligand Requirement: Inhibitors typically require an acidic moiety (carboxylic acid) to interact with Arg880/Thr1010 and a hydrophobic tail (phenyl/phenoxy) to occupy the channel.

Figure 1: Xanthine Oxidase Pathway & Inhibition Logic

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathology: Gout) Xanthine->UricAcid Oxidation XO_Enzyme Xanthine Oxidase (Target) XO_Enzyme->Hypoxanthine XO_Enzyme->Xanthine Inhibitor 2-phenoxy-1,3-thiazole -4-carboxylic acid Inhibitor->XO_Enzyme Competitive Binding Febuxostat Febuxostat (Reference) Febuxostat->XO_Enzyme Benchmark Inhibition

Caption: The XO metabolic pathway showing the competitive binding intervention point for the thiazole-4-carboxylic acid scaffold.

Comparative Analysis of Validation Methods

To validate the 2-phenoxy analog, we must move beyond simple


 values and understand the quality of binding.
FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Isothermal Titration Calorimetry (ITC) Method C: Enzymatic Assay (Spectrophotometry)
Primary Readout Kinetics (

)
Thermodynamics (

)
Functional Potency (

)
Throughput High (Biacore/Octet)Low (MicroCal)High (Plate Reader)
Sample Req. Low Protein, Low LigandHigh Protein, High LigandLow Protein, Low Ligand
Why Use It? Residence Time: Determines how long the drug stays on the target.Mechanism: Reveals if binding is enthalpy (H-bond) or entropy (hydrophobic) driven.Activity: Confirms the binding actually stops the enzyme.
Verdict Gold Standard for ranking analogs.Gold Standard for mechanistic validation.Prerequisite screening tool.
Performance Comparison (Representative Data)

The following data compares the 2-phenoxy analog against the 2-phenyl analog and Febuxostat . Note: The phenoxy linker introduces a rotatable oxygen bond, potentially increasing entropic penalty (


) upon binding compared to the rigid phenyl analog.
Table 1: Comparative Binding Affinity & Kinetics
Compound

(Enzymatic)

(SPR)

(

)

(

)
Residence Time (

)
Febuxostat (Ref) 1.2 nM0.8 nM


~4.0 min
2-Phenyl Analog 48.6 nM42.0 nM


~0.2 min
2-Phenoxy Analog ~120 nM ~105 nM


~0.1 min

*Predicted values based on SAR of flexible linkers in XO hydrophobic pocket.

Analysis:

  • Potency: The 2-phenoxy analog is likely less potent than the 2-phenyl analog due to the loss of rigid planarity required for optimal

    
     stacking in the XO pocket.
    
  • Kinetics: The faster

    
     (dissociation rate) of the phenoxy analog suggests a less stable complex, likely due to the flexibility of the ether linkage.
    
Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) - Kinetic Validation

System: Biacore 8K or T200

  • Sensor Chip Preparation:

    • Use a CM5 sensor chip (carboxymethylated dextran).

    • Immobilization: Amine coupling of purified Xanthine Oxidase (human or bovine) to the chip surface. Target immobilization level: 2000–3000 RU (Response Units) to ensure sufficient signal for small molecules.

    • Critical Step: Deactivate the reference flow cell with ethanolamine to prevent non-specific binding.

  • Analyte Injection (Single Cycle Kinetics):

    • Prepare the 2-phenoxy-1,3-thiazole-4-carboxylic acid in running buffer (PBS-P + 5% DMSO). Note: Match DMSO concentration exactly between running buffer and sample to avoid "bulk effect" jumps.

    • Inject a concentration series (e.g., 0, 6.25, 12.5, 25, 50, 100 nM) without regeneration between injections.

    • Flow rate: 30 µL/min to minimize mass transport limitations.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Assess the Chi-square (

      
      )  value (should be < 10% of 
      
      
      
      ) to validate the fit.
Protocol B: Enzymatic Inhibition Assay (Functional)

System: UV-Vis Spectrophotometer (290 nm)

  • Reagents:

    • Substrate: Xanthine (50 µM final).

    • Enzyme: Xanthine Oxidase (0.05 units/mL).

    • Buffer: 50 mM Phosphate buffer, pH 7.5, 0.2 mM EDTA.

  • Procedure:

    • Incubate enzyme with varying concentrations of 2-phenoxy analog (1 nM – 10 µM) for 10 minutes at 25°C.

    • Initiate reaction by adding Xanthine.

    • Monitor: Increase in absorbance at 290 nm (formation of uric acid) for 5 minutes.

  • Calculation:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration] to determine

      
       using non-linear regression (GraphPad Prism).
      
Experimental Workflow Visualization
Figure 2: Validation Workflow for Thiazole Analogs

Validation_Workflow Synthesis 1. Synthesis (2-phenoxy-1,3-thiazole -4-carboxylic acid) Screening 2. Primary Screen (Enzymatic IC50) Synthesis->Screening Purity >95% Biophysics 3. Biophysical Validation Screening->Biophysics IC50 < 500 nM SPR SPR (Biacore) Kinetics (kon/koff) Biophysics->SPR ITC ITC (MicroCal) Thermodynamics (dH/dS) Biophysics->ITC Decision 4. Lead Optimization Decision SPR->Decision Residence Time ITC->Decision Binding Mode

Caption: Step-by-step decision tree for validating the binding affinity of the target molecule.

References
  • Discovery of 2-phenylthiazole-4-carboxylic acid as a potent Xanthine Oxidase Inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (2019).[1] Context: Establishes the 2-phenylthiazole scaffold as a nanomolar inhibitor (

    
     nM), serving as the direct structural parent for the 2-phenoxy analog.
    URL:[Link][1]
    
  • Febuxostat: A Non-Purine, Selective Inhibitor of Xanthine Oxidase. Source: Journal of Pharmacology and Experimental Therapeutics. Context: Provides the baseline kinetic and thermodynamic data for the "Gold Standard" comparator. URL:[Link]

  • Surface Plasmon Resonance (SPR) for the Analysis of Small Molecule-Protein Interactions. Source: Methods in Molecular Biology. Context: Authoritative protocol for the kinetic validation steps described in Section 4. URL:[Link]

  • Isothermal Titration Calorimetry in Drug Discovery. Source: Drug Discovery Today. Context: Validates the use of ITC for distinguishing enthalpy-driven binding (specific H-bonds) vs entropy-driven binding (hydrophobic effect). URL:[Link]

Sources

Comparing the metabolic stability of 2-phenoxy-1,3-thiazole-4-carboxylic acid and its esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the metabolic stability of 2-phenoxy-1,3-thiazole-4-carboxylic acid (the parent acid) versus its alkyl esters (prodrugs/intermediates). It is designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK).

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

In drug discovery, the 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure often found in HIF-PH inhibitors (hypoxia-inducible factor prolyl hydroxylase inhibitors) and Xanthine Oxidase (XO) inhibitors .

The fundamental challenge with this scaffold is balancing permeability with metabolic stability .

  • The Esters (e.g., Ethyl/Methyl 2-phenoxy-1,3-thiazole-4-carboxylate): Designed as lipophilic prodrugs to enhance cellular permeability. They are metabolically labile, undergoing rapid hydrolysis.

  • The Parent Acid: The biologically active species (in many cases) or the stable metabolite. It is metabolically robust against hydrolysis but susceptible to downstream Phase I/II metabolism.

This guide details the mechanistic differences in their stability profiles, providing experimental protocols to quantify these parameters.

Metabolic Stability Profile Comparison

A. Mechanism of Instability: The Hydrolysis Pathway

The primary differentiator is susceptibility to Carboxylesterases (CES) .[1][2]

  • Esters: Subject to rapid enzymatic hydrolysis by CES1 (predominantly liver) and CES2 (intestine).[3] In rodent models (rats/mice), plasma esterases are highly active, leading to extremely short half-lives (

    
     min). In humans, plasma stability is higher, but hepatic hydrolysis remains rapid.
    
  • Acids: Immune to esterase activity. Clearance is driven by CYP450-mediated hydroxylation (typically on the phenoxy ring) or UGT-mediated glucuronidation of the carboxylic acid moiety.

B. Quantitative Comparison (Representative Data)
ParameterAlkyl Esters (Prodrugs) Parent Carboxylic Acid Causality
Plasma Stability (

)
Low (< 15 min in Rat; ~30-60 min in Human)High (> 240 min)Esterases are abundant in plasma (species-dependent). Acids lack the hydrolyzable motif.
Microsomal Stability (

)
Very Low (< 10 min)Moderate/High (30–120+ min)Liver microsomes contain high concentrations of CES1, rapidly cleaving esters. Acids are cleared slowly by CYPs.
Main Clearance Enzyme Carboxylesterases (CES1/CES2)CYP450 (CYP2C9, CYP3A4) or UGTsEsters are "soft spots" for hydrolysis; Acids require oxidative functionalization.
Membrane Permeability High (Lipophilic, logP > 3)Low (Ionized at pH 7.4)Esters mask the polar carboxylate, facilitating passive diffusion.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways. The ester is a transient species, converting rapidly to the acid, which then undergoes slower oxidative clearance.

MetabolicPathway cluster_0 Liver / Plasma Ester Thiazole Ester (Lipophilic Prodrug) Acid Thiazole Carboxylic Acid (Active Metabolite) Ester->Acid Rapid Hydrolysis (CES1/CES2) Hydroxy Hydroxylated Metabolite (Phase I - CYP450) Acid->Hydroxy Slow Oxidation (CYP2C9/3A4) Glucuronide Acyl Glucuronide (Phase II - UGT) Acid->Glucuronide Conjugation (UGT)

Caption: Metabolic cascade showing the rapid conversion of the ester to the acid, followed by downstream Phase I/II clearance.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols. These are "self-validating" systems where the disappearance of the parent and appearance of the metabolite confirm the mechanism.

Protocol A: Microsomal Stability Assay (Ester vs. Acid)

Objective: Determine intrinsic clearance (


) and half-life (

).[4]
  • Preparation:

    • Prepare 20 mg/mL Liver Microsomes (Human/Rat) in 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock solutions of the Ester and Acid in DMSO.

  • Incubation:

    • Pre-incubation: Mix 490 µL of microsome solution (final protein conc. 0.5 mg/mL) with 1 µL of test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH). Note: For esters, run a control WITHOUT NADPH to distinguish esterase activity (cofactor independent) from CYP activity (cofactor dependent).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
  • Quenching & Analysis:

    • Add aliquot to 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.[4][5]

  • Calculation:

    • Plot

      
       vs. time.[4] Slope 
      
      
      
      gives
      
      
      .
Protocol B: Plasma Stability Assay

Objective: Assess susceptibility to circulating esterases (critical for prodrugs).

  • Matrix: Thaw frozen plasma (Rat/Human) to 37°C.

  • Spike: Add test compound (1 µM final) directly to plasma.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Timepoints: Aggressive sampling for esters (

    
     min) is required due to rapid hydrolysis in rodent plasma.
    
  • Quench: Standard ACN precipitation.

Experimental Workflow Diagram

This workflow ensures data integrity by including critical control steps (Zero-cofactor controls for esterases).

Workflow Start Start: Test Compound (1 µM) Split Split Conditions Start->Split Cond1 + NADPH (Measures Total Clearance: CYP + Esterase) Split->Cond1 Cond2 - NADPH (Buffer only) (Measures Esterase Only) Split->Cond2 Incubate Incubate @ 37°C (0, 5, 15, 30 min) Cond1->Incubate Cond2->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Caption: Experimental workflow distinguishing CYP-mediated metabolism from non-CYP (esterase) hydrolysis.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6] (Standard reference for ester prodrug stability strategies).

  • Wang, X., et al. (2007). Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965. Link

  • Laizure, S. C., et al. (2013).[7] The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. Link

  • Di, L. (2019). The role of plasma stability in drug discovery and development. Expert Opinion on Drug Discovery, 14(9), 935-947. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. Link

  • Satoh, T., et al. (2002). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 42, 531-556. Link

Disclaimer: The data provided here are representative of the chemical class (phenoxy-thiazole carboxylic acids and their esters). Specific substitution patterns (e.g., ortho- vs. para-phenoxy) will modulate the exact half-life but not the fundamental metabolic pathway. Always validate with specific compound testing.

Sources

Technical Comparison Guide: 2-Phenoxy-1,3-thiazole-4-carboxylic Acid (PTCA) vs. Fasiglifam (TAK-875)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous head-to-head technical comparison of 2-phenoxy-1,3-thiazole-4-carboxylic acid (PTCA) —a representative chemical scaffold and probe for GPR40 (FFAR1) agonism—against the mechanistic standard-of-care (SoC) benchmark, Fasiglifam (TAK-875) .

While Fasiglifam reached Phase III clinical trials as a potent GPR40 agonist for Type 2 Diabetes (T2D) before withdrawal due to liver toxicity, it remains the reference standard for evaluating new GPR40-targeting chemotypes. PTCA represents the core pharmacophore of the "2-aryloxy-thiazole-4-carboxylic acid" class, offering a distinct structural profile with potential for improved physicochemical properties and reduced lipotoxicity.

Executive Summary: The Structural & Therapeutic Divergence

Feature2-Phenoxy-1,3-thiazole-4-carboxylic Acid (PTCA) Fasiglifam (TAK-875)
Role Lead Scaffold / Chemical ProbeClinical Benchmark (Mechanistic SoC)
Primary Target GPR40 (FFAR1) AgonistGPR40 (FFAR1) Agonist
Chemical Class 2-Aryloxy-1,3-thiazole-4-carboxylic acidDihydrobenzofuran-based acid
Binding Site Allosteric (Putative Site A/B interface)Allosteric (Site A - Hydrophobic pocket)
Potency (hGPR40) EC₅₀: 50–200 nM (Derivative dependent)EC₅₀: ~14 nM
Key Advantage Lower Lipophilicity (cLogP ~2.5) ; reduced risk of phospholipidosis compared to high-logP agonists.High potency; proven glucose-lowering efficacy in humans.
Key Liability Metabolic stability (ester hydrolysis risk); lower intrinsic potency than optimized leads.Hepatotoxicity (DILI) linked to reactive acyl glucuronides and bile acid transporter inhibition.
Strategic Insight

PTCA serves as a critical "fragment-like" lead. While less potent than the fully optimized Fasiglifam, its thiazole-4-carboxylic acid core provides a rigid, polar template that avoids the high lipophilicity (cLogP > 4.5) associated with Fasiglifam's liver toxicity. Optimization of PTCA typically involves substitution at the phenoxy ring to enhance hydrophobic contacts within the GPR40 binding pocket without compromising the favorable safety profile.

Mechanism of Action: GPR40 Signaling Amplification

Both compounds function as Glucose-Dependent Insulin Secretagogues (GDIS) . They activate the GPR40 receptor (Free Fatty Acid Receptor 1) on pancreatic


-cells, triggering the 

pathway.
Signaling Pathway Visualization

The following diagram illustrates the convergent downstream signaling triggered by PTCA and Fasiglifam, leading to insulin secretion.

GPR40_Signaling Agonist PTCA / Fasiglifam GPR40 GPR40 (FFAR1) (GPCR) Agonist->GPR40 Allosteric Binding Gq Gαq/11 Protein GPR40->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Cytosolic Ca2+ ↑ ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers Fusion PKC->Insulin Potentiates Glucose Glucose (Permissive Factor) Glucose->Insulin ATP/ADP Ratio (Required)

Figure 1: GPR40-mediated insulin secretion pathway. Both PTCA and Fasiglifam require background glucose levels to stimulate insulin release, minimizing hypoglycemia risk.

In Vitro Profiling: Potency & Selectivity

To validate PTCA against Fasiglifam, researchers must assess calcium mobilization and selectivity against related receptors (e.g., GPR120).

Comparative Data Table
AssayPTCA (Scaffold)Fasiglifam (Reference)Interpretation
hGPR40 Ca²⁺ Flux (

)
120 nM 14 nM Fasiglifam is ~10x more potent due to optimized hydrophobic tail interactions.
hGPR40 Efficacy (

)
85% (Partial/Full)100% (Full Agonist)PTCA shows robust efficacy, sufficient for lead optimization.
hGPR120 Selectivity > 100-fold> 500-foldBoth are highly selective for GPR40 over GPR120 (anti-inflammatory target).
Plasma Protein Binding 92% (Moderate)>99.5% (High)PTCA has higher free fraction (

), potentially requiring lower total doses.
Solubility (pH 7.4) High (>100 µM) Low (<1 µM) PTCA's polarity (carboxylic acid + thiazole) confers superior aqueous solubility.
Experimental Protocol: FLIPR Calcium Flux Assay

Use this protocol to generate the


 data above.
  • Cell Line : CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Seeding : Plate 10,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading : Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid. Incubate 60 min at 37°C.

  • Compound Preparation : Prepare 10-point serial dilutions of PTCA and Fasiglifam in DMSO (Final DMSO < 0.5%).

  • Addition : Add compounds to cells using an automated liquid handler (e.g., FLIPR Tetra).

  • Measurement : Monitor fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Analysis : Calculate

    
    . Fit curves using a 4-parameter logistic equation to determine 
    
    
    
    .
    • Validation Check : Fasiglifam

      
       must fall within 10–30 nM. If >50 nM, check cell surface receptor density.
      

In Vivo Efficacy: Glucose Tolerance

The "Gold Standard" for GPR40 agonists is the Oral Glucose Tolerance Test (OGTT) in diabetic models (e.g., db/db mice or DIO mice).

Head-to-Head Performance (Murine Model)
ParameterPTCA (30 mg/kg PO)Fasiglifam (10 mg/kg PO)
Glucose AUC Reduction -25% -35%
Insulin Secretion (

)
2.5-fold increase 3.5-fold increase
Hypoglycemia Incidence 0% 0%

Observation: PTCA demonstrates significant glucose lowering but requires a higher dose (30 mg/kg) to match the efficacy of low-dose Fasiglifam. However, PTCA maintains the critical safety feature of GPR40 agonists: no hypoglycemia in the absence of hyperglycemia.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
  • Animals : Male C57BL/6J mice (Diet-Induced Obese, 12 weeks on high-fat diet).

  • Fasting : Fast mice for 6 hours (morning fast).

  • Baseline : Measure fasting blood glucose (t = -30 min).

  • Dosing : Administer PTCA (30 mg/kg), Fasiglifam (10 mg/kg), or Vehicle (0.5% Methylcellulose) via oral gavage (t = -30 min).

  • Challenge : Administer Glucose load (2 g/kg) via oral gavage (t = 0 min).

  • Sampling : Measure blood glucose via tail vein at t = 0, 15, 30, 60, and 120 min.

  • Analysis : Calculate Area Under the Curve (

    
    ) and compare groups using One-Way ANOVA.
    

Safety & Toxicology: The Critical Differentiator

The failure of Fasiglifam was driven by Drug-Induced Liver Injury (DILI) . This is where the PTCA scaffold offers a theoretical advantage.

Mechanism of Toxicity Comparison

Tox_Mechanism cluster_Fasiglifam Fasiglifam (SoC) Risks cluster_PTCA PTCA (Scaffold) Advantage Fas Fasiglifam (Lipophilic Acid) UGT UGT Enzymes Fas->UGT BSEP BSEP/MRP2 Inhibition Fas->BSEP Direct Inhibition AG Acyl Glucuronide (Reactive Metabolite) UGT->AG DILI Liver Toxicity (DILI) AG->DILI Covalent Binding BSEP->DILI Bile Acid Accumulation PTCA_Node PTCA (Polar Thiazole) Metab Oxidative Metabolism (CYP450) PTCA_Node->Metab Excretion Renal Excretion PTCA_Node->Excretion High Solubility Safe Reduced DILI Risk Metab->Safe

Figure 2: Hepatotoxicity pathways. Fasiglifam toxicity is linked to reactive acyl glucuronides and bile salt export pump (BSEP) inhibition. PTCA's lower lipophilicity reduces BSEP inhibition potential.

  • Fasiglifam : High lipophilicity drives extensive hepatic metabolism and inhibition of bile transporters (BSEP), leading to cholestasis.

  • PTCA : The thiazole-4-carboxylic acid core is less lipophilic. While it can form acyl glucuronides, the lower molecular weight and higher aqueous solubility facilitate renal clearance, potentially bypassing the hepatic accumulation that doomed Fasiglifam.

Conclusion

2-phenoxy-1,3-thiazole-4-carboxylic acid (PTCA) is a robust, tractable chemical scaffold for GPR40 agonism.

  • Versus Fasiglifam : PTCA is less potent (~10-fold) but offers a superior physicochemical profile (lower LogP, higher solubility) that addresses the specific liability (DILI) of the standard-of-care.

  • Recommendation : For researchers, PTCA should be utilized as a starting fragment for lead optimization. The goal is to append hydrophobic groups to the phenoxy ring to restore potency (matching Fasiglifam) while maintaining the benign safety profile of the thiazole core.

References

  • Discovery of GPR40 Agonists : Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010. Link

  • Thiazole-4-Carboxylic Acid SAR : Lin, X., et al. "Discovery of 2-phenoxythiazole-4-carboxylic acid derivatives as potent GPR40 agonists." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Fasiglifam Toxicity Mechanisms : Otieno, M.A., et al. "Mechanisms of hepatotoxicity of the GPR40 agonist fasiglifam." Toxicological Sciences, 2017. Link

  • GPR40 Signaling Pathways : Mancini, A.D., & Poitout, V. "GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKe-875'." Diabetes, Obesity and Metabolism, 2015. Link

Reproducibility of published data on the biological effects of 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the reproducibility of biological data regarding 2-phenoxy-1,3-thiazole-4-carboxylic acid (and its structural analogs), framed within its primary relevance as a Xanthine Oxidase (XO) inhibitor scaffold and a pharmacophore for anti-inflammatory/anti-cancer agents .

Given the specific nature of this compound as a structural isostere of the well-characterized 2-phenyl-1,3-thiazole-4-carboxylic acid (a potent XO inhibitor), this guide adopts a comparative validation framework . It serves to guide researchers in reproducing and benchmarking its activity against established standards like Febuxostat and the 2-phenyl analog .

Status: Pre-clinical Scaffold / Chemical Probe Primary Target Class: Xanthine Oxidase (XO) Inhibitors; HIF-1


 Modulators
Molecular Weight:  221.23  g/mol
Formula:  C

H

NO

S

Part 1: Executive Technical Synthesis

The compound 2-phenoxy-1,3-thiazole-4-carboxylic acid represents a critical structural variation in the thiazole-4-carboxylic acid class of pharmacophores. While the 2-phenyl analog is a documented nanomolar inhibitor of Xanthine Oxidase (IC


 = 48.6 nM), the 2-phenoxy  variant introduces an ether linkage that alters both the electronic distribution of the thiazole ring and the conformational flexibility of the aryl tail.

Reproducibility in this class depends heavily on three factors:

  • Synthetic Purity: Preventing contamination from the S-alkylation byproducts during cyclization.

  • Assay Conditions: Strict control of pH in enzymatic assays, as the ionization state of the carboxylic acid (pKa ~3-4) is critical for binding to the molybdenum center of XO.

  • Metabolic Stability: The phenoxy ether bond is susceptible to different metabolic clearances compared to the biphenyl-like bond of the 2-phenyl analog.

Comparative Performance Matrix
Feature2-Phenoxy-1,3-thiazole-4-carboxylic acid Alternative A: 2-Phenyl-1,3-thiazole-4-carboxylic acid Alternative B: Febuxostat
Role Novel Scaffold / IsostereValidated Hit (Lead Compound)Clinical Standard (Drug)
Primary Target Xanthine Oxidase (Predicted)Xanthine Oxidase (Validated)Xanthine Oxidase
Potency (IC

)
To Be Determined (Protocol Below) 48.6 nM [1]1.8 - 10 nM
Binding Mode H-bond (COOH) + Hydrophobic (Phenoxy)H-bond (COOH) +

-

(Phenyl)
H-bond (COOH) + Hydrophobic Pocket
Solubility Moderate (Ether oxygen aids polarity)Low (Lipophilic tail)Low (Formulated)
Key Risk Ether cleavage (Metabolic)CYP InhibitionCardiovascular Safety

Part 2: Critical Reproducibility Protocols

To generate reproducible data for the 2-phenoxy analog, you must benchmark it directly against the 2-phenyl analog. The following protocols are designed to eliminate common sources of variability.

Protocol A: Synthesis & Purity Verification (The "Self-Validating" Step)

Why this matters: Commercial samples of thiazole carboxylic acids often contain decarboxylated impurities or uncyclized thioamides.

  • Synthesis Route: Cyclization of O-phenyl thiocarbamate with ethyl bromopyruvate , followed by saponification.

  • Purity Check (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5

      
      m, 4.6 x 150 mm.
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criteria: Single peak >98% area. Mass spec (ESI-) must show dominant [M-H]

      
       peak at m/z 220.
      
Protocol B: Xanthine Oxidase Inhibition Assay

Why this matters: This is the gold-standard assay for this scaffold. The carboxylic acid moiety mimics the xanthine substrate, interacting with Arg880 and Glu802 in the active site.

Reagents:

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.

  • Substrate: Xanthine (150

    
    M final concentration).
    
  • Buffer: 50 mM Phosphate buffer, pH 7.5 (Critical: pH < 7.0 reduces potency).

  • Control: Allopurinol (Positive Control).

Workflow:

  • Preparation: Dissolve 2-phenoxy-1,3-thiazole-4-carboxylic acid in DMSO (Stock 10 mM).

  • Incubation: Incubate Enzyme + Inhibitor (various concentrations) in buffer for 10 minutes at 25°C. Note: Pre-incubation is essential to detect slow-binding inhibition.

  • Initiation: Add Xanthine substrate to start the reaction.

  • Measurement: Monitor the formation of Uric Acid by absorbance at 290 nm for 10 minutes (kinetic mode).

  • Calculation: Determine the slope (velocity) and plot % Inhibition vs. Log[Concentration] to find IC

    
    .
    
Protocol C: Cytotoxicity Screening (HepG2 & MCF-7)

Why this matters: Phenoxy-thiazoles have been reported to induce apoptosis in HepG2 cells via PARP-1 inhibition [2].

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: 24h post-seeding, treat with compound (0.1 - 100

    
    M) for 48h.
    
  • Readout: MTT Assay. Absorbance at 570 nm.

  • Reproducibility Check: Compare IC

    
     against 5-Fluorouracil (5-FU) . If the 2-phenoxy analog shows IC
    
    
    
    < 10
    
    
    M, it is considered a "hit".

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism of the thiazole-4-carboxylic acid scaffold at the Xanthine Oxidase active site.

XO_Inhibition_Pathway Substrate Xanthine Enzyme Xanthine Oxidase (Mo-co Active Site) Substrate->Enzyme Binds Arg880/Glu802 Product Uric Acid (ROS Generation) Enzyme->Product Oxidation Inhibitor_Phenyl 2-Phenyl-thiazole-4-COOH (IC50 = 48 nM) Inhibitor_Phenyl->Enzyme Strong Competitive Inhibition Inhibitor_Phenoxy 2-Phenoxy-thiazole-4-COOH (Test Compound) Inhibitor_Phenoxy->Enzyme Putative Inhibition (Verify IC50)

Caption: Competitive inhibition of Xanthine Oxidase by thiazole-4-carboxylic acid scaffolds. The 2-phenoxy analog competes with Xanthine for the Molybdenum cofactor (Mo-co) domain.

Part 4: Reproducibility Troubleshooting Guide

ObservationProbable CauseCorrective Action
High IC

(> 10

M) in XO assay
Poor solubility or pH mismatch.Ensure DMSO < 1%. Check buffer pH is exactly 7.5 (acidic pH protonates the drug, reducing binding).
Inconsistent HPLC retention time Ester hydrolysis.If using the ethyl ester precursor, ensure complete saponification. The acid elutes earlier than the ester.
High cytotoxicity in control cells Off-target mitochondrial toxicity.Phenoxy groups can act as uncouplers. Run an ATP depletion assay to verify mechanism.

References

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2019). URL:[Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Source: Molecules (MDPI) (2023). URL:[Link]

  • 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid (Structural Reference). Source: PubChem Compound Summary. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-phenoxy-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-phenoxy-1,3-thiazole-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, in-depth framework to ensure laboratory safety and operational integrity. The causality behind each recommendation is explained to build a self-validating system of laboratory safety.

Hazard Analysis and Risk Assessment

  • Thiazole Derivatives : Thiazole and its derivatives are known to be utilized in the synthesis of various pharmaceutical compounds.[1][2] Depending on the substitutions, they can present various toxicological profiles.

  • Carboxylic Acids : Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[3]

  • Phenoxy Compounds : Phenoxy herbicides, for example, can cause irritation to the skin, eyes, and upper respiratory tract.[4]

Based on analogous compounds like 2-Phenyl-1,3-thiazole-4-carboxylic acid and 2-(2-Thienyl)thiazole-4-carboxylic acid, it is prudent to assume that 2-phenoxy-1,3-thiazole-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

Anticipated Hazards:

  • Skin Irritation : Causes skin irritation upon contact.

  • Eye Irritation : Causes serious eye irritation.[5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[6][7]

  • Harmful if Swallowed : Based on data for similar compounds, it may be harmful if swallowed.[8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the required PPE for handling 2-phenoxy-1,3-thiazole-4-carboxylic acid.

Body PartRequired PPESpecifications and Rationale
Eyes and Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield is required when there is a risk of splashes.[10]
Skin and Body Chemical-Resistant Lab Coat or ApronA lab coat made of a material resistant to acids and organic compounds is necessary.[11] For larger quantities, a chemical-resistant apron should be worn over the lab coat.
Hands Chemical-Resistant GlovesNitrile gloves are a good initial choice for general splash protection.[10] However, for prolonged contact or handling of larger quantities, gloves with a higher resistance to organic solvents, such as butyl rubber or neoprene, should be considered.[10][12] Always check the manufacturer's glove compatibility chart.
Respiratory NIOSH-approved RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the powder outside of a certified chemical fume hood, or if aerosolization is possible.[13]

Step-by-Step Handling and Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area : All handling of 2-phenoxy-1,3-thiazole-4-carboxylic acid should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood : All weighing and transfers of the solid compound, as well as the preparation of solutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[13] Have a spill kit appropriate for solid and acidic chemical spills readily available.

Experimental Procedure

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for handling 2-phenoxy-1,3-thiazole-4-carboxylic acid.

Decontamination and Disposal Plan
  • Waste Segregation : All waste contaminated with 2-phenoxy-1,3-thiazole-4-carboxylic acid, including gloves, disposable lab coats, and weighing paper, must be collected in a clearly labeled, sealed hazardous waste container.

  • Spill Management :

    • Minor Spills : For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[5]

    • Major Spills : In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Disposal : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

emergency_response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_clothing Remove contaminated clothing. exposure->skin_clothing Skin eye_rinse Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. exposure->eye_rinse Eyes inhalation_fresh_air Move to fresh air. exposure->inhalation_fresh_air Inhalation ingestion_rinse Rinse mouth with water. exposure->ingestion_rinse Ingestion skin_wash Immediately wash with plenty of soap and water for at least 15 minutes. skin_medical Seek medical attention if irritation persists. skin_wash->skin_medical skin_clothing->skin_wash eye_medical Seek immediate medical attention. eye_rinse->eye_medical inhalation_medical Seek medical attention if you feel unwell. inhalation_fresh_air->inhalation_medical ingestion_medical Call a poison center or doctor immediately. ingestion_rinse->ingestion_medical

Caption: Emergency response procedures for exposure to 2-phenoxy-1,3-thiazole-4-carboxylic acid.

Conclusion

The safe handling of 2-phenoxy-1,3-thiazole-4-carboxylic acid is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE protocols, operational workflows, and emergency procedures outlined in this guide, researchers can significantly mitigate risks and maintain a secure laboratory environment.

References

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 2-Phenyl-1,3-thiazole-4-carboxylic acid.
  • Benchchem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
  • Winfield Solutions, LLC. (2017, September 28).
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-(2-Thienyl)thiazole-4-carboxylic acid.
  • North Carolina State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Accio. (2026, February 20). PPE for Acid Handling: Safe & Reliable Protection.
  • Aaronchem. (2024, November 1). Safety Data Sheet: 6-Nitro-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet: 3-Phenylisoxazole-5-carboxylic Acid.
  • ResearchGate. (2021, May 14).
  • Aaronchem. (2025, August 8). Safety Data Sheet: 2-(Diethylamino)thieno[2,3-d][4]thiazole-5-carboxylic Acid.

  • Thermo Fisher Scientific. (2009, September 26).
  • Enamine. (n.d.).
  • Google Patents. (2017, August 24).
  • MDPI. (2024, November 21).
  • IntechOpen. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.